Ethyl 3-hydrazinylpropanoate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-hydrazinylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSUJVKDPDJFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-hydrazinylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydrazinylpropanoate hydrochloride is a bifunctional molecule of significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating both a reactive hydrazine moiety and an ethyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of its predicted chemical reactivity profile, offering insights into its stability, key reactions, and potential applications. The information presented herein is extrapolated from the known reactivity of its constituent functional groups—hydrazines and esters—and data from closely related analogs, providing a robust predictive framework for researchers.
Introduction: A Molecule of Versatile Potential
This compound presents a compelling scaffold for chemical synthesis. The presence of the hydrazinyl group, a potent nucleophile, alongside an ester functionality, which can undergo a variety of transformations, makes it a valuable building block. The hydrochloride salt form enhances its stability and water solubility, facilitating its use in various reaction conditions. Understanding the interplay and reactivity of these two functional groups is paramount for its effective utilization in the synthesis of novel compounds, including pharmaceuticals, agrochemicals, and functional polymers. This guide will delve into the predicted reactivity of this molecule, providing a theoretical and practical foundation for its application in research and development.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is fundamental to its reactivity.
H₂N-NH₂⁺-CH₂-CH₂-CO-O-CH₂-CH₃ Cl⁻
Key Features:
-
Hydrazinium Ion: The protonated hydrazine moiety (hydrazinium) is the more stable form, though in the presence of a base, the free hydrazine is liberated, which is a strong nucleophile.
-
Ester Group: The ethyl propanoate group is susceptible to nucleophilic attack at the carbonyl carbon.
-
Propyl Linker: The ethylene bridge (-CH₂-CH₂-) provides flexibility and separates the two functional groups, which generally allows them to react independently.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₅H₁₃ClN₂O₂ | Calculation |
| Molecular Weight | 168.62 g/mol | Calculation |
| Appearance | Likely a white to off-white crystalline solid | Analogy to similar hydrazine hydrochlorides |
| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. Sparingly soluble in nonpolar organic solvents. | General properties of hydrochloride salts |
| Stability | The hydrochloride salt is expected to be more stable than the free base, which can be sensitive to air oxidation. It should be stored in a cool, dry place, away from oxidizing agents. | General knowledge of hydrazine stability |
Core Reactivity Profile: A Tale of Two Functional Groups
The chemical behavior of this compound is dominated by the reactivity of its hydrazine and ester moieties.
Reactions of the Hydrazine Moiety
The hydrazine group is a powerful nucleophile and is the primary site of reactivity in many transformations. The free hydrazine, generated by the addition of a base, is the active nucleophilic species.
-
Alkylation: The hydrazine nitrogen atoms can be alkylated by reaction with alkyl halides. The degree of alkylation can be controlled by stoichiometry and reaction conditions. Mono-alkylation is favored by using a large excess of the hydrazine.[1][2]
-
Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of acyl hydrazides. This is a robust reaction for the introduction of various acyl groups.[3][4][5][6]
One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7][8][9][10][11] This reaction is often acid-catalyzed and is fundamental to many subsequent synthetic transformations.
Experimental Protocol: General Procedure for Hydrazone Formation
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
Basification: Add a stoichiometric equivalent of a mild base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine.
-
Carbonyl Addition: Add the desired aldehyde or ketone to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the product can be isolated by precipitation, extraction, or chromatography.
The bifunctional nature of the hydrazine moiety makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds.
-
Pyrazoles and Pyrazolones: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings.[12][13][14][15][16]
-
Pyridazines: Condensation with 1,4-dicarbonyl compounds can yield pyridazine derivatives.[17][18][19][20][21]
-
Fischer Indole Synthesis: While typically employing arylhydrazines, the general principle of reacting with a ketone or aldehyde under acidic conditions to form an indole could potentially be adapted.[22][23][24][25]
Logical Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from Ethyl 3-hydrazinylpropanoate.
-
Wolff-Kishner Reduction: The hydrazone derivatives formed from the reaction with ketones or aldehydes can be subjected to Wolff-Kishner reduction conditions (strong base, high temperature) to reduce the carbonyl group to a methylene group.[10][26][27]
Reactions of the Ester Moiety
The ethyl ester group offers another avenue for chemical modification, primarily through nucleophilic acyl substitution.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydrazinylpropanoic acid. This reaction is reversible.[28][29][30][31][32]
-
Base-Mediated Saponification: Treatment with a strong base, such as sodium hydroxide, will lead to the irreversible formation of the carboxylate salt.[30][32]
Reaction Scheme: Ester Hydrolysis
Caption: Hydrolysis of the ester functionality.
Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group for a different alkoxy group.
Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding amide.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 3-hydrazinylpropan-1-ol.
Safety and Handling
-
General Hazards: Hydrazine derivatives are often toxic and can be irritants to the skin, eyes, and respiratory tract. Some are also potential carcinogens.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless a reaction is intended).
Conclusion and Future Outlook
This compound is a versatile and promising building block for organic synthesis. Its dual functionality allows for a wide array of chemical transformations, leading to the creation of diverse molecular architectures. The predictable reactivity of its hydrazine and ester groups, as outlined in this guide, provides a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the specific reaction kinetics and optimization of protocols for this particular molecule will undoubtedly unlock its full potential in the scientific community.
References
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
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Reddy, C. R., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 5(10), 7136-7140. [Link]
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(25), 4975–4977. [Link]
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Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571–574. [Link]
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Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]
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Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
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El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link]
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Hydrazone Formation. (n.d.). Química Orgánica. [Link]
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Ghorbanloo, M., et al. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 26(16), 4983. [Link]
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Reactions of solid hydrazine (1) with carbonyl compounds. (2014). ResearchGate. [Link]
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L'abbé, G., et al. (1985). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. The Journal of Organic Chemistry, 50(23), 4528–4532. [Link]
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Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
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Al-Thebeiti, M. A. (2009). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules, 14(6), 2136–2146. [Link]
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Reddy, C. R., et al. (2014). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 12(35), 6844-6847. [Link]
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Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2275-2279. [Link]
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Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2023). Chemistry LibreTexts. [Link]
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hydrolysis of esters. (n.d.). Chemguide. [Link]
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How is the hydrazone formed in the Wolff-Kishner reduction?. (2021). Chemistry Stack Exchange. [Link]
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A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
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Mechanism for hydrazone formation from carbonyl and hydrazine compound. (2021). ResearchGate. [https://www.researchgate.net/figure/Mechanism-for-hydrazone-formation-from-carbonyl-and-hydrazine-compound_fig2_350692582]([Link] hydrazine-compound_fig2_350692582)
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Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine!. (2021). YouTube. [Link]
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Mayr, H., et al. (2004). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 69(18), 6117–6123. [Link]
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Ethyl 3-hydrazinylpropanoate hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Bifunctional Building Block
Ethyl 3-hydrazinylpropanoate hydrochloride, bearing the CAS number 1216111-67-9, is a chemical entity of significant interest to researchers in drug development and synthetic organic chemistry. As a bifunctional molecule, it incorporates both a reactive hydrazine group and an ester functionality. This unique combination makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which form the backbone of many pharmaceuticals.[1] The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, making it a convenient starting material for multi-step syntheses. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, offering a technical resource for scientists leveraging this compound in their research endeavors.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogues.
Key Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1216111-67-9 | - |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [2] |
| Molecular Weight | 168.62 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | Based on similar hydrochloride salts. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | - |
| Solubility | Soluble in water, methanol, DMSO (predicted). | Hydrazine salts are typically polar. |
| InChIKey | YFSUJVKDPDJFSM-UHFFFAOYSA-N | [4] |
Structural Representation
The structure of this compound features a propanoate backbone with a terminal hydrazine group protonated as the hydrochloride salt.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Practical Approach
The most direct and industrially scalable route to Ethyl 3-hydrazinylpropanoate is the aza-Michael addition of hydrazine to ethyl acrylate.[4][5] This reaction leverages the nucleophilicity of the hydrazine nitrogen attacking the electron-deficient β-carbon of the acrylate. The subsequent hydrochloride salt formation is a standard procedure.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Ethyl 3-hydrazinylpropanoate HCl.
Detailed Experimental Protocol
Materials:
-
Ethyl acrylate
-
Hydrazine hydrate (64% in water, or anhydrous)
-
Ethanol, absolute
-
Diethyl ether, anhydrous
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (1.1 equivalents) dissolved in absolute ethanol. Cool the flask to 0 °C in an ice bath.
-
Michael Addition: Add ethyl acrylate (1.0 equivalent) dropwise to the stirred hydrazine solution over 30-60 minutes, maintaining the temperature below 10 °C. The exothermicity of the reaction should be carefully controlled.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ethyl acrylate is consumed.
-
Isolation of the Free Base: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting residue is the crude Ethyl 3-hydrazinylpropanoate.
-
Formation of the Hydrochloride Salt: Dissolve the crude product in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a solution of HCl in diethyl ether (1.1 equivalents). A white precipitate should form immediately.
-
Purification: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting materials or byproducts.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Causality and Self-Validation:
-
Why dropwise addition at 0 °C? The Michael addition of hydrazine to acrylates can be highly exothermic. Slow addition at low temperature prevents runaway reactions and minimizes the formation of the double-addition byproduct, 1,2-bis(ethoxycarbonylethyl)hydrazine.[5]
-
Why use anhydrous conditions for salt formation? The presence of water can interfere with the precipitation of the hydrochloride salt and may lead to a lower yield or an oily product. The hydrochloride salt is hygroscopic, and anhydrous conditions are crucial for obtaining a free-flowing solid.
-
Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR), which should match the expected data outlined in the next section.
Spectroscopic Characterization
No published spectra for this specific CAS number are available. However, a detailed prediction based on analogous structures like Ethyl 3-aminopropanoate hydrochloride and Ethyl hydrazinoacetate hydrochloride provides a reliable characterization profile.[6][7]
-
¹H NMR (in D₂O):
-
~4.2 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons, split by the adjacent methyl group.
-
~3.4 ppm (triplet, 2H): The -CH₂-CH₂ -NH₂NH₃⁺ protons, adjacent to the other methylene group.
-
~2.8 ppm (triplet, 2H): The -CO-CH₂ -CH₂- protons, adjacent to the methylene group at the 3-position.
-
~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons, split by the adjacent methylene group.
-
-
¹³C NMR (in D₂O):
-
~175 ppm: The ester carbonyl carbon (C =O).
-
~63 ppm: The ester ethoxy carbon (-O-C H₂-CH₃).
-
~48 ppm: The carbon bearing the hydrazine group (-CH₂-C H₂-N).
-
~32 ppm: The carbon alpha to the carbonyl group (-CO-C H₂-CH₂-).
-
~15 ppm: The terminal methyl carbon of the ethyl group (-O-CH₂-C H₃).
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~2900-3200 cm⁻¹ (broad): N-H stretching from the hydrazinium group (NH₂-NH₃⁺).
-
~1735 cm⁻¹ (strong): C=O stretching of the ester.
-
~1180 cm⁻¹ (strong): C-O stretching of the ester.
-
-
Mass Spectrometry (ESI+):
-
Expected m/z: 133.0972 [M+H]⁺ for the free base C₅H₁₂N₂O₂.
-
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate, primarily due to the differential reactivity of its two functional groups. The hydrazine moiety is a potent nucleophile, while the ester group is an electrophile susceptible to hydrolysis or amidation.
Key Reactions and Synthetic Utility
-
Formation of Pyrazolidinones/Pyrazolones: The hydrazine group can react with β-ketoesters or diketones in a cyclocondensation reaction to form five-membered pyrazole-based heterocycles. These scaffolds are prevalent in anti-inflammatory drugs (e.g., Celecoxib).[1]
-
Synthesis of Pyridazinones: Reaction with γ-ketoacids or their ester derivatives can lead to the formation of six-membered pyridazinone rings, another important pharmacophore.
-
Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often used to link the molecule to other scaffolds or to prepare derivatives for biological screening.[3]
-
Acylation and Sulfonylation: The hydrazine nitrogens can be acylated or sulfonylated to produce a variety of derivatives with potential biological activities.
Caption: Potential applications as a synthetic intermediate.
The hydrazide functional group, which can be formed by reacting the ester of this molecule with hydrazine, is a cornerstone in medicinal chemistry, serving as a precursor to numerous heterocyclic systems like oxadiazoles, thiadiazoles, and triazoles.[3] These structures are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3][8]
Safety and Handling
-
Hazard Classification (Predicted):
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
-
Specific target organ toxicity – single exposure (Category 3), Respiratory system irritation
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic and air-sensitive.
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its dual functionality allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of significant pharmacological interest. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably understood through established chemical principles and comparison with analogous structures. This guide provides a solid foundation for researchers looking to incorporate this promising intermediate into their synthetic programs.
References
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ResearchGate. (2005). Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][2][4][5][9]tetrazine, a Novel Ring System. Retrieved from ResearchGate.
- Google Patents. (n.d.). US7816467B2 - Processes for hydrazine addition to acrylic macromonomers and products therefrom.
- Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
- ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate.
- ResearchGate. (2006). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.
- PubMed. (2025). Design, synthesis, radiolabeling, and mechanistic insights of hydrazinyl imidazolones as broad spectrum antitumor agents with potential carbonic anhydrase inhibition: In vitro, in vivo, and in silico studies.
- Filo. (2024). Interpretaion of HNMR of ethyl propanoate.
- Journal of the Chemical Society, Perkin Transactions 2. (2001). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.
- PubChemLite. (n.d.). Ethyl 2-hydrazinylpropanoate hydrochloride (C5H12N2O2).
- ChemicalBook. (n.d.). Ethyl hydrazinoacetate hydrochloride(6945-92-2) 13C NMR spectrum.
- ChemicalBook. (n.d.). Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum.
- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
- ResearchGate. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.
- PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.
- ResearchGate. (n.d.). Synthesis of ethyl polychlorocyclopropanoates.
- PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride.
- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
- ChemicalBook. (n.d.). Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum.
- OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design.
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A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 3-hydrazinylpropanoate Hydrochloride
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of Ethyl 3-hydrazinylpropanoate hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. In the absence of a complete, publicly available dataset, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from analogous structures, to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a framework for the structural characterization of this and similar molecules.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest in organic synthesis, particularly in the construction of heterocyclic compounds and as a linker in medicinal chemistry. Its structure incorporates a reactive hydrazine moiety and an ethyl ester, making it a versatile building block. The hydrochloride salt form enhances its stability and ease of handling.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, grounded in established chemical principles and data from structurally related molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structural integrity of this compound is the foundation of its chemical reactivity and utility. Below is a diagram of the molecule and a summary of the anticipated spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The hydrochloride form will likely result in broad signals for the N-H protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~1.25 | Triplet | 3H | -CH₃ | Typical for an ethyl ester methyl group coupled to a methylene group. Similar to ethyl 3-aminopropanoate hydrochloride.[1] |
| ~2.70 | Triplet | 2H | -C(=O)CH₂- | Methylene group adjacent to the carbonyl, showing coupling to the adjacent CH₂. |
| ~3.20 | Triplet | 2H | -CH₂NH- | Methylene group adjacent to the hydrazine nitrogen, deshielded by the nitrogen. |
| ~4.15 | Quartet | 2H | -OCH₂- | Methylene group of the ethyl ester, deshielded by the oxygen and coupled to the methyl group. This is a characteristic region for such groups.[2][3] |
| Broad | Singlet | 3H | -NHNH₂⁺ | Protons on the nitrogen atoms, likely exchanging and appearing as a broad singlet. The exact shift is highly dependent on the solvent and concentration. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Comparative Insights |
| ~14.0 | -CH₃ | The methyl carbon of the ethyl ester, in a typical upfield region. |
| ~35.0 | -C(=O)CH₂- | Methylene carbon alpha to the carbonyl group. |
| ~48.0 | -CH₂NH- | Methylene carbon attached to the hydrazine group. |
| ~61.0 | -OCH₂- | The methylene carbon of the ethyl ester, deshielded by the oxygen atom. Data from ethyl hydrazinoacetate hydrochloride shows a similar shift.[4] |
| ~172.0 | -C=O | The carbonyl carbon of the ester, appearing in the characteristic downfield region. |
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment | Functional Group Vibration |
| 3400-2800 | Strong, Broad | N-H and C-H stretch | Stretching vibrations of the N-H bonds in the hydrazinium ion and the C-H bonds of the alkyl chain. |
| ~1735 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of an ester. Similar compounds like ethyl 3-hydroxybutyrate show this peak.[5] |
| ~1580 | Medium | N-H bend | Bending vibration of the N-H bonds. |
| ~1180 | Strong | C-O stretch | Stretching vibration of the C-O single bond of the ester group. |
Experimental Protocol: IR Data Acquisition (ATR)
Objective: To obtain the infrared spectrum of this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
For the free base (Ethyl 3-hydrazinylpropanoate, M.W. 132.16 g/mol ):
| m/z (Predicted) | Proposed Fragment |
| 132 | [M]⁺ (Molecular Ion) |
| 103 | [M - C₂H₅]⁺ |
| 87 | [M - OC₂H₅]⁺ |
| 74 | [CH₂(NH)NH₂]⁺ |
| 45 | [C₂H₅O]⁺ |
The hydrochloride salt itself is not typically observed in EI-MS. The analysis will show the fragmentation of the free base.
Experimental Protocol: MS Data Acquisition (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent. The sample may need to be neutralized to analyze the free base.
-
GC Method:
-
Set an appropriate temperature program for the GC oven to ensure separation and elution of the compound.
-
Use a suitable carrier gas (e.g., helium) at a constant flow rate.
-
-
MS Method:
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300).
-
Use a standard electron ionization energy of 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram.
-
Analyze the mass spectrum associated with that peak to determine the molecular ion and fragmentation pattern.
-
Synthesis and Workflow
A plausible synthetic route to this compound involves the reaction of ethyl acrylate with hydrazine, followed by treatment with hydrochloric acid.
Figure 2: Overall workflow from synthesis to spectroscopic confirmation.
Conclusion
This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By integrating fundamental principles of NMR, IR, and MS with comparative data from analogous structures, a detailed and scientifically grounded characterization has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. This guide serves as a valuable resource for scientists and professionals in drug development and chemical synthesis who require a thorough understanding of the structural and spectroscopic properties of this important chemical intermediate.
References
Sources
- 1. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR spectrum [chemicalbook.com]
- 2. Ethyl 3-ethoxypropionate(763-69-9) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl hydrazinoacetate hydrochloride(6945-92-2) 13C NMR spectrum [chemicalbook.com]
- 5. ETHYL 3-HYDROXYBUTYRATE(35608-64-1) IR Spectrum [m.chemicalbook.com]
Ethyl 3-hydrazinylpropanoate hydrochloride: A Comprehensive Guide to Purity and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydrazinylpropanoate hydrochloride is a key bifunctional molecule utilized in the synthesis of various heterocyclic compounds, particularly pyrazole and pyridazine derivatives, which are core structures in many pharmacologically active agents. Its utility in drug discovery and development pipelines is contingent upon a thorough understanding of its purity, stability, and handling characteristics. This guide provides a detailed examination of the critical attributes of this compound, offering field-proven insights into its synthesis, purification, stability profile, and analytical characterization. The protocols and rationale presented herein are designed to empower researchers to maintain the integrity of this reagent, ensuring reproducibility and success in complex synthetic campaigns.
Introduction and Physicochemical Profile
This compound is valued for its dual reactivity; the ester moiety provides a handle for amide bond formation or reduction, while the hydrazinyl group is a potent nucleophile, central to the construction of nitrogen-containing heterocycles. However, the inherent reactivity of the hydrazine group also makes the compound susceptible to degradation. Understanding its fundamental properties is the first step in its effective utilization.
Chemical Structure
The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid compared to the free base.
Caption: Chemical structure of this compound.
Physicochemical Data
The physical properties of a reagent are critical for designing experimental protocols, including reaction setup and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃ClN₂O₂ | PubChem[1] |
| Molecular Weight | 168.62 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Generic SDS Data[2][3] |
| Melting Point | 152-154 °C | ChemicalBook[4] |
| Solubility | Soluble in water and alcohols like ethanol | Organic Syntheses[5] |
| Stability | Hygroscopic, Air and moisture sensitive | Fisher Scientific[2] |
Synthesis and Purification: A Validated Approach
The quality of any synthetic intermediate is paramount. A robust and reproducible synthesis and purification protocol is essential for obtaining high-purity this compound suitable for pharmaceutical applications. The most common synthetic routes involve the reaction of a precursor with a hydrazine source, followed by esterification and salt formation, or the direct reaction of an ethyl ester with hydrazine.
Generalized Synthesis Workflow
The synthesis can be conceptualized as a multi-stage process where control over reaction conditions is critical to minimize impurity formation. A typical pathway involves the esterification of a hydrazino acid or the reaction of an acrylate with hydrazine.
Caption: A logical flow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis and Purification
This protocol is a synthesized representation based on established chemical principles for similar compounds.[6][7]
Objective: To synthesize and purify this compound.
Materials:
-
Ethyl acrylate
-
Hydrazine hydrate
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Anhydrous Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in absolute ethanol under a nitrogen atmosphere. Cool the solution to 0-5 °C in an ice bath.
-
Nucleophilic Addition: Add ethyl acrylate (1.0 eq) dropwise to the cooled hydrazine solution over 1 hour, ensuring the temperature does not exceed 10 °C. Causality: This slow, cooled addition prevents runaway exothermic reactions and minimizes the formation of di-addition byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dissolve the resulting crude oil in a minimal amount of absolute ethanol. Cool this solution again to 0-5 °C. Slowly add a solution of concentrated hydrochloric acid (1.1 eq) in absolute ethanol. Causality: Using an anhydrous ethanolic HCl solution ensures the formation of the hydrochloride salt without introducing water, which could hydrolyze the ester or affect crystallization.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Stir the slurry for an additional hour at 0-5 °C to maximize precipitation. Collect the solid by vacuum filtration.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of boiling absolute ethanol to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[7] Causality: Recrystallization is a highly effective method for removing soluble impurities. The significant difference in solubility of the product in hot versus cold ethanol is exploited for purification.
-
Final Steps: Filter the pure crystals, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under high vacuum in the presence of a desiccant. Store the final product under a nitrogen or argon atmosphere.[2]
Stability Assessment and Degradation Pathways
The stability of this compound is a critical parameter, especially when it is used as a synthetic intermediate in multi-step drug development processes. Its primary liabilities are its hygroscopicity and the nucleophilic/reducing nature of the hydrazine moiety.
Key Instability Factors
-
Moisture: As a hygroscopic salt, it readily absorbs water from the atmosphere.[2][3] This can lead to hydrolysis of the ester group, forming 3-hydrazinylpropanoic acid and ethanol, especially under non-neutral pH conditions.
-
Oxidation: The hydrazine group is susceptible to oxidation from atmospheric oxygen or other oxidizing agents.[8] This can lead to the formation of diimide intermediates and other colored degradation products, compromising sample purity.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[2] Bases will deprotonate the hydrochloride salt to the free hydrazine, which is significantly less stable and more reactive.
Forced Degradation Studies Workflow
To rigorously understand the stability profile, forced degradation (stress testing) studies are essential, following principles outlined by the International Council for Harmonisation (ICH).[9][10]
Caption: Standard workflow for assessing compound stability under stress conditions.
A plausible degradation pathway involves the oxidation of the hydrazine moiety, which is a common liability for such compounds.[8] Another significant pathway is the hydrolysis of the ester linkage, particularly under acidic or basic conditions.
Recommended Handling and Storage Protocols
Given the compound's sensitivity, strict adherence to proper handling and storage procedures is non-negotiable to preserve its purity and ensure experimental consistency.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2-8°C.
-
Handling: Handle the compound exclusively in an inert atmosphere glovebox or under a heavy flow of nitrogen/argon. Avoid dust formation. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Dispensing: When preparing solutions, do so immediately before use. Avoid preparing large stock solutions that will be stored for extended periods, unless their stability under those specific conditions has been validated.
Analytical Methods for Purity Determination
A validated, stability-indicating analytical method is required to accurately determine the purity of this compound and quantify any impurities or degradants. High-Performance Liquid Chromatography (HPLC) is often the method of choice.
Analytical Method Validation Workflow
Method validation ensures that the analytical procedure is fit for its intended purpose.[12]
Caption: Key parameters for validating an analytical method as per ICH guidelines.
Example HPLC Method Protocol (Hypothetical)
This protocol outlines a starting point for developing a stability-indicating method.
Objective: To determine the purity of this compound by HPLC.
Instrumentation & Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV/PDA at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and prepare a standard solution of the reference material in the mobile phase A at a concentration of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Purity Calculation: Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks observed in the chromatogram.
-
Validation: Perform a full validation of the method as per the workflow in Figure 4 to ensure its suitability for routine quality control and stability studies.[13]
Conclusion
This compound is an indispensable building block in medicinal chemistry. Its successful application hinges on a disciplined approach to its synthesis, handling, and characterization. By understanding its inherent instabilities—namely its sensitivity to moisture and oxidation—and implementing robust purification and analytical protocols, researchers can ensure the material's integrity. The workflows and guidelines presented in this document provide a comprehensive framework for maintaining the quality of this reagent, thereby enhancing the reliability and reproducibility of synthetic outcomes in drug discovery and development.
References
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Generic Supplier. Safety Data Sheet.[Link]
-
PubChem. Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Glycine ethyl ester hydrochloride.[Link]
- Google Patents.
- Google Patents.CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.Preparation method for ethyl 3-(pyridin-2-ylamino)
-
ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.[Link]
- Google Patents.Production and purification process of lauroyl arginine ethyl ester hydrochloride.
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PubMed. Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives.[Link]
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Scirp.org. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations.[Link]
-
IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.[Link]
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ResearchGate. Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone.[Link]
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PubMed. Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues...[Link]
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PubMed. Method validation and characterization of stress degradation products of azelastine hydrochloride...[Link]
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ResearchGate. Degradation pathway for Cetirizine dihydrochloride.[Link]
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Solubility of Ethyl 3-hydrazinylpropanoate hydrochloride in different solvents
An In-depth Technical Guide to the Solubility of Ethyl 3-hydrazinylpropanoate hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Recognizing the limited availability of direct solubility data in public literature, this document emphasizes the fundamental principles and experimental methodologies required to generate reliable and accurate solubility profiles.
Introduction to this compound
This compound is a chemical compound of interest in various research and development sectors, potentially as a building block in organic synthesis or for its role in the development of novel pharmaceutical agents. The hydrochloride salt form suggests an approach to improve the stability and solubility of the parent compound, a common strategy in drug development.[1]
A thorough understanding of a compound's solubility in different solvent systems is paramount for its successful application. It influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides a robust scientific approach to systematically determine the solubility of this compound.
Physicochemical Properties and Solubility Predictions
While specific experimental data for this compound is scarce, we can infer its likely behavior based on its chemical structure and the properties of analogous compounds.
Structural Analysis:
-
Ethyl Ester Group: The ethyl ester moiety introduces a degree of lipophilicity.
-
Hydrazinyl Group: The hydrazine group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Hydrochloride Salt: As a hydrochloride salt, the molecule is ionic. This ionic character will dominate its solubility behavior, particularly in polar solvents.
Predicted Solubility Behavior:
Based on the principle of "like dissolves like," this compound is expected to be most soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol).[2] The ability of these solvents to solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions is the primary driver for dissolution.
Its solubility is likely to be lower in polar aprotic solvents (e.g., acetone, acetonitrile) and significantly lower in nonpolar solvents (e.g., hexane, toluene).
Principles of Solubility for Organic Salts
The dissolution of an organic salt like this compound in a solvent is a complex process governed by the interplay of several energetic factors:
-
Lattice Energy: The energy required to break the ionic bonds in the crystal lattice of the salt.
-
Solvation Energy: The energy released when the ions are solvated by the solvent molecules.
-
Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecules.
For dissolution to occur, the solvation energy must overcome the lattice energy.
Experimental Workflow for Solubility Determination
The following section outlines a comprehensive workflow for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, dichloromethane, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[3] or Gas Chromatography (GC) system[4]
-
Volumetric flasks and pipettes
Experimental Protocol: Equilibrium Solubility Method
The equilibrium solubility method is a reliable technique for determining the solubility of a compound.[1][5]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the optimal equilibration time.[5]
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
Analytical Method Development and Validation
A robust analytical method is critical for accurate solubility determination. HPLC is a common choice for non-volatile, UV-active compounds.[3]
Key Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Data Presentation
The solubility data should be presented in a clear and organized manner.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetonitrile | Polar Aprotic | ||
| Acetone | Polar Aprotic | ||
| Dichloromethane | Nonpolar | ||
| Hexane | Nonpolar |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the solubility of this compound.
Caption: Experimental workflow for the equilibrium solubility method.
Caption: Logical relationships in predicting solubility.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on the properties of similar chemical structures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] The compound may be hygroscopic, so storage under an inert atmosphere could be necessary.[6]
-
Disposal: Dispose of waste in accordance with local regulations.[6]
Conclusion
This guide provides a comprehensive technical framework for determining the solubility of this compound. By following the outlined principles and experimental protocols, researchers can generate accurate and reliable solubility data, which is essential for the effective application of this compound in their work. The emphasis on a systematic and scientifically sound methodology ensures that the generated data will be of high quality and suitable for informed decision-making in research and development.
References
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Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]
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PMC. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. NIH. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]
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A Technical Guide to the Applications of Ethyl 3-hydrazinylpropanoate Hydrochloride in Organic Synthesis
Abstract
Ethyl 3-hydrazinylpropanoate hydrochloride is a versatile bifunctional reagent with significant potential in modern organic synthesis. Its unique structure, incorporating both a reactive hydrazine moiety and an ethyl ester, provides a valuable platform for the construction of diverse molecular architectures. This guide explores the core applications of this reagent, with a particular focus on the synthesis of nitrogen-containing heterocycles, such as pyrazoles and pyridazinones, which are prominent scaffolds in medicinal chemistry. Furthermore, we will delve into its prospective role as a molecular linker in the burgeoning fields of bioconjugation and drug delivery. This document serves as an in-depth resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols.
Introduction: Unveiling the Synthetic Utility of this compound
This compound presents itself as a stable, crystalline solid, rendering it a convenient and easy-to-handle reagent in the laboratory. The hydrochloride salt form enhances its stability and shelf-life. The true synthetic power of this molecule lies in its dual reactivity. The terminal hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to forge new carbon-nitrogen bonds. Concurrently, the ethyl propanoate moiety offers a latent carboxylic acid functionality, which can be unmasked through hydrolysis, providing a handle for further chemical modifications. This dual-functionality is the cornerstone of its utility, enabling the synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of medicinal chemistry research.[1][2][3]
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C5H13ClN2O2 |
| Molecular Weight | 168.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and alcohols |
| CAS Number | 1216111-67-9[4] |
Synthesis of Heterocyclic Scaffolds: Pyrazoles and Pyridazinones
The construction of heterocyclic rings is a fundamental pursuit in organic synthesis, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. This compound is an exemplary building block for two key classes of N-heterocycles: pyrazoles and pyridazinones.
Pyrazole Synthesis: A Gateway to Bioactive Molecules
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The classical Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[5][6][7] this compound can be readily employed in these reactions to introduce a propanoic acid ester side chain onto the pyrazole ring.
Reaction Mechanism: The Paal-Knorr Condensation
The reaction of this compound with a 1,3-diketone proceeds via a well-established Paal-Knorr condensation mechanism. The initial step involves the nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
This protocol describes a representative synthesis of a substituted pyrazole using acetylacetone (a 1,3-diketone) as the reaction partner.
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Triethylamine or Sodium Acetate (as base)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.05 mol) in 50 mL of ethanol.
-
To the stirred solution, add a suitable base such as triethylamine (0.055 mol) to liberate the free hydrazine.
-
Slowly add acetylacetone (0.05 mol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Pyridazinone Synthesis: Core Structures in Cardiovascular and Oncology Research
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are of significant interest in drug discovery, with derivatives showing promise as cardiovascular agents and anticancer drugs.[8][9] A common synthetic route to pyridazinones involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.[10]
Reaction Mechanism: Cyclocondensation with γ-Ketoacids
The reaction of this compound with a γ-ketoacid, such as levulinic acid, results in the formation of a dihydropyridazinone, which can be subsequently oxidized to the aromatic pyridazinone. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization.
Caption: General workflow for dihydropyridazinone synthesis.
Experimental Protocol: Synthesis of Ethyl 3-(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)propanoate
This protocol outlines the synthesis of a dihydropyridazinone from levulinic acid.
Materials:
-
This compound
-
Levulinic acid
-
Ethanol or Acetic Acid
-
Triethylamine or Sodium Acetate (as base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Combine this compound (0.05 mol), levulinic acid (0.05 mol), and a base (e.g., sodium acetate, 0.055 mol) in a round-bottom flask.
-
Add 50 mL of a suitable solvent, such as ethanol or glacial acetic acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to yield the desired dihydropyridazinone.
This compound as a Molecular Linker
The propanoate ester moiety of this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then serve as a versatile handle for conjugation to other molecules, such as proteins, peptides, or polyethylene glycol (PEG) chains, through amide bond formation. This positions Ethyl 3-hydrazinylpropanoate as a potential heterobifunctional linker, where the hydrazine end can be reacted first to form a stable heterocycle, and the unmasked carboxylic acid can then be used for subsequent conjugation. While specific examples in the literature directly employing this molecule as a linker are scarce, the chemical principles are well-established in the field of bioconjugation.[11]
Caption: Proposed workflow for bioconjugation.
Applications in Medicinal Chemistry
The pyrazole and pyridazinone cores, readily accessible through reactions with this compound, are of immense importance in medicinal chemistry.
Quantitative Data on Bioactive Scaffolds
| Heterocyclic Scaffold | Therapeutic Areas of Interest | Representative Drug (if applicable) |
| Pyrazole | Anti-inflammatory, Anticancer, Antiviral, Antidiabetic | Celecoxib (COX-2 inhibitor) |
| Pyridazinone | Cardiotonic, Antihypertensive, Anticancer, Antiviral | Levosimendan (calcium sensitizer) |
The introduction of the propanoate side chain via this compound can modulate the physicochemical properties of the resulting heterocyclic compounds, such as solubility and lipophilicity, which are critical for drug-likeness and pharmacokinetic profiles. The ester can act as a prodrug, being hydrolyzed in vivo to the more polar carboxylic acid, potentially altering the drug's distribution and excretion profile.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to facilitate the construction of medicinally relevant pyrazole and pyridazinone scaffolds is a significant asset for drug discovery programs. The latent carboxylic acid functionality further extends its utility, opening avenues for its application as a linker in the development of targeted therapeutics and other advanced biomaterials. Future research will likely focus on expanding the scope of its applications, including its use in the synthesis of more complex heterocyclic systems and its systematic evaluation as a linker in various bioconjugation strategies. The continued exploration of this reagent's potential is expected to yield novel molecules with significant biological and material science applications.
References
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. Retrieved from [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- Varvounis, G., Fiamegos, Y., & Pilidis, G. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.
- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Pharmaceuticals. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). [Journal Name].
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2020). Molecules. Retrieved from [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutano
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2024). Journal of Physical Chemistry & Biophysics.
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- Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. (2020). [Journal Name].
-
Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2014). Journal of Catalysts. Retrieved from [Link]
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-
A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine as a metal-free catalyst. (2023). Journal of Nanostructure in Chemistry. Retrieved from [Link]
- Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2017).
-
Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). Scientific Reports. Retrieved from [Link]
-
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024). Molecules. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of Ethyl 3-hydrazinylpropanoate hydrochloride in the Synthesis of Functionalized Pyrazoles
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery.[2][3] A primary route to this valuable heterocycle is the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4][5] This guide provides an in-depth exploration of Ethyl 3-hydrazinylpropanoate hydrochloride as a strategic building block in this synthesis. The incorporation of the ethyl propanoate moiety offers a synthetically versatile handle for post-cyclization modifications, enabling the development of compound libraries for structure-activity relationship (SAR) studies. We present the core reaction mechanism, detailed experimental protocols, and expert insights into managing challenges such as regioselectivity.
The Strategic Advantage of Functionalized Hydrazines
While simple hydrazines form the parent pyrazole ring, the use of substituted hydrazines like this compound is a deliberate strategic choice in chemical synthesis. The propanoate side chain serves two primary purposes:
-
Modulation of Physicochemical Properties: The ester group can influence solubility, lipophilicity, and hydrogen bonding potential, which are critical parameters for optimizing a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
A Handle for Further Derivatization: The ester is a versatile functional group that can be readily hydrolyzed to a carboxylic acid, converted to a wide array of amides, or reduced to an alcohol. This allows for the late-stage diversification of a lead compound to thoroughly explore the chemical space around a biological target.
The Knorr Pyrazole Synthesis: Mechanism of Action
The reaction proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade. The hydrochloride salt of the hydrazine conveniently provides the requisite acidic environment to catalyze the initial steps.
The mechanism unfolds as follows:
-
Protonation: One of the carbonyl groups of the 1,3-dicarbonyl compound is protonated by the acidic medium, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal nitrogen of Ethyl 3-hydrazinylpropanoate attacks the activated carbonyl carbon.
-
Dehydration & Imine/Enamine Formation: A molecule of water is eliminated to form a key intermediate, which exists in equilibrium between hydrazone and enamine tautomers.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate performs a nucleophilic attack on the remaining carbonyl group.
-
Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate to afford the stable, aromatic pyrazole ring.
Sources
Application of Ethyl 3-hydrazinylpropanoate hydrochloride in peptide synthesis
Application Notes & Protocols: Ethyl 3-hydrazinylpropanoate hydrochloride
A Versatile Heterobifunctional Linker for Advanced Peptide Synthesis and Bioconjugation
Introduction and Scientific Context
This compound is a short-chain, flexible, heterobifunctional linker designed for the strategic modification of peptides and proteins. Its structure features a terminal ethyl ester, which can be saponified to a carboxylic acid, and a hydrochloride-protected hydrazine moiety. More commonly, it serves as a nucleophilic hydrazine source for coupling reactions. This reagent is particularly valuable for introducing a reactive hydrazide group onto a molecule, which can then be used for subsequent, highly specific ligation reactions.
The primary application lies in the field of bioconjugation, especially in the synthesis of Peptide-Drug Conjugates (PDCs). The incorporated hydrazide group can react with an aldehyde or ketone on a second molecule (e.g., a cytotoxic drug) to form a hydrazone bond.[1][2] This bond is uniquely advantageous as it is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), enabling targeted drug release inside cancer cells.[2]
Key Advantages of this compound:
-
Versatility: Enables the introduction of a hydrazide functional group for subsequent conjugations.
-
Controlled Ligation: The hydrazide-aldehyde/ketone reaction is highly specific and occurs under mild, biocompatible conditions.
-
pH-Sensitive Drug Release: The resulting hydrazone linker is acid-labile, facilitating targeted intracellular payload delivery.[2]
-
Structural Simplicity: Provides a short, defined spacer arm, minimizing potential interference with peptide binding or function.
Principle of Application: A Two-Stage Modification Strategy
The utility of this compound is realized through a two-stage process. This workflow allows for the precise assembly of complex biomolecules like PDCs.
Workflow Overview
Sources
Application Notes & Protocols: Ethyl 3-hydrazinylpropanoate Hydrochloride as a Progenitor for pH-Sensitive Acyl Hydrazone Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic linkage of therapeutic payloads to biomolecules is a cornerstone of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs). The choice of linker is paramount, dictating the stability, pharmacokinetics, and efficacy of the final bioconjugate. This document provides a detailed examination of linkers derived from Ethyl 3-hydrazinylpropanoate hydrochloride, focusing on their application in forming pH-sensitive acyl hydrazone bonds. We will explore the underlying chemical principles, provide detailed experimental protocols for conjugation and characterization, and discuss the critical parameters that ensure the successful development of stable and effective bioconjugates for targeted therapeutic delivery.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the covalent attachment of a molecule to a biomolecule, has revolutionized medicine by enabling the creation of highly targeted therapeutics. In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon reaching the target site.[1][2][3]
Linkers are broadly categorized as non-cleavable or cleavable. Non-cleavable linkers release the drug only after complete lysosomal degradation of the antibody.[4][5] In contrast, cleavable linkers are designed to break in response to specific physiological triggers within the target cell, such as enzymatic action or changes in pH or redox potential.[5][6][7][8]
The Hydrazone Linkage: A pH-Sensitive Trigger for Payload Release
Hydrazone linkers are a prominent class of acid-labile cleavable linkers.[5][][10] They are formed through the condensation reaction between a hydrazine derivative and a carbonyl group (aldehyde or ketone).[11][12] The resulting carbon-nitrogen double bond is stable at the physiological pH of blood (~7.4) but is susceptible to rapid hydrolysis under the mildly acidic conditions of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[8][][10][11][] This pH-dependent instability is the key to their utility in targeted drug delivery, ensuring that the cytotoxic payload is released predominantly inside the target cancer cells.[14][15]
This compound serves as a versatile precursor for creating acyl hydrazone linkers. The hydrazine moiety provides the reactive group for conjugation to a carbonyl-containing payload, while the propanoate functional group can be further modified to attach to the biomolecule, often through an amide bond with lysine residues or after modification for reaction with cysteine residues.
Mechanism of Hydrazone Bond Formation and Cleavage
The formation of a hydrazone bond is a reversible, pH-dependent reaction. The reaction proceeds optimally under mildly acidic conditions (typically pH 4-6) which catalyze the dehydration of the hemiaminal intermediate.[16][17] Conversely, in the acidic environment of the lysosome, the equilibrium shifts towards hydrolysis, leading to the cleavage of the linker and release of the drug.[18][19][20]
Figure 1: General scheme of hydrazone bond formation and acid-catalyzed cleavage.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of an ADC using a linker derived from this compound. These steps should be optimized for each specific antibody, payload, and linker combination.
Protocol 1: Preparation of a Drug-Linker Intermediate
This protocol describes the conjugation of a carbonyl-containing cytotoxic drug to a linker derived from this compound. For this example, we assume the propanoate ester has been hydrolyzed and the resulting carboxylic acid has been activated for conjugation to the antibody.
Materials:
-
Cytotoxic drug with an aldehyde or ketone functional group
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Glacial acetic acid
-
Deionized water
-
Reverse-phase HPLC system
Procedure:
-
Dissolution: Dissolve the carbonyl-containing drug (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture to achieve a pH between 4 and 5.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by reverse-phase HPLC or LC-MS.
-
Purification: Upon completion, purify the drug-linker intermediate by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Antibody Modification and Conjugation
This protocol outlines the conjugation of the drug-linker intermediate to a monoclonal antibody. This example assumes conjugation to lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker intermediate with an activated carboxylic acid (e.g., NHS ester)
-
Conjugation buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Buffer Exchange: Exchange the antibody into the conjugation buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Conjugation: Add a calculated molar excess of the activated drug-linker intermediate to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Gently mix the reaction and incubate at 4°C for 2-4 hours.
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted drug-linker.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity.
Figure 2: Workflow for the synthesis of a hydrazone-linked ADC.
Characterization of Hydrazone-Linked ADCs
Thorough analytical characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
| Parameter | Analytical Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of drug molecules conjugated to each antibody.[21] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates or fragments.[21] |
| Free Drug Analysis | Reverse-Phase HPLC (RP-HPLC), ELISA | To measure the amount of unconjugated payload in the final ADC product.[21] |
| Linker Stability | Incubation in plasma followed by HPLC or LC-MS analysis | To assess the stability of the hydrazone linker in circulation and predict premature drug release.[8][] |
| In Vitro Potency | Cell-based cytotoxicity assays | To evaluate the biological activity of the ADC on target cancer cell lines. |
Key Considerations and Troubleshooting
-
pH Control: The pH of the reaction is critical for both the formation and stability of the hydrazone bond. Careful control of buffer pH is essential during conjugation and for the final formulation.[16]
-
DAR Optimization: The drug-to-antibody ratio significantly impacts the efficacy and toxicity of the ADC. A DAR of 3-4 is often targeted.[2] The molar ratio of the drug-linker to the antibody in the conjugation reaction is a key parameter to optimize.
-
Hydrophobicity and Aggregation: Many cytotoxic payloads are hydrophobic. High DAR values can increase the hydrophobicity of the ADC, leading to aggregation. The inclusion of hydrophilic components, such as PEG moieties, in the linker design can mitigate this issue.[2]
-
Linker Stability vs. Cleavage Rate: The structure of the aldehyde/ketone and the hydrazine derivative can influence the stability of the resulting hydrazone bond.[14][16] Electron-withdrawing groups near the C=N bond can increase stability, while steric hindrance can affect the rate of hydrolysis.[19][22]
Conclusion
Linkers derived from this compound offer a robust platform for the development of pH-sensitive ADCs. The resulting acyl hydrazone linkage provides a reliable mechanism for targeted drug release in the acidic environment of tumor cells, thereby enhancing the therapeutic window of the conjugated payload. The protocols and considerations outlined in this guide provide a solid foundation for researchers to design, synthesize, and characterize effective hydrazone-linked bioconjugates for a new generation of targeted therapies.
References
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Spring, D. (n.d.). Cleavable linkers in antibody–drug conjugates. David Spring's group. Retrieved from [Link]
-
Yavlovskaya, E. A., et al. (2014). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 31(11), 3195-3205. Retrieved from [Link]
-
Bansal, D., & Yadav, N. (2020). Hydrazone linkages in pH responsive drug delivery systems. Materials Science for Energy Technologies, 3, 672-683. Retrieved from [Link]
-
Lu, J., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 240, 1-13. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 41(5), 622-631. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(16), 10806-10851. Retrieved from [Link]
-
AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]
-
Bio-Synthesis. (2025, May 2). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]
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Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]
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Dirksen, A., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Retrieved from [Link]
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Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service. Retrieved from [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]
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Rashdan, S., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(2), 244-251. Retrieved from [Link]
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Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Current Opinion in Chemical Biology, 21, 1-7. Retrieved from [Link]
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Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Retrieved from [Link]
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Li, Y., et al. (2016). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 14(32), 7646-7650. Retrieved from [Link]
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Koychev, I., et al. (2022). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Molecules, 27(18), 5865. Retrieved from [Link]
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Le, H. D., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13386-13393. Retrieved from [Link]
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Le, H. D., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega, 4(8), 13386-13393. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Critical Reviews in Analytical Chemistry, 52(5), 989-1011. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. Retrieved from [Link]
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Kumar, A., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Metabolites, 14(1), 1. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-[2-(2-chlorophenyl)hydrazinyl]propanoate. Retrieved from [Link]
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Christie, R. J., et al. (2014). Current ADC Linker Chemistry. Current Opinion in Chemical Biology, 21, 1-7. Retrieved from [Link]
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Bernardes, G. J. L., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 58(89), 12433-12436. Retrieved from [Link]
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PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). Ethyl 2-hydrazinylpropanoate hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1). Retrieved from [Link]
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Applikations- und Protokollhandbuch: Derivatisierung von Ethyl-3-hydrazinylpropanoat-hydrochlorid für die Wirkstoffentdeckung
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von Ethyl-3-hydrazinylpropanoat-hydrochlorid, einer vielseitigen Ausgangsverbindung in der medizinischen Chemie. Es werden bewährte Protokolle, die zugrundeliegenden chemischen Prinzipien und strategische Überlegungen für die Synthese neuartiger Molekülbibliotheken für das Screening in der Wirkstoffentdeckung erläutert.
Einleitung: Die strategische Bedeutung von Ethyl-3-hydrazinylpropanoat-hydrochlorid
Ethyl-3-hydrazinylpropanoat-hydrochlorid ist ein wertvolles bifunktionelles Reagenz in der organischen Synthese. Seine Struktur, die sowohl eine Hydrazinyl- als auch eine Esterfunktion enthält, ermöglicht den Zugang zu einer breiten Palette von heterocyclischen Systemen, die in vielen pharmakologisch aktiven Verbindungen von zentraler Bedeutung sind. Die Hydrazingruppe dient als potenter Nukleophil und als Vorläufer für die Bildung von Hydrazonen, während die Estergruppe für weitere Modifikationen oder als Modulator der physikochemischen Eigenschaften des Zielmoleküls genutzt werden kann.
Die Fähigkeit, durch relativ einfache und robuste chemische Transformationen komplexe und diversifizierte Molekülgerüste zu erzeugen, macht dieses Reagenz zu einem attraktiven Ausgangspunkt für die Entwicklung von Leitstrukturen in der Wirkstoffentdeckung. Insbesondere die Synthese von Pyrazol- und Pyrazolon-Derivaten hat sich als fruchtbare Strategie zur Identifizierung von Wirkstoffen mit entzündungshemmenden, antitumoralen und antimikrobiellen Eigenschaften erwiesen.
Kernstrategien der Derivatisierung
Die Derivatisierung von Ethyl-3-hydrazinylpropanoat-hydrochlorid konzentriert sich hauptsächlich auf die Reaktivität der Hydrazinylgruppe. Die gängigsten und effektivsten Strategien umfassen:
-
Hydrazonbildung: Die Kondensation mit Aldehyden und Ketonen zur Bildung von Hydrazonen ist eine der fundamentalsten Reaktionen. Diese Reaktion ist oft der erste Schritt zu komplexeren Molekülen und kann selbst zu biologisch aktiven Verbindungen führen.
-
Synthese von Pyrazolen: Die Cyclokondensation mit 1,3-Dicarbonylverbindungen oder deren Äquivalenten ist ein klassischer und hocheffizienter Weg zur Herstellung von substituierten Pyrazolen. Diese heterocyclische Einheit ist ein sogenanntes "privileged scaffold" in der medizinischen Chemie.
-
Synthese von Pyrazolidinonen und anderen Heterocyclen: Durch Reaktionen mit α,β-ungesättigten Estern oder Säuren können fünfgliedrige gesättigte Heterocyclen wie Pyrazolidinone gebildet werden.
Die Wahl der Derivatisierungsstrategie hängt vom therapeutischen Ziel und den gewünschten pharmakologischen Eigenschaften ab.
Workflow der Derivatisierungsstrategien
Abbildung 1: Schematischer Workflow der primären Derivatisierungswege für Ethyl-3-hydrazinylpropanoat-hydrochlorid und deren Einbindung in den Prozess der Wirkstoffentdeckung.
Detaillierte Protokolle und experimentelle Überlegungen
Protokoll 1: Allgemeine Synthese von Hydrazonen
Hydrazone sind wichtige Zwischenprodukte und können selbst biologische Aktivität aufweisen. Ihre Synthese ist in der Regel unkompliziert und verläuft mit hohen Ausbeuten.
Rationale: Die Reaktion nutzt die Nukleophilie des primären Amins der Hydrazingruppe, das das elektrophile Carbonylkohlenstoffatom von Aldehyden oder Ketonen angreift. Die anschließende Wasserabspaltung führt zum stabilen Hydrazon. Die Verwendung einer katalytischen Menge Säure (oft Essigsäure) beschleunigt die Reaktion, indem sie die Carbonylgruppe protoniert und ihre Elektrophilie erhöht.
Schritt-für-Schritt-Protokoll:
-
Reagenzienvorbereitung: Lösen Sie Ethyl-3-hydrazinylpropanoat-hydrochlorid (1 Äquiv.) und Natriumacetat (1.1 Äquiv.) in einem geeigneten Lösungsmittel wie Ethanol oder Methanol. Das Natriumacetat dient dazu, das Hydrochlorid zu neutralisieren und das freie Hydrazin in situ freizusetzen.
-
Zugabe des Carbonyls: Geben Sie die entsprechende Aldehyd- oder Ketonverbindung (1 Äquiv.) zur Lösung hinzu.
-
Katalysator: Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.
-
Reaktionsbedingungen: Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-4 Stunden oder erhitzen Sie sie unter Rückfluss für 30-60 Minuten, um die Reaktion zu beschleunigen, insbesondere bei weniger reaktiven Ketonen.
-
Aufarbeitung: Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Wasser aufgenommen und das ausgefallene Produkt durch Filtration isoliert.
-
Reinigung: Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) gereinigt werden.
Tabelle 1: Beispielhafte quantitative Daten für die Hydrazonsynthese
| Aldehyd/Keton | Reaktionszeit (h) | Ausbeute (%) | Schmelzpunkt (°C) |
| Benzaldehyd | 2 | 92 | 115-117 |
| 4-Chlorbenzaldehyd | 2 | 95 | 130-132 |
| Acetophenon | 4 (Rückfluss) | 85 | 98-100 |
Protokoll 2: Synthese von 1H-Pyrazol-Derivaten
Die Synthese von Pyrazolen ist eine der wertvollsten Anwendungen von Ethyl-3-hydrazinylpropanoat-hydrochlorid. Die Knorr-Pyrazol-Synthese ist hierbei der am häufigsten verwendete Weg.
Rationale: Die Reaktion involviert die Kondensation des Hydrazins mit einer 1,3-Dicarbonylverbindung. Der Mechanismus umfasst die Bildung eines Hydrazon-Zwischenprodukts, gefolgt von einer intramolekularen Cyclisierung und anschließender Dehydratisierung, um den aromatischen Pyrazolring zu bilden.
Schritt-für-Schritt-Protokoll:
-
Freisetzung des Hydrazins: Lösen Sie Ethyl-3-hydrazinylpropanoat-hydrochlorid (1 Äquiv.) in Ethanol und neutralisieren Sie es vorsichtig mit einer Base wie Triethylamin oder Natriumhydrogencarbonat, um das freie Hydrazin zu erzeugen.
-
Zugabe des Dicarbonyls: Geben Sie die 1,3-Dicarbonylverbindung (z. B. Acetylaceton, Ethylacetoacetat) (1 Äquiv.) langsam zur Reaktionsmischung.
-
Reaktionsbedingungen: Erhitzen Sie die Mischung für 4-6 Stunden unter Rückfluss. Die Reaktion kann durch Zugabe einer katalytischen Menge einer Säure wie Salzsäure oder Essigsäure beschleunigt werden.
-
Aufarbeitung: Nach Abkühlen der Reaktionsmischung wird das Produkt oft als Feststoff ausfallen. Alternativ kann das Lösungsmittel abrotiert und der Rückstand durch Säulenchromatographie gereinigt werden.
-
Charakterisierung: Die Struktur des Produkts wird durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt.
Tabelle 2: Spektroskopische Daten für ein repräsentatives Pyrazol-Derivat (Synthetisiert aus Ethyl-3-hydrazinylpropanoat und Ethylacetoacetat)
| Proton (¹H-NMR) | Chemische Verschiebung (ppm) | Multiplizität |
| CH₃ (Pyrazol) | 2.25 | s |
| CH₂ (Ester) | 4.20 | q |
| CH₃ (Ester) | 1.25 | t |
| CH (Pyrazol) | 5.90 | s |
| CH₂ (Propanoat) | 2.80 | t |
| CH₂ (Propanoat) | 4.35 | t |
Logischer Aufbau der Pyrazol-Synthese
Abbildung 2: Vereinfachter logischer Ablauf der Knorr-Pyrazol-Synthese aus Ethyl-3-hydrazinylpropanoat.
Vertrauenswürdigkeit und Selbstvalidierung der Protokolle
Die hier beschriebenen Protokolle sind robust und in der Literatur gut etabliert. Zur Gewährleistung der Reproduzierbarkeit und Validierung der Ergebnisse sind folgende Punkte entscheidend:
-
Reinheit der Ausgangsmaterialien: Die Verwendung von hochreinen Ausgangsmaterialien ist essentiell, um Nebenreaktionen zu minimieren und die Ausbeute zu maximieren.
-
Reaktionskontrolle: Die Dünnschichtchromatographie (DC) ist ein unverzichtbares Werkzeug zur Überwachung des Reaktionsfortschritts. Sie ermöglicht die Bestimmung des optimalen Reaktionszeitpunkts und die Identifizierung von Nebenprodukten.
-
Eindeutige Charakterisierung: Die Struktur der synthetisierten Derivate muss unzweifelhaft durch eine Kombination von spektroskopischen Methoden (NMR, IR, Massenspektrometrie) und physikalischen Daten (Schmelzpunkt, Brechungsindex) bestätigt werden.
-
Referenzverbindungen: Wo immer möglich, sollten die erhaltenen Daten mit Literaturwerten verglichen werden, um die Identität der Verbindungen zu bestätigen.
Fazit und Ausblick
Ethyl-3-hydrazinylpropanoat-hydrochlorid ist ein vielseitiger und kostengünstiger Baustein für die kombinatorische Chemie und die Wirkstoffentdeckung. Die in diesem Dokument beschriebenen Protokolle zur Synthese von Hydrazonen und Pyrazolen bieten eine solide Grundlage für die Erzeugung von Molekülbibliotheken mit hoher struktureller Diversität. Die systematische Derivatisierung und das anschließende biologische Screening dieser Verbindungen können zur Identifizierung neuer Leitstrukturen für eine Vielzahl von therapeutischen Indikationen führen. Zukünftige Arbeiten könnten sich auf die Entwicklung von Eintopfreaktionen und die Anwendung von Mikrowellen-assistierter Synthese konzentrieren, um die Effizienz und den Durchsatz weiter zu steigern.
Referenzen
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Verfügbar unter: [Link]
-
1H-Pyrazol-Derivate, Verfahren zu ihrer Herstellung und deren Verwendung als Nitrifikationsinhibitoren. Google Patents. Verfügbar unter:
-
Ethyl-3-ethoxypropionat. Comedol-Chemie. Verfügbar unter: [Link]
Application Notes & Protocols: Ethyl 3-hydrazinylpropanoate Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Their diverse structures and rich chemical properties make them indispensable pharmacophores and functional motifs. Ethyl 3-hydrazinylpropanoate hydrochloride is a bifunctional reagent of significant utility, offering a strategic entry point into several key heterocyclic systems. Its structure incorporates a reactive hydrazine nucleophile, essential for ring formation, and an ethyl propanoate side chain. This side chain not only influences the physicochemical properties of the final molecule, such as solubility and polarity, but also serves as a versatile handle for post-synthetic modification, enabling the creation of extensive compound libraries for screening and optimization.
This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of N-heterocycles: pyrazoles, pyridazinones, and pyrazolidinones. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and offer expert insights to ensure successful implementation in the laboratory.
Reagent Profile and Handling
Before proceeding with synthetic protocols, it is crucial to understand the properties and handling requirements of the title reagent.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1216111-67-9[1] |
| Molecular Formula | C₅H₁₃ClN₂O₂[1] |
| Molecular Weight | 168.62 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in water, ethanol, methanol |
Safety and Handling:
-
As with most hydrazine derivatives, this compound should be handled as a potential irritant. Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust.[2]
-
The hydrochloride salt is more stable than the free base but can be hygroscopic. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Core Application I: Synthesis of N-Substituted Pyrazoles and Pyrazolones
The construction of the pyrazole ring via the condensation of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic synthesis, often referred to as the Knorr pyrazole synthesis.[3] Using this compound allows for the direct installation of a propanoate ester side chain at the N1 position of the pyrazole ring, a valuable feature for developing compound libraries and prodrug strategies.
Mechanistic Rationale: The reaction proceeds through an initial nucleophilic attack of one of the hydrazine nitrogens on a carbonyl group of the 1,3-dicarbonyl substrate to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. When an unsymmetrical β-ketoester is used, the reaction typically yields a pyrazolone (or pyrazol-5-one) tautomer.[4][5]
Sources
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- 2. echemi.com [echemi.com]
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- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Heterocyclic Scaffolds Using Ethyl 3-hydrazinylpropanoate Hydrochloride
Abstract
Ethyl 3-hydrazinylpropanoate hydrochloride is a versatile and highly valuable bifunctional reagent in modern organic synthesis, particularly for constructing nitrogen-containing heterocyclic cores. Its hydrochloride salt form offers enhanced stability and handling properties compared to the free hydrazine base, making it an ideal starting material for laboratory and industrial applications.[1][2] This guide provides a comprehensive overview, field-proven experimental protocols, and expert insights into its application for synthesizing two critical classes of heterocycles: pyrazolones and pyridazinones. The protocols are designed to be self-validating, incorporating mechanistic rationale, in-process monitoring, and robust purification strategies to ensure reproducible, high-purity outcomes.
Reagent Overview: Properties, Safety, and Handling
Chemical Profile & Properties
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Hydrazinopropanoic acid ethyl ester HCl |
| CAS Number | 50404-36-9 |
| Molecular Formula | C₅H₁₃ClN₂O₂ |
| Molecular Weight | 168.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and alcohols (e.g., ethanol) |
Critical Safety & Handling Protocols
As with all hydrazine derivatives, strict adherence to safety protocols is mandatory. While the hydrochloride salt is more stable than the free base, it is still classified as a hazardous substance.[2][3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] The compound can be hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
In Situ Neutralization: For most synthetic applications, the hydrochloride salt must be neutralized to liberate the nucleophilic free hydrazine. This is typically accomplished in situ by adding a stoichiometric amount of a weak base (e.g., triethylamine, sodium acetate, or sodium bicarbonate) directly to the reaction mixture. This avoids the need to isolate the volatile and more hazardous free hydrazine base.[2]
-
Disposal: All waste containing this reagent must be treated as hazardous. Neutralize residual hydrazine with a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) before disposal according to institutional guidelines.[2]
Application I: Synthesis of Substituted Pyrazolones via Knorr Cyclization
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5][6] This method provides a direct and efficient route to pyrazole and pyrazolone cores, which are prevalent in numerous pharmaceutical agents.[7][8]
Mechanistic Rationale & Workflow
The reaction proceeds through two key stages:
-
Hydrazone Formation: The more reactive nitrogen of the liberated ethyl 3-hydrazinylpropanoate attacks one of the carbonyl groups (typically the more electrophilic ketone) of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[9]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester), leading to a five-membered ring intermediate which subsequently dehydrates to form the stable, aromatic pyrazolone product.[9]
Protocol 1: Synthesis of Ethyl 3-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanoate
This protocol details the reaction with ethyl acetoacetate, a common 1,3-dicarbonyl substrate.
Materials:
-
This compound (1.69 g, 10 mmol)
-
Ethyl acetoacetate (1.30 g, 10 mmol)
-
Sodium acetate (0.82 g, 10 mmol)
-
Absolute Ethanol (30 mL)
-
Glacial Acetic Acid (catalytic, ~0.2 mL)
-
Standard reflux and filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol) and sodium acetate (10 mmol).
-
Add absolute ethanol (30 mL) and stir the suspension for 10-15 minutes at room temperature to facilitate the in situ formation of the free hydrazine.
-
Add ethyl acetoacetate (10 mmol) to the mixture, followed by the catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexane). The starting materials should be consumed within 2-4 hours.[10]
-
Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
If a precipitate forms, collect the solid product via vacuum filtration. If no precipitate forms, reduce the solvent volume by ~70% using a rotary evaporator.
-
Pour the concentrated residue into 50 mL of ice-cold distilled water while stirring. A white or pale-yellow solid should precipitate.[9]
-
Collect the solid product by vacuum filtration, washing with two portions of cold water (2 x 15 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Appearance | White to pale-yellow crystalline solid |
| TLC | Single spot with Rf ~0.4 (50% EtOAc/Hex) |
| ¹H NMR | Expect characteristic signals for the ethyl propanoate chain, the pyrazolone ring protons, and the methyl group. |
| MS (ESI+) | Calculated for C₉H₁₄N₂O₃ [M+H]⁺: 200.10; Found: 200.1 |
Application II: Synthesis of Substituted Pyridazinones
Pyridazinones are six-membered heterocyclic structures with significant biological activity, often synthesized by reacting hydrazines with γ-keto acids or their corresponding esters.[11][12]
Mechanistic Rationale & Workflow
The synthesis involves the condensation of the hydrazine with the γ-keto acid, forming a hydrazone at the ketone position. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the carboxylic acid (or ester) group, leading to the formation of a 4,5-dihydropyridazin-3(2H)-one.[11] This intermediate can often be oxidized in a subsequent step to yield the fully aromatic pyridazinone.
Protocol 2: Synthesis of Ethyl 3-(6-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-2-yl)propanoate
This protocol uses levulinic acid (4-oxopentanoic acid) as the γ-keto acid substrate.
Materials:
-
This compound (1.69 g, 10 mmol)
-
Levulinic acid (1.16 g, 10 mmol)
-
Triethylamine (1.01 g, 1.4 mL, 10 mmol)
-
Glacial Acetic Acid (25 mL)
-
Standard reflux and filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (10 mmol) and levulinic acid (10 mmol) in glacial acetic acid (25 mL).
-
Add triethylamine (10 mmol) dropwise to the stirred suspension at room temperature.
-
Attach a reflux condenser and heat the mixture to 110-120 °C for 4-6 hours. The solid should dissolve as the reaction proceeds.
-
Monitor the reaction by TLC (Eluent: 80% Ethyl Acetate / 20% Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the acetic acid solution into 100 mL of an ice-water slurry with vigorous stirring.
-
A solid product will precipitate. If the product initially oils out, continue stirring until it solidifies.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Dry the product under vacuum. Recrystallization from ethanol or isopropanol can be performed for further purification.
Expert Insight: Dehydrogenation to Aromatic System
The resulting 4,5-dihydropyridazinone can be a valuable scaffold itself or can be converted to the corresponding aromatic pyridazinone. A common laboratory method involves treating the dihydropyridazinone with bromine in acetic acid, which effects an oxidative dehydrogenation.[11] This transformation significantly alters the electronic and conformational properties of the molecule, opening further avenues for derivatization in drug discovery programs.
References
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link][13]
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Application Notes and Protocols: Ethyl 3-hydrazinylpropanoate Hydrochloride as a Versatile Building Block for Novel Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-hydrazinylpropanoate hydrochloride as a novel bifunctional monomer for the synthesis of advanced polymers. We delve into the strategic considerations for leveraging its unique chemical architecture, featuring both a reactive hydrazinyl moiety and an ethyl ester group. Detailed, field-proven protocols for the synthesis of two distinct polymer families, poly(amide-hydrazide)s and poly(urethane-urea)s, are presented. This guide emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the described methods but also adapt them for their specific applications. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative citations.
Introduction: The Potential of Bifunctional Monomers
The strategic design of monomers is paramount in the development of polymers with tailored properties. Bifunctional monomers, possessing two distinct reactive groups, offer a modular approach to polymer synthesis, enabling the introduction of specific functionalities and the creation of complex macromolecular architectures. This compound is an emerging building block in this class, offering a unique combination of a nucleophilic hydrazinyl group and a modifiable ethyl ester. The hydrazinyl group, a potent nucleophile, readily participates in condensation reactions with electrophiles such as acyl chlorides and isocyanates, forming stable hydrazide and urea linkages, respectively.[1] Concurrently, the pendant ethyl ester group can be preserved during polymerization and serves as a handle for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties.[2][3] This dual functionality opens avenues for the creation of novel polymers for applications in drug delivery, biomaterials, and advanced coatings.
Material Profile: this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| CAS Number | 1216111-67-9 | [4] |
| Molecular Formula | C₅H₁₃ClN₂O₂ | [4] |
| Molecular Weight | 168.62 g/mol | [4] |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | General knowledge |
The hydrochloride salt form enhances stability and handling. For polymerization reactions, the free base can be generated in situ or by a separate neutralization step, depending on the specific reaction conditions. The primary amine of the hydrazinyl group is significantly more nucleophilic than the secondary amine and will be the primary site of reaction in most polymerization processes.[5]
Synthesis of Novel Polymers: Detailed Protocols
The bifunctional nature of this compound allows for its incorporation into various polymer backbones. Below are detailed protocols for the synthesis of poly(amide-hydrazide)s and poly(urethane-urea)s.
Synthesis of Poly(amide-hydrazide)s via Solution Polycondensation
This protocol describes the reaction of this compound with a diacyl chloride to form a poly(amide-hydrazide) with pendant ethyl ester groups. The reaction proceeds via nucleophilic acyl substitution, where the hydrazinyl group attacks the carbonyl carbon of the acyl chloride, eliminating HCl.[6] An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the hydrazinyl group and halt the polymerization.[7]
Reaction Scheme:
Caption: Poly(urethane-urea) Synthesis Workflow.
Experimental Protocol:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.69 g, 10 mmol) in 20 mL of anhydrous dimethylformamide (DMF).
-
In Situ Neutralization: Add triethylamine (1.39 mL, 10 mmol) dropwise at room temperature and stir for 30 minutes.
-
Monomer Addition: Add hexamethylene diisocyanate (HDI) (1.68 g, 10 mmol) to the reaction mixture in one portion.
-
Polymerization: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 12 hours.
-
Polymer Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into 200 mL of deionized water.
-
Purification: Filter the polymer and wash it with water and then with methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum at 50 °C for 24 hours.
Causality of Experimental Choices:
-
Solvent Choice: DMF is a suitable polar aprotic solvent that can dissolve the monomers and the resulting polymer.
-
Reaction Temperature: A moderate temperature of 60 °C is often sufficient to promote the reaction between hydrazines and isocyanates without causing significant side reactions.
-
Stoichiometry: As with poly(amide-hydrazide) synthesis, maintaining a 1:1 molar ratio of the reactive groups is essential for achieving high molecular weight.
Characterization of the Novel Polymers
Thorough characterization is necessary to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
| Technique | Expected Observations |
| FTIR Spectroscopy | Poly(amide-hydrazide): Appearance of characteristic amide C=O stretching bands around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹. Disappearance of the acyl chloride C=O stretch. Poly(urethane-urea): Appearance of urea C=O stretching bands around 1630 cm⁻¹ and N-H stretching around 3300 cm⁻¹. Disappearance of the isocyanate (-NCO) peak around 2270 cm⁻¹. For both polymers, the ester C=O stretch will be present around 1730 cm⁻¹. [8][9] |
| ¹H NMR Spectroscopy | Confirmation of the polymer backbone structure by the appearance of new peaks corresponding to the amide or urea protons. The signals corresponding to the ethyl ester group should remain intact. [10] |
| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity. [11][12] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymers by determining the decomposition temperature. [11] |
Post-Polymerization Modification and Potential Applications
The pendant ethyl ester groups on the synthesized polymers provide a versatile platform for further functionalization. One common and effective modification is hydrazinolysis, where the ester is converted to a hydrazide group by reaction with hydrazine hydrate. [13]This introduces additional reactive sites for cross-linking or conjugation.
Protocol for Hydrazinolysis:
-
Dissolve the polymer (1 g) in a suitable solvent (e.g., 10 mL of DMF).
-
Add an excess of hydrazine hydrate (e.g., 1 mL).
-
Stir the mixture at room temperature for 24 hours.
-
Precipitate the modified polymer in a non-solvent like methanol.
-
Filter, wash, and dry the polymer.
Potential Applications:
-
Drug Delivery: The pendant functional groups can be used to attach therapeutic agents for controlled release applications. [14][15]* Biomaterials: The biocompatibility of the polymer backbone can be tuned, and the functional groups can be used to immobilize biomolecules for tissue engineering scaffolds.
-
Functional Coatings: The polymers can be used to create coatings with specific properties, such as improved adhesion or stimuli-responsiveness.
Conclusion
This compound is a promising bifunctional monomer that enables the synthesis of a variety of novel polymers with pendant functional groups. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile building block. By understanding the underlying principles of the polymerization reactions and the rationale behind the experimental procedures, scientists can effectively design and synthesize new materials with tailored properties for a wide range of applications in research, medicine, and industry.
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American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Retrieved from [Link]
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Anusandhanvallari. (2023). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]
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Quora. (2021). Is the reactivity of a specific functional group in a polýcondensation reaction dependent or independent on the size of the molecule? Why?. Retrieved from [Link]
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RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]
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- Bakulina, O., & Dar'in, D. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(24), 8031.
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- Shen, Y., et al. (2015). Hydrazine as a Nucleophile and Antioxidant for Fast Aminolysis of RAFT Polymers in Air. Macromolecules, 48(15), 5149-5157.
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LibreTexts. (2020). 3.10: Polyamides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and polymerization of bifunctional monomers with maleimide and allyl groups. Retrieved from [Link]
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Application Notes and Protocols for Bioconjugation Using Ethyl 3-hydrazinylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of Ethyl 3-hydrazinylpropanoate hydrochloride in bioconjugation. This reagent is a valuable tool for the site-specific modification of biomolecules, enabling the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins. We will delve into the underlying chemical principles of hydrazone ligation, its pH-sensitive nature, and provide step-by-step protocols for conjugation, purification, and characterization of the resulting bioconjugates.
Introduction: The Power of Hydrazone Ligation in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development.[1] A key challenge in this field is the ability to form stable, yet strategically cleavable, linkages between a biomolecule and a payload of interest. Hydrazone ligation, the reaction between a hydrazine (or hydrazide) and an aldehyde or ketone, has emerged as a powerful technique to achieve this.[2] This reaction is highly chemoselective, as the reacting functional groups are relatively rare in native biological systems.[2]
This compound is a heterobifunctional crosslinker that introduces a hydrazinyl group. This moiety can react with a carbonyl group (aldehyde or ketone) on a target biomolecule to form a hydrazone bond. The resulting linkage is notably pH-sensitive; it remains relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis under the mildly acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5).[3][4] This property makes it an ideal choice for creating "cleavable linkers" in drug delivery systems, particularly in the design of ADCs, where the cytotoxic payload needs to be released specifically within the target cancer cells.[3][5]
The Chemistry of Hydrazone Formation
The reaction between the hydrazinyl group of Ethyl 3-hydrazinylpropanoate and a carbonyl group on a biomolecule proceeds via a nucleophilic addition-elimination mechanism. The reaction is catalyzed by acid, with the optimal pH typically falling in the range of 4.5 to 6.0.[3] At this pH, there is a balance between the protonation of the carbonyl oxygen, which increases its electrophilicity, and the availability of the nucleophilic hydrazine.
Below is a generalized workflow for a bioconjugation reaction using this compound:
Figure 1. A generalized workflow for bioconjugation using this compound.
Detailed Application Protocols
The following protocols are designed to serve as a starting point for researchers. Optimization of reaction conditions, such as reactant concentrations, temperature, and reaction time, may be necessary for specific applications.
Materials and Equipment
Reagents:
-
Aldehyde or ketone-functionalized protein (e.g., generated using an aldehyde tag)
-
This compound (CAS: 1216111-67-9)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5
-
Quenching Solution: 1 M Glycine, pH 7.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
pH meter
-
UV-Vis spectrophotometer
-
Equipment for protein purification (e.g., Size-Exclusion Chromatography (SEC) or Dialysis system)
-
Equipment for protein analysis (e.g., SDS-PAGE system, Mass Spectrometer)
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Hydrazine derivatives are potentially toxic and should be handled with caution.[8] Store the reagent in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]
| Hazard Statement | Precautionary Measures |
| May be harmful if swallowed, inhaled, or absorbed through the skin. | Avoid breathing dust and contact with skin and eyes.[6][7] |
| Causes skin and eye irritation. | Wear protective gloves and eye/face protection.[6][7] |
| May cause respiratory irritation. | Use only in a well-ventilated area.[6][7] |
Table 1. Summary of Safety Information for Hydrazinyl Compounds.
Protocol for Conjugation to an Aldehyde-Tagged Protein
This protocol describes the conjugation of this compound to a protein that has been engineered to contain a reactive aldehyde group.
1. Preparation of Reagents:
- Prepare a 10 mg/mL solution of the aldehyde-tagged protein in the Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).
- Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Note: Prepare this solution fresh before each use.
2. Conjugation Reaction:
- In a reaction vial, add the aldehyde-tagged protein solution.
- While gently stirring, add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.
- Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 12-16 hours.
3. Reaction Quenching (Optional):
- To quench any unreacted aldehyde groups on the protein, add a 100-fold molar excess of the Quenching Solution (1 M Glycine, pH 7.0).
- Incubate for 30 minutes at room temperature.
4. Purification of the Conjugate:
- Remove the excess, unreacted this compound and other small molecules by either Size-Exclusion Chromatography (SEC) or dialysis.
- For SEC: Equilibrate the column with Purification Buffer (PBS, pH 7.4) and load the reaction mixture. Collect the fractions corresponding to the protein conjugate.
- For Dialysis: Transfer the reaction mixture to a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against the Purification Buffer (PBS, pH 7.4) with several buffer changes over 24-48 hours.
Characterization of the Bioconjugate
It is crucial to characterize the final product to confirm successful conjugation and assess its purity.
-
SDS-PAGE: Compare the conjugated protein to the unconjugated protein. A successful conjugation may result in a slight shift in the molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This will provide the precise molecular weight of the conjugate, confirming the addition of the linker.
-
UV-Vis Spectroscopy: If the payload attached to the linker has a distinct absorbance spectrum, this can be used to determine the degree of labeling.
Key Considerations and Troubleshooting
-
pH of Reaction: The pH of the reaction is critical for efficient hydrazone bond formation. A pH between 5.0 and 6.0 is generally optimal.[3]
-
Protein Stability: Ensure that your protein is stable and soluble at the slightly acidic pH required for the reaction.
-
Hydrolysis of the Hydrazone Bond: Remember that the hydrazone bond is labile at acidic pH. During purification and storage, it is advisable to maintain a neutral pH (around 7.4) to minimize cleavage.
-
Low Conjugation Efficiency: If you observe low conjugation efficiency, consider increasing the molar excess of the hydrazinyl linker, extending the reaction time, or optimizing the pH.
Conclusion
This compound is a versatile and valuable reagent for bioconjugation. Its ability to form a pH-sensitive hydrazone linkage makes it particularly well-suited for applications in targeted drug delivery and the creation of stimuli-responsive biomaterials. By understanding the underlying chemistry and following the detailed protocols provided in this guide, researchers can effectively utilize this linker to advance their scientific endeavors.
References
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- Safety and Handling of Hydrazine. DTIC.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (2014).
- Site-specific chemical protein conjugation using genetically encoded aldehyde tags. (2012).
- This compound CAS#: 1216111-67-9.
- The effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. (2007).
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. (2010).
- Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. (2025). Organic & Biomolecular Chemistry.
- Protocol for protein modification using oxalyl thioester-mediated chemoselective lig
- Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2020). Annals of Tropical Medicine and Public Health.
- Design and Construction of Aroyl-Hydrazone Derivatives: Synthesis, Crystal Structure, Molecular Docking and Their Biological Activities. (2019). Chemistry & Biodiversity.
- Optimized protocol for protein macrocomplexes stabilization using the EDC, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide, zero-length cross-linker. (2014). Analytical and Bioanalytical Chemistry.
- This compound Safety D
- Optimized Protocol for Protein Macrocomplexes Stabilization Using the EDC, 1-Ethy1-3-(3-(dimethylamino)propyl)carbodiimide, Zero-Length Cross-Linker. (2025). Request PDF.
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- Buy ETHYL 3-HYDRAZINYLPROPANO
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- Bioconjug
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Hydrazinylpropanoate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 3-hydrazinylpropanoate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your product yield and purity.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved through a Michael addition of hydrazine to ethyl acrylate. This reaction, while straightforward in principle, is often plagued by side reactions that can significantly lower the yield of the desired product. The subsequent conversion to the hydrochloride salt is typically achieved by introducing hydrogen chloride. Understanding and controlling the reaction parameters are critical for a successful synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: Why is my yield of this compound consistently low?
Low yields are the most common issue in this synthesis and can often be attributed to the formation of byproducts.
Core Problem: The primary cause of low yields is the formation of side products, most notably pyrazolidin-3-one derivatives and di-addition products where a second molecule of ethyl acrylate reacts with the initial product.
Troubleshooting Steps & Explanations:
-
Control Stoichiometry:
-
Action: Use a significant excess of hydrazine hydrate (e.g., 3-5 equivalents) relative to ethyl acrylate.
-
Reasoning: Using an excess of hydrazine shifts the reaction equilibrium towards the formation of the desired mono-adduct, Ethyl 3-hydrazinylpropanoate. This minimizes the chance of a second Michael addition of ethyl acrylate to the product.
-
-
Optimize Reaction Temperature:
-
Action: Maintain a low reaction temperature, ideally between 0-10°C, especially during the addition of ethyl acrylate.
-
Reasoning: The Michael addition is an exothermic reaction. Elevated temperatures can promote the formation of pyrazolidin-3-one through intramolecular cyclization of the desired product. Higher temperatures can also favor the formation of di-adducts.
-
-
Slow and Controlled Addition:
-
Action: Add the ethyl acrylate to the hydrazine solution dropwise over an extended period while vigorously stirring.
-
Reasoning: This ensures that the concentration of ethyl acrylate in the reaction mixture remains low at all times, which further disfavors the di-addition side reaction.
-
-
Choice of Solvent:
-
Action: Use a protic solvent like ethanol.
-
Reasoning: Protic solvents can help to stabilize the intermediate zwitterion formed during the Michael addition, facilitating the desired reaction pathway.
-
Experimental Protocol: Baseline Synthesis of Ethyl 3-hydrazinylpropanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (3-5 equivalents) in ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add ethyl acrylate (1 equivalent) dropwise to the cooled hydrazine solution over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?
The presence of multiple spots on TLC indicates a mixture of products, which is a common outcome if the reaction conditions are not optimized.
Likely Impurities:
-
Starting Materials: Unreacted ethyl acrylate and hydrazine.
-
Di-adduct: The product of a second Michael addition of ethyl acrylate.
-
Pyrazolidin-3-one: A cyclized byproduct.
Troubleshooting and Identification:
-
Di-adduct: This will be a less polar spot on the TLC compared to the desired product. Its formation is favored by higher temperatures and a lower excess of hydrazine.
-
Pyrazolidin-3-one: This can have a similar polarity to the desired product, making separation challenging. Its formation is promoted by elevated temperatures.
-
Characterization: Use 1H NMR spectroscopy to identify the impurities in your crude product. The di-adduct will show duplicate signals for the ethyl propanoate moiety, while the pyrazolidin-3-one will have a distinct set of peaks corresponding to the cyclic structure.
Visualizing the Reaction Pathway and Side Products:
Caption: Reaction scheme showing the desired synthesis pathway and potential side reactions.
Q3: How can I effectively purify the crude this compound?
Purification is crucial to obtain a high-purity final product.
Purification Strategy:
-
Workup:
-
After the reaction is complete, remove the excess hydrazine and ethanol under reduced pressure.
-
Dissolve the residue in a suitable solvent like diethyl ether or dichloromethane and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
-
Recrystallization:
-
Collect the precipitated hydrochloride salt by filtration.
-
Recrystallize the crude salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Dissolve the salt in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Data Summary for Purification Solvents:
| Solvent System | Application | Notes |
| Ethanol/Diethyl Ether | Recrystallization | Good for obtaining high-purity crystals. |
| Isopropanol | Recrystallization | An alternative to ethanol for recrystallization. |
| Diethyl Ether | Workup/Extraction | Effective for extracting the free base from the reaction mixture. |
Frequently Asked Questions (FAQs)
Q: What is the optimal reaction time? A: The reaction time can vary but is typically monitored by TLC until the ethyl acrylate is consumed. This can take anywhere from 12 to 24 hours at room temperature.
Q: How do I prepare the HCl solution for salt formation? A: You can purchase commercially available solutions of HCl in solvents like diethyl ether or dioxane. Alternatively, you can prepare it by bubbling dry HCl gas through the desired anhydrous solvent.
Q: What are the expected 1H NMR signals for this compound? A: While a specific spectrum for the hydrochloride salt is not readily available in the literature, the expected signals for the free base would be:
-
A triplet around 1.2 ppm (3H, -CH3 of ethyl group).
-
A quartet around 4.1 ppm (2H, -CH2 of ethyl group).
-
Two triplets corresponding to the two -CH2- groups of the propanoate backbone. Upon protonation to form the hydrochloride salt, the signals for the protons near the nitrogen atoms will shift downfield.
Q: Is it possible to perform this reaction without a solvent? A: While some Michael additions can be performed neat, using a solvent like ethanol is recommended for this reaction to help control the temperature and ensure proper mixing, which is crucial for minimizing side reactions.
Visualizing the Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
Organic Syntheses, Coll. Vol. 4, p.444 (1963); Vol. 34, p.58 (1954). [Link]
-
Organic Syntheses, Coll. Vol. 6, p.75 (1988); Vol. 55, p.7 (1976). [Link]
-
Organic Syntheses, Coll. Vol. 3, p.351 (1955); Vol. 26, p.28 (1946). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for Ethyl propionate. [Link]
- Google P
-
Journal of the Chemical Society, Perkin Transactions 2. "Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate." [Link]
-
ACS Publications. "Synthesis, purification, and solution properties of net anionic poly(β-amino ester)s." [Link]
-
Organic Syntheses, Coll. Vol. 3, p.440 (1955); Vol. 25, p.55 (1945). [Link]
- Google Patents.
- Google Patents. CN108569981A - A kind of preparation method of Tertiary butyl hydrazine hydrochloride.
-
National Center for Biotechnology Information. "Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation." [Link]
-
Organic Syntheses, Coll. Vol. 2, p.310 (1943); Vol. 19, p.48 (1939). [Link]
- Google Patents.
- Google Patents.
-
The Royal Society of Chemistry. "SUPPORTING INFORMATION." [Link]
- Google Patents. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.
-
Organic Syntheses, Coll. Vol. 4, p.411 (1963); Vol. 34, p.46 (1954). [Link]
-
Organic Syntheses, Coll. Vol. 2, p.285 (1943); Vol. 19, p.40 (1939). [Link]
-
ResearchGate. "What is the alternate process for preparing ester hydrochloride?" [Link]
-
PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. [Link]
-
ResearchGate. "Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride." [Link]
- Google Patents. US6384266B1 - Method of synthesis of betaine esters.
-
MDPI. "Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon." [Link]
-
PubMed. "Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification." [Link]
-
National Center for Biotechnology Information. "Poly (β-amino esters): Procedures for Synthesis and Gene Delivery." [Link]
-
PubChem. (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. [Link]
-
ACS Nano. "Guanidyl-Rich Poly(β Amino Ester)s for Universal Functional Cytosolic Protein Delivery and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) Cas9 Ribonucleoprotein Based Gene Editing." [Link]
-
ResearchGate. "Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride." [Link]
Side reactions of Ethyl 3-hydrazinylpropanoate hydrochloride and how to avoid them
Welcome to the technical support center for Ethyl 3-hydrazinylpropanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you anticipate and overcome common challenges in your experiments, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.[1]
Q2: Do I need to use a base to neutralize the hydrochloride salt before starting my reaction?
A: The necessity of a base depends on the specific reaction conditions and the nature of your other reactants. In many cases, particularly in condensations with β-dicarbonyl compounds, the reaction can proceed in the presence of the hydrochloride salt, sometimes with a catalytic amount of acid.[2] However, for reactions requiring the free hydrazine, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically added. It is crucial to consider the pH sensitivity of your substrates and the reaction mechanism.[3]
Q3: What are the most common solvents for reactions involving this reagent?
A: Protic solvents like ethanol and 1-propanol are commonly used, especially for the synthesis of pyrazolones.[2][4] Aprotic dipolar solvents such as DMF, NMP, or DMAc have also been shown to be effective, in some cases offering better regioselectivity and reaction rates.[5] The choice of solvent can significantly influence reaction pathways and the formation of side products.
Q4: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the consumption of the starting materials.[2] A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, intermediates, and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for monitoring the reaction and identifying any potential side products.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating common side reactions encountered when using this compound.
Problem 1: Low Yield of the Desired Product
Low yields can often be attributed to several competing side reactions. Below are the most common culprits and strategies to address them.
Mechanism: The ethyl ester group of the molecule is susceptible to hydrolysis, particularly under acidic or basic conditions at elevated temperatures, yielding the corresponding carboxylic acid. This side reaction reduces the amount of the desired ester-functionalized product.[6][7]
Mitigation Protocol: Control of pH and Temperature
-
pH Management: If your reaction conditions are not pH-sensitive, aim to keep the reaction mixture as close to neutral as possible. If a base is required, use a stoichiometric amount of a non-nucleophilic base and add it slowly at a low temperature. For acid-catalyzed reactions, use a minimal amount of catalyst.[8]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Extended reaction times at high temperatures should be avoided.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as the presence of water will promote hydrolysis.[8]
An incomplete reaction can be mistaken for a low yield of isolated product. It is crucial to ensure the reaction has gone to completion before workup.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or LC-MS to carefully monitor the consumption of the limiting reagent.
-
Extended Reaction Time: If starting material is still present, consider extending the reaction time.
-
Temperature Increase: A modest increase in temperature may be necessary to drive the reaction to completion, but be mindful of promoting side reactions.
-
Catalyst Addition: If applicable, a small additional amount of catalyst may be required.
Problem 2: Presence of Unexpected Byproducts
The appearance of extra spots on a TLC plate or unexpected masses in an LC-MS analysis indicates the formation of side products.
Mechanism: Hydrazines can react with two equivalents of a carbonyl compound to form an azine. In the context of pyrazolone synthesis from a β-ketoester, the Ethyl 3-hydrazinylpropanoate can react with two molecules of the ketoester, or the initially formed hydrazone can react with another molecule of the ketoester, leading to an azine byproduct.[2][9]
Visualizing the Reaction:
Caption: Formation of an azine byproduct from the reaction of Ethyl 3-hydrazinylpropanoate with two equivalents of a β-ketoester.
Mitigation Protocol: Stoichiometric Control
-
Reagent Stoichiometry: To favor the formation of the desired hydrazone and subsequent cyclization, use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to the β-ketoester.
-
Order of Addition: Add the β-ketoester slowly to a solution of the this compound to maintain a high concentration of the hydrazine relative to the carbonyl compound.
Mechanism: In the synthesis of pyrazolones, after the initial condensation to form the hydrazone, the second nitrogen atom of the hydrazine attacks the ester carbonyl to form the pyrazolone ring.[2] However, under certain conditions, a second molecule of the β-ketoester can react with the remaining -NH2 group of the initial hydrazone before cyclization occurs.
Visualizing the Workflow:
Caption: Competing pathways of the hydrazone intermediate leading to the desired product or a double condensation side product.
Mitigation Protocol: Optimizing Reaction Conditions for Cyclization
-
Solvent Choice: The choice of solvent can influence the rate of intramolecular cyclization versus intermolecular side reactions. Protic solvents like ethanol can facilitate the desired cyclization.
-
Temperature Control: Gradually increasing the temperature after the initial hydrazone formation (as confirmed by TLC) can promote the intramolecular cyclization over competing intermolecular reactions.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can promote the intramolecular nucleophilic attack on the ester carbonyl, favoring the formation of the pyrazolone ring.[2]
Mechanism: Ethyl 3-hydrazinylpropanoate can potentially undergo intramolecular cyclization to form 3-pyrazolidinone, especially in the presence of a base or upon heating. This side reaction consumes the starting material and reduces the yield of the desired product.
Visualizing the Reaction:
Caption: Intramolecular cyclization of Ethyl 3-hydrazinylpropanoate to form a 3-pyrazolidinone byproduct.
Mitigation Protocol: Controlled Reaction Conditions
-
Temperature Management: Avoid prolonged heating of this compound, especially in the absence of other reactants. Prepare solutions of the reagent fresh and use them promptly.
-
pH Control: If a base is used to generate the free hydrazine, perform this step at a low temperature (e.g., 0-5 °C) and add the other reactant soon after.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Side Reaction if Deviated |
| Stoichiometry | 1.1 - 1.2 equiv. of Hydrazine | Favors hydrazone formation | Azine Formation, Double Condensation |
| Temperature | Lowest effective temperature | Minimizes degradation and side reactions | Hydrolysis, Intramolecular Cyclization |
| pH | Near Neutral (if possible) | Reduces hydrolysis | Ester Hydrolysis |
| Solvent | Protic (e.g., Ethanol) | Promotes cyclization | Slower reaction, potential side products |
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
- Fisher Scientific. (2025).
- MDPI. (2019).
- Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
-
Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]
- Echemi. (n.d.).
-
PubMed. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Retrieved from [Link]
- MDPI. (n.d.).
- PMC. (n.d.).
- ResearchGate. (n.d.). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- ResearchGate. (n.d.). The condensation of ester with hydrazine under protic solvents conditions.
-
Digital Control Systems, Inc. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- REAL-J. (2016).
- StabFix. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Nature. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
- The Pharmaceutical Journal. (2010).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- PubMed. (2009). Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)
- PubMed. (2015). Comparative studies on the chemical and enzymatic stability of alpha- and beta-arbutin.
- Chemistry LibreTexts. (2014). 19.
- ResearchGate. (2009). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid.
- YouTube. (2020).
- YouTube. (2014).
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
Sources
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- 3. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 4. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. carbodiimide.com [carbodiimide.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Coupling Reactions with Ethyl 3-hydrazinylpropanoate Hydrochloride
Welcome to the technical support center for Ethyl 3-hydrazinylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for your coupling reactions. Our goal is to empower you with the technical expertise to overcome common challenges and achieve reliable and reproducible results in your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a versatile bifunctional molecule increasingly utilized in the synthesis of novel chemical entities. Its structure incorporates a reactive hydrazine moiety and an ethyl ester, making it a valuable building block for creating hydrazones, acyl hydrazides, and other derivatives. These products are often intermediates in the development of pharmaceuticals, bioconjugates, and advanced materials.
The primary application of this reagent lies in its ability to undergo coupling reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages, and with carboxylic acids to yield acyl hydrazides. The success of these reactions is highly dependent on carefully optimized conditions. This guide will walk you through the critical parameters and provide solutions to common experimental hurdles.
Best Practices & Handling of this compound
Before initiating any experiment, it is crucial to handle this compound with appropriate care to ensure its stability and reactivity.
-
Storage: This reagent is often hygroscopic and can be sensitive to air. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can lead to decomposition or unwanted side reactions.[1][2]
-
Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[1]
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your coupling reactions.
Category 1: Hydrazone Formation (with Aldehydes & Ketones)
Question 1: My hydrazone formation reaction is slow or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Slow or incomplete hydrazone formation is a common issue that can often be resolved by optimizing the reaction conditions. Here are the key factors to consider:
-
pH of the Reaction Medium: The pH is one of the most critical parameters in hydrazone formation. The reaction is acid-catalyzed, but a very low pH can protonate the hydrazine, reducing its nucleophilicity. The optimal pH is typically in the range of 4-6.
-
Solution: Try adding a catalytic amount of a weak acid, such as acetic acid, to your reaction mixture.[3] A buffer system, like an acetate buffer, can also be employed to maintain the optimal pH throughout the reaction.
-
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol are commonly used and often give good results as they can help to solvate the intermediates.[4]
-
Water Removal: The formation of a hydrazone is a condensation reaction that releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Solution: If your reaction is sensitive to this equilibrium, consider using a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Steric Hindrance: If your aldehyde or ketone is sterically hindered, the reaction rate will be slower.
-
Solution: For sterically demanding substrates, you may need to increase the reaction time, temperature, or use a more reactive catalyst.
-
Question 2: I am observing the formation of multiple products or significant side reactions. What could be happening?
Answer:
Side reactions can compromise your yield and complicate purification. Here are some potential causes and their solutions:
-
Azine Formation: Hydrazine can react with two equivalents of an aldehyde or ketone to form an azine. This is more likely if the hydrazine is in excess or if the reaction conditions are not well-controlled.
-
Solution: Use a stoichiometric amount or a slight excess of the carbonyl compound relative to the this compound. Careful control of stoichiometry is key.
-
-
Decomposition of the Reagent: As a hydrochloride salt, the free hydrazine can be liberated in situ. If the conditions are too harsh (e.g., very high temperatures for extended periods), decomposition can occur.
-
Solution: Monitor your reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
Category 2: Acyl Hydrazide Formation (with Carboxylic Acids)
Question 3: My attempt to couple this compound with a carboxylic acid using a carbodiimide (e.g., EDC) is failing or giving low yields. What should I troubleshoot?
Answer:
Coupling a hydrazine with a carboxylic acid to form an acyl hydrazide requires careful activation of the carboxylic acid. Here’s a troubleshooting workflow for this common challenge:
Troubleshooting Workflow for Acyl Hydrazide Formation
Caption: Troubleshooting workflow for low-yield acyl hydrazide synthesis.
-
Inefficient Carboxylic Acid Activation: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] This intermediate can be unstable.
-
Solution: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is highly recommended.[1][6][7] These reagents react with the O-acylisourea to form a more stable active ester, which then reacts cleanly with the hydrazine to form the desired amide bond, improving coupling efficiency.[6][7]
-
-
pH and Base: As Ethyl 3-hydrazinylpropanoate is a hydrochloride salt, a base is required to liberate the free hydrazine for the reaction. The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 1 to 2 equivalents are sufficient to neutralize the hydrochloride and any acid generated during the reaction. Avoid using primary or secondary amines as bases, as they will compete in the coupling reaction.
-
-
Reaction Solvent and Temperature: The reaction should be conducted in an anhydrous aprotic solvent to prevent hydrolysis of the activated intermediate.
-
Solution: Dry DMF, DCM, or acetonitrile are good solvent choices. Running the reaction at 0°C initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to use a base when reacting this compound with an aldehyde or ketone?
A1: Generally, for hydrazone formation, the reaction is catalyzed by acid, and the hydrochloride salt itself may provide a sufficiently acidic environment. However, to ensure the presence of the free nucleophilic hydrazine, you can add one equivalent of a non-nucleophilic base like DIPEA or sodium acetate. The optimal condition often requires empirical determination.
Q2: What is the best way to purify the resulting hydrazone or acyl hydrazide derivative?
A2: The purification method will depend on the properties of your product.
-
For Hydrazones: Many hydrazones are crystalline solids and can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.[4][8]
-
For Acyl Hydrazides: These compounds can be more polar. If the product is not readily crystallizable, column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of your compound. For highly polar products, reverse-phase chromatography may be necessary.
Q3: Can the ethyl ester group on this compound be hydrolyzed during the coupling reaction?
A3: Under standard coupling conditions, which are typically neutral to slightly acidic or mildly basic (with a non-nucleophilic base), the ethyl ester is generally stable. However, if the reaction is run under strongly acidic or basic conditions for an extended period, or at high temperatures, hydrolysis of the ester to the corresponding carboxylic acid can occur. It is always advisable to monitor the reaction to avoid such side reactions.
Q4: Can I use this compound in bioconjugation reactions?
A4: Yes, the hydrazine moiety is well-suited for bioconjugation. It can be reacted with aldehydes or ketones present on biomolecules (or introduced via modification) to form stable hydrazone linkages. This is often done in aqueous buffer systems, and the pH control remains a critical factor. EDC/NHS chemistry can also be used to couple it to carboxylic acids on proteins.[6][9]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde of interest
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the solution.
-
(Optional) Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Sources
- 1. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inglomayor.cl [inglomayor.cl]
- 3. researchgate.net [researchgate.net]
- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Ethyl 3-hydrazinylpropanoate Hydrochloride Derivatives
Welcome to the technical support center for the purification of ethyl 3-hydrazinylpropanoate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. This compound is a versatile building block in pharmaceutical synthesis, but its polar, salt-like nature presents unique purification challenges.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve high purity for your compounds.
Introduction
This compound and its analogs are key intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors and other therapeutic agents.[2] The presence of a hydrazinyl group and its formulation as a hydrochloride salt impart high polarity and aqueous solubility, which can complicate standard purification techniques like silica gel chromatography and crystallization. Common issues include low recovery, persistent impurities, and difficulty in obtaining a crystalline solid. This guide aims to provide a systematic approach to overcoming these obstacles, grounded in the principles of organic chemistry and extensive laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound derivatives. Each problem is analyzed for its potential causes, followed by a step-by-step guide to its resolution.
Problem 1: Low Yield After Aqueous Work-up and Extraction
Scenario: After quenching your reaction and performing an aqueous work-up, you experience significant loss of your product, resulting in a low yield upon concentration of the organic phase.
Root Cause Analysis: The hydrochloride salt of your product is likely highly soluble in water.[1][3] During a standard aqueous work-up, the compound will preferentially partition into the aqueous layer, especially if the pH is not carefully controlled.
Step-by-Step Solutions:
-
pH Control is Critical: Before extraction, adjust the pH of the aqueous layer. To extract the free base form of your product into an organic solvent, the pH should be raised to >8 using a base like sodium bicarbonate or sodium carbonate. However, be aware that the free base may be less stable than the hydrochloride salt.
-
Salting-Out Effect: Saturate the aqueous layer with sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase, reducing the solubility of your organic product and promoting its partition into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like dichloromethane (DCM) or a mixture of DCM and isopropanol can be more effective for highly polar compounds.
-
Back-Extraction: If your product remains in the aqueous layer, you can acidify the organic layer from a previous extraction to remove any basic impurities, and then re-extract your product from the combined aqueous layers after basification.
Problem 2: Persistent Impurities After Initial Purification
Scenario: Your isolated product is contaminated with starting materials (e.g., hydrazine hydrate) or reaction by-products, and these are proving difficult to remove.
Impurity Profile:
-
Excess Hydrazine Hydrate: A common excess reagent that is highly water-soluble and can be difficult to remove completely by simple evaporation.[4][5]
-
Unreacted Starting Ester: May co-elute with the product in chromatography or co-crystallize.
-
Di-acylated Hydrazine or Other By-products: Formation of these can be favored under certain reaction conditions.
Purification Strategy 1: Recrystallization
Recrystallization is often the most effective method for purifying hydrochloride salts.[6][7] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Recrystallization:
-
Product Oiling Out: If your product separates as an oil instead of crystals, this may be due to the presence of impurities or residual solvent. Try adding a co-solvent (an "anti-solvent") in which your compound is insoluble, such as diethyl ether or hexane, to induce crystallization.[6][8]
-
Failure to Crystallize: If the product remains in solution even after cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of pure product can also be effective.
| Solvent System | Suitability for Hydrazinylpropanoate Salts | Notes |
| Ethanol/Diethyl Ether | Excellent | Dissolve the salt in a minimal amount of hot ethanol and add diethyl ether dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Isopropanol/Hexane | Very Good | Isopropanol is a good solvent for many hydrochloride salts.[6] Hexane can be used as the anti-solvent. |
| Methanol/Ethyl Acetate | Good | Methanol is a strong solvent for polar salts. Use ethyl acetate as the anti-solvent. |
| Water/Acetone | Use with Caution | While the salt is water-soluble, using water can sometimes lead to the product oiling out or difficulty in drying. Acetone can be used to precipitate the salt. |
Purification Strategy 2: Column Chromatography
Standard silica gel chromatography can be challenging for highly polar, basic compounds due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation.[9][10][11]
Step-by-Step Protocol for Polar Amine Salt Chromatography:
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites.[11][12]
-
Amine-Functionalized Silica: This is an excellent alternative that minimizes strong interactions with basic compounds, often allowing for elution with less polar solvent systems like hexane/ethyl acetate.[10][13]
-
Reversed-Phase (C18) Chromatography: This can be effective for polar compounds. A typical mobile phase would be a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.[9][14]
-
-
Mobile Phase Selection:
-
For normal phase chromatography, a polar solvent system is required. Start with a mixture of dichloromethane (DCM) and methanol.
-
To improve peak shape and reduce tailing, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide (as a solution in methanol).[11]
-
Problem 3: Product is a Hygroscopic Oil or Amorphous Solid
Scenario: After removing the solvent, your final product is a sticky oil or a non-crystalline solid that is difficult to handle and weigh accurately.
Root Cause Analysis: This is a common issue with highly polar hydrochloride salts, which can be hygroscopic (readily absorb moisture from the air) or have a low melting point.[3][8]
Solutions:
-
Trituration: Add a solvent in which your product is insoluble (e.g., cold diethyl ether, hexane, or ethyl acetate) to the oil and stir vigorously. This can wash away residual solvents and impurities, often inducing the formation of a solid precipitate that can be filtered.[6]
-
Azeotropic Removal of Water: If water is the suspected cause, dissolve the oil in a suitable solvent like toluene or ethanol and evaporate the solvent under reduced pressure. Repeat this process several times to azeotropically remove water.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble, dissolving it in water and freeze-drying can yield a fine, easy-to-handle powder.
-
Conversion to a Different Salt: If the hydrochloride salt is consistently problematic, consider converting it to another salt (e.g., mesylate, tosylate, or fumarate) which may have better crystalline properties.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively remove excess hydrazine hydrate from my reaction mixture?
A1: Excess hydrazine hydrate can be removed by a few methods. An aqueous workup with an acidic wash (e.g., dilute HCl) can protonate the hydrazine and extract it into the aqueous layer.[5] Alternatively, azeotropic distillation with a solvent like toluene or xylene can be effective in removing both water and hydrazine.[4]
Q2: What is the best way to monitor the progress of my purification by TLC?
A2: Due to the high polarity of these compounds, a standard hexane/ethyl acetate system may not be sufficient. Use a more polar eluent, such as 10-20% methanol in DCM. Adding a few drops of acetic acid or triethylamine to the TLC chamber can help to produce sharper spots by protonating or deprotonating the compound, respectively.
Q3: My compound streaks badly on the silica TLC plate. What can I do?
A3: Streaking is a sign of strong interaction with the silica.[9] To mitigate this, add 1-2% triethylamine or ammonium hydroxide to your developing solvent. This will compete for the acidic sites on the silica, allowing your compound to travel up the plate with less tailing.
Q4: What are the recommended storage conditions for this compound?
A4: These compounds can be hygroscopic and may be sensitive to air and light.[3][15] It is best to store them in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place.
Q5: Can I use NMR to confirm the purity of my final product?
A5: Yes, ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. For hydrochloride salts, deuterated solvents like D₂O, DMSO-d₆, or CD₃OD are suitable. The presence of the hydrochloride salt can be confirmed by the integration of the ammonium proton (N-H), although this peak can sometimes be broad and may exchange with D₂O.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Optimized Recrystallization of this compound
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude hydrochloride salt in a minimal amount of boiling absolute ethanol. Stir continuously.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add diethyl ether dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Diagrams
Purification Method Selection Workflow
Caption: Decision tree for selecting a suitable purification method.
Troubleshooting Crystallization Failure
Caption: Troubleshooting flowchart for crystallization problems.
References
- Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
- Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide.
- Google Patents. (1996). Process for the removal of impurities from hydrazine hydrate.
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
- Ghazi, Y. A. F. (2021). Remove excess hydrazine hydrate? ResearchGate.
- SIELC Technologies. (n.d.). Separation of 1,2-Hydrazinedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column.
- Pharmaceutical Technology. (n.d.). Avoiding pitfalls in scaling up biopharmaceutical production.
- Reddit. (2022). How to quench excess hydrazine monohydrate : r/Chempros.
- BenchChem. (n.d.). Hydrazine Hydrochloride|High-Purity Reagent.
- Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API.
- Google Patents. (n.d.). Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
- Google Patents. (n.d.). Method for removing hydrazine compounds.
- BenchChem. (n.d.). stability of 2-Hydrazinylphenol in different solvent systems.
- Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate.
- Google Patents. (1932). Purification of primary aromatic amine hydrohalides of the benzene series.
- Energies. (2015). Hydrazine Borane and Hydrazinidoboranes as Chemical Hydrogen Storage Materials.
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros.
- Reddit. (2018). Problem with hydrochloride salt formation/isolation : r/chemistry.
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biotage. (2023). Is there an easy way to purify organic amines?
- BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
- PubMed. (n.d.). Insights into the inhibitory potential of novel hydrazinyl thiazole-linked indenoquinoxaline against alpha-amylase: a comprehensive QSAR, pharmacokinetic, and molecular modeling study.
- Sciencemadness Wiki. (2020). Hydrazine hydrochloride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Insights into the inhibitory potential of novel hydrazinyl thiazole-linked indenoquinoxaline against alpha-amylase: a comprehensive QSAR, pharmacokinetic, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
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- 7. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
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- 14. Separation of 1,2-Hydrazinedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Assays Utilizing Hydrazone Derivatives Synthesized from Ethyl 3-hydrazinylpropanoate hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for assays involving hydrazone derivatives synthesized from Ethyl 3-hydrazinylpropanoate hydrochloride. Recognizing that the success of your biological assays is contingent upon the quality of your synthesized compounds, this guide addresses the entire experimental workflow, from initial synthesis to final data interpretation.
Part 1: Foundational Knowledge & Pre-experiment Checklist
Understanding the Workflow
This compound is primarily used as a chemical building block. It serves as a hydrazine donor in condensation reactions with aldehydes or ketones to form a diverse library of hydrazone derivatives. These resulting hydrazones are the actual compounds of interest that are then screened for biological activity in various assays (e.g., enzyme inhibition, cell viability, antimicrobial activity). Therefore, troubleshooting must encompass not only the final assay but also the preceding synthetic steps.
Diagram 1: Experimental Workflow
A high-level overview of the process from starting material to final assay data.
Critical Starting Material: this compound
The quality of your starting material is paramount. Issues in your downstream assays can often be traced back to the handling and storage of this precursor.
Question: My hydrazone synthesis is failing or giving very low yields. Could the starting hydrazine be the problem?
Answer: Absolutely. This compound is hygroscopic and air-sensitive.[1] Improper storage can lead to degradation, which will directly impact your synthesis.
-
Causality: The hydrazine functional group (-NHNH2) is a potent nucleophile. Exposure to moisture can lead to hydrolysis, while exposure to air (oxygen) can cause oxidation. Both processes render the molecule inactive for the desired condensation reaction.
-
Troubleshooting Steps:
-
Verify Storage Conditions: This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[1]
-
Check for Clumping: If the powder has formed hard clumps, it may be a sign of significant moisture absorption.
-
Perform a Quality Check (if possible): If you have access to analytical equipment, acquiring a simple 1H-NMR spectrum of the starting material can confirm its integrity before starting the synthesis.
-
Use Fresh Reagent: When in doubt, use a freshly opened bottle of the reagent for your synthesis.
-
| Parameter | Recommended Condition | Rationale |
| Storage | Dry, cool, well-ventilated, under inert gas (Nitrogen/Argon)[1] | Prevents hydrolysis and oxidation.[1] |
| Handling | Weigh quickly; minimize exposure to ambient air. | Reduces moisture absorption by the hygroscopic compound.[1] |
| Incompatibilities | Strong oxidizing agents, strong bases.[1] | These can decompose the hydrazine salt.[1] |
Part 2: Troubleshooting the Hydrazone Synthesis
The condensation reaction to form hydrazones is generally robust, but several factors can lead to poor outcomes.
General Protocol for Hydrazone Synthesis
This protocol is a general guideline. Molar ratios, solvents, and reaction times should be optimized for your specific aldehyde or ketone.
-
Dissolve this compound (1 equivalent) in a suitable protic solvent like ethanol or methanol.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol).[2][3][4]
Question: My TLC shows multiple spots, and my final product seems impure. What's going wrong?
Answer: This is a common issue that can stem from reaction conditions or the nature of the reactants.
-
Causality & Troubleshooting:
-
Incorrect pH: Hydrazone formation is acid-catalyzed, but too much acid will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is typically mildly acidic (around 4.5-6).[5] If you are not using a catalytic amount of acid, or if your aldehyde/ketone is acidic, this balance can be disrupted.
-
Solution: Ensure you are using only a catalytic amount of acid. If starting materials are acidic, consider adding a non-nucleophilic base to neutralize them before adding the catalyst.
-
-
Azine Formation: Hydrazones can react with a second molecule of the aldehyde/ketone to form an azine side-product (R₂C=N-N=CR₂).[6] This is more likely if the aldehyde/ketone is used in excess or if the reaction is run for too long.
-
Solution: Use a 1:1 stoichiometric ratio of hydrazine to carbonyl compound. Monitor the reaction closely with TLC and stop it once the starting materials are consumed.
-
-
Reactant Instability: Aldehydes, in particular, can be prone to oxidation to carboxylic acids. If your aldehyde starting material is old or has been improperly stored, it may contain impurities that lead to side reactions.
-
Solution: Use freshly distilled or purchased aldehydes. Check the purity of your carbonyl compound before starting the reaction.
-
-
Moisture: The presence of excess water can shift the reaction equilibrium back towards the starting materials, as water is a product of the condensation.[6]
-
Diagram 2: Troubleshooting Hydrazone Synthesis
A decision tree for diagnosing common synthesis problems.
Part 3: Troubleshooting Downstream Biological Assays
Impurities or inherent properties of your synthesized hydrazones can significantly interfere with biological assays, leading to false positives or false negatives.[1][8][9]
Common Problem: High Background or False Positives in Optical Assays (Absorbance, Fluorescence, Luminescence)
Question: My compound shows activity in my fluorescence-based enzyme inhibition assay, but I'm not sure if it's real. How can I check for interference?
Answer: This is a critical step in drug discovery known as "hit validation." Many compounds can interfere with optical detection methods.[10][11] Your synthesized hydrazone might be colored, fluorescent, or a quencher.
-
Causality & Troubleshooting Strategy:
-
Compound Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, creating a false positive signal.[11]
-
Counter-Screen: Run the assay in the absence of the enzyme or substrate. Add your compound to the buffer and measure the fluorescence. A high signal indicates autofluorescence.
-
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in signal (a false positive for an inhibition assay).[8]
-
Counter-Screen: Run a control reaction with the enzyme and substrate until a stable signal is produced. Then, add your compound. A rapid drop in signal suggests quenching.
-
-
Light Scattering/Turbidity: Poorly soluble compounds can form aggregates or precipitates in aqueous assay buffers, scattering light and causing erratic readings.[12]
-
Visual Inspection: Check the wells for any visible precipitate after adding your compound.
-
Solubility Test: Determine the solubility of your compound in the final assay buffer concentration. You may need to adjust the DMSO concentration (while keeping it low enough to not affect the assay, typically <1%).
-
-
Colored Compounds: If your hydrazone is colored, it can interfere with absorbance-based assays (like the MTT assay) by directly absorbing light at the detection wavelength.[8]
-
Control Wells: Always run control wells containing your compound in the assay medium without cells (for cell-based assays) or enzymes/substrates (for biochemical assays) to measure its intrinsic absorbance. This background value should be subtracted from the test wells.[13]
-
-
| Interference Type | Causality | Troubleshooting/Counter-Screen |
| Autofluorescence | Compound emits light at assay wavelengths. | Measure compound in buffer without enzyme/substrate.[11] |
| Quenching | Compound absorbs excitation/emission light. | Add compound to a completed reaction; look for a signal drop.[12] |
| Precipitation | Compound is insoluble in assay buffer. | Visually inspect wells; perform solubility tests. |
| Color Interference | Compound absorbs light at the detection wavelength. | Run controls with compound in media alone and subtract background.[13] |
Specific Assay Troubleshooting: The MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.[14][15][16]
Question: In my MTT assay, the control wells (media + compound, no cells) have a high background absorbance. Why?
Answer: This indicates that your compound is directly interacting with the MTT reagent or is unstable in the culture medium.
-
Causality & Troubleshooting:
-
Direct Reduction of MTT: Some compounds have chemical properties that allow them to directly reduce the yellow MTT tetrazolium salt to the purple formazan product, independent of cellular metabolic activity. This leads to a strong false-positive signal (appearing as high viability) or high background.
-
Solution: This is an inherent property of the compound. If the background signal is very high, the MTT assay may not be suitable for screening this particular hydrazone. Consider an orthogonal assay for cell viability that does not use tetrazolium salts, such as a resazurin-based assay (which can also have interference issues) or a method that measures ATP content (e.g., CellTiter-Glo®) or cell membrane integrity (e.g., LDH release assay).[17]
-
-
Compound Instability: If the compound degrades in the cell culture medium over the incubation period (e.g., 24-72 hours), its degradation products might be colored or reactive with MTT.
-
Solution: Pre-incubate your compound in the culture medium for the duration of the assay, then measure its absorbance or test its ability to reduce MTT in a cell-free system. This can help identify if degradation is the source of the interference.
-
-
MTT Assay Protocol & Troubleshooting Points
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Troubleshooting: Inconsistent cell numbers across wells lead to high variability. Ensure you have a single-cell suspension before plating.
-
-
Compound Treatment: Treat cells with a serial dilution of your synthesized hydrazone. Include appropriate controls (vehicle control, e.g., DMSO; untreated cells; media-only blank; compound-in-media control).[14]
-
Incubation: Incubate cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15]
-
Troubleshooting: Ensure the MTT reagent is warmed to room temperature before use. Using cold reagents can slow the enzymatic reaction.[13]
-
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[13][17]
-
Troubleshooting: Incomplete solubilization is a major source of error. Ensure crystals are fully dissolved by shaking the plate for at least 15 minutes. Pipetting up and down can also help.[13]
-
-
Read Absorbance: Measure the absorbance at ~570 nm.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2021). Overcoming the Challenge of Assay Interference in Drug Discovery. Nature Reviews Drug Discovery, 20(7), 507–526. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Interference and Artifacts in High-content Screening. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]
-
Bajerski, L., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5385. [Link]
-
Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone. [Link]
-
ResearchGate. (n.d.). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I?[Link]
-
ResearchGate. (n.d.). 18 questions with answers in HYDRAZONES | Science topic. [Link]
-
El-Sayed, W. A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Research, 11(1), 1-15. [Link]
-
BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
Singh, A., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ChemistrySelect, 7(10), e202104332. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
Al-Omar, M. A., et al. (2016). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 21(8), 1044. [Link]
-
Mohammed, H. H. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536. [Link]
-
Aston University Research Explorer. (n.d.). The synthesis and properties of some hydrazines. [Link]
-
The Pharma Innovation Journal. (2020). Synthesis and biological evaluation of new hydrazone. [Link]
-
Bajerski, L., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5385. [Link]
-
Sharma, P., et al. (2021). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Applicable Chemistry, 10(4), 481-487. [Link]
Sources
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- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
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How to monitor the progress of reactions with Ethyl 3-hydrazinylpropanoate hydrochloride
Welcome to the technical support center for Ethyl 3-hydrazinylpropanoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for effectively monitoring reactions involving this versatile reagent. Our goal is to bridge the gap between theory and practice, ensuring your experiments are both successful and reproducible.
PART 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments. The format is designed for quick problem resolution, explaining the underlying chemistry to empower your future work.
Issue 1: My reaction is not progressing, or the conversion is very slow.
-
Probable Cause 1: The hydrazine is not the active nucleophile. Your starting material, this compound, is a salt. The hydrazine nitrogen is protonated (-NH₂NH₃⁺), which significantly reduces its nucleophilicity. In this state, it cannot effectively attack the electrophilic carbonyl carbon of your aldehyde or ketone substrate.
-
Solution: The reaction requires the deprotonation of the hydrochloride salt to liberate the free, nucleophilic hydrazine. This is a critical, often overlooked, first step.
-
Add a Base: Introduce a mild, non-nucleophilic base to your reaction mixture. The choice of base is crucial to avoid side reactions.
-
Stoichiometry: Use at least one equivalent of the base relative to the this compound to ensure complete neutralization.
-
Recommended Bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or inorganic bases like Sodium Bicarbonate (NaHCO₃) are common choices. For sensitive substrates, weaker bases are preferable.
-
-
Probable Cause 2: Inappropriate Solvent Choice. The hydrochloride salt is polar and typically soluble in polar solvents like water, methanol, or DMSO. However, your carbonyl substrate may be nonpolar. A biphasic system or a solvent in which one of the reagents is poorly soluble will lead to a slow or non-existent reaction rate.
-
Solution:
-
Select a Co-solvent: Choose a solvent system that can dissolve all reactants. Alcohols like ethanol or isopropanol are often excellent choices as they can dissolve the hydrochloride salt (especially with gentle heating) and many organic substrates.
-
Monitor Solubility: Before starting the reaction at scale, perform a small solubility test in your chosen solvent at the intended reaction temperature.
-
Issue 2: My TLC plate is streaky and difficult to interpret.
-
Probable Cause: High Polarity of the Starting Material. The hydrochloride salt is highly polar and can interact strongly with the silica gel stationary phase, causing streaking. The free hydrazine is also quite polar. This makes it difficult to get a clean spot and accurately calculate the Rf value.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a polar, competitive solvent to your eluent.
-
For acidic compounds, adding ~1% acetic acid can improve spot shape.
-
For basic compounds (like the free hydrazine), adding ~1% triethylamine will occupy the active sites on the silica, allowing your compound to travel more cleanly.
-
-
Sample Preparation: When spotting, ensure the sample is not too concentrated. Dilute the aliquot for TLC analysis in a suitable solvent before application.
-
Alternative Visualization: If starting material and product have similar UV activity, use a chemical stain. A potassium permanganate (KMnO₄) stain can be effective, as the hydrazine moiety is readily oxidized, causing the stain to disappear at the spot's location.
-
Issue 3: I suspect the ester in my molecule is hydrolyzing.
-
Probable Cause: Harsh Reaction Conditions. The ethyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[1] This can lead to the formation of 3-hydrazinylpropanoic acid hydrochloride as a significant byproduct.
-
Solution:
-
Control pH: Avoid using strong acids or bases like HCl or NaOH. Opt for the mild bases mentioned previously for neutralization. The reaction to form a hydrazone is often catalyzed by mild acid, so the reaction pH should be buffered, typically between 4 and 6.[2]
-
Temperature Management: Run the reaction at the lowest effective temperature. Start at room temperature and only heat if necessary, monitoring for the appearance of the hydrolyzed byproduct by LC-MS.
-
Use Anhydrous Solvents: If possible, use dry solvents to minimize the amount of water available for hydrolysis.
-
Issue 4: My workup is problematic, and I have low product yield after extraction.
-
Probable Cause: Solubility Issues. The product hydrazone, while generally more organic-soluble than the starting salt, may still retain significant water solubility, especially if the carbonyl substrate was small or contained polar functional groups. Likewise, unreacted free hydrazine is polar. This can lead to the loss of product into the aqueous layer during extraction.[3][4][5]
-
Solution:
-
"Salting Out": Before extracting with an organic solvent, saturate the aqueous layer with sodium chloride (brine).[3] This decreases the polarity of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like dichloromethane (DCM) may be more effective for moderately polar products. Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery.[6]
-
pH Adjustment: After the reaction, adjust the pH of the mixture. Neutralizing the solution can help precipitate the product if it is insoluble at that pH, or ensure it is in its least polar form for extraction.
-
PART 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analytical methods used to monitor these reactions.
Q1: What is the best technique for a quick, qualitative check of my reaction?
Answer: Thin-Layer Chromatography (TLC) is the ideal method for rapid, real-time monitoring of reaction progress.[7] It allows you to visualize the consumption of the starting material and the formation of the product.
-
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the silica and have lower Rf values, while nonpolar compounds travel further up the plate.
-
Expected Observation:
-
Starting Material (Salt): Will have a very low Rf (or remain at the baseline) in common organic eluents.
-
Free Hydrazine (after neutralization): Will be polar with a low Rf.
-
Carbonyl Substrate: Rf will depend on its structure, but it will be a key reference point.
-
Product (Hydrazone): Will typically have an Rf value intermediate between the nonpolar carbonyl substrate and the polar hydrazine. You should see the spot for the starting materials disappear as a new product spot appears.
-
Table 1: Recommended TLC Mobile Phases
| Substrate Polarity | Recommended Eluent System | Typical Ratio (v/v) | Notes |
| Nonpolar (e.g., benzaldehyde) | Hexane / Ethyl Acetate | 4:1 to 1:1 | Increase ethyl acetate to elute more polar product. |
| Moderately Polar | Dichloromethane / Methanol | 9.5:0.5 to 9:1 | A versatile system for many functional groups. |
| Polar | Ethyl Acetate / Methanol | 9:1 to 8:2 | Good for substrates and products with H-bond donors/acceptors. |
Q2: How can I definitively confirm that I have formed the correct product?
Answer: For unambiguous confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the gold standards.
-
LC-MS Analysis: This technique provides two layers of confirmation. The liquid chromatography component separates the components of your reaction mixture, and the mass spectrometer provides the molecular weight of each component.[8][9]
-
Expertise: The key validation is to observe a peak at the expected mass for your product. The mass of the hydrazone product (M_product) can be calculated as: M_product = M_hydrazine_freebase + M_carbonyl - M_water (18.015 g/mol)
-
Trustworthiness: By monitoring the ion counts for the starting materials and the product over time, you can generate quantitative reaction curves. This is invaluable for kinetic studies and optimization. An LC-MS method can also detect potential side products like the hydrolyzed ester.[10][11]
-
-
NMR Spectroscopy: NMR provides detailed structural information about your molecule, confirming atom connectivity.[12][13]
-
¹H NMR: For hydrazone formation from an aldehyde, the most telling change is the disappearance of the sharp aldehyde proton singlet (typically δ 9-10 ppm) and the appearance of a new imine proton singlet (-CH=N-) (typically δ 7.5-8.5 ppm).[14][15] You will also observe shifts in the protons adjacent to the reacting carbonyl and hydrazine groups.
-
¹³C NMR: You will see the disappearance of the carbonyl carbon (δ 190-200 ppm for aldehydes/ketones) and the appearance of a new imine carbon (δ 140-160 ppm).
-
Q3: Can I use Gas Chromatography (GC-MS) to monitor my reaction?
Answer: Generally, GC-MS is not the preferred method for monitoring reactions with this compound directly.
-
Causality: The starting material is a non-volatile salt, which is incompatible with GC analysis as it will not vaporize in the injector. The free hydrazine base may also have poor chromatographic behavior.[16][17] While the final hydrazone product might be volatile enough for GC analysis, you would not be able to monitor the disappearance of the starting material, which is a key aspect of reaction monitoring.
-
Alternative: If GC analysis is required (e.g., for purity assessment of the final product), you must ensure the product is thermally stable and sufficiently volatile. Derivatization is a common strategy to make hydrazines suitable for GC analysis, but in this case, the reaction you are performing is the derivatization.[18]
Q4: How should I structure my workflow for monitoring a reaction?
Answer: A systematic workflow ensures you gather reliable data efficiently. We recommend a multi-tiered approach that leverages the strengths of different techniques.
Diagram 1: Workflow for Reaction Monitoring
Caption: A systematic workflow for reaction monitoring.
PART 3: Standard Operating Protocols
These protocols provide step-by-step instructions for the key analytical techniques discussed.
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom. Prepare a developing chamber with your chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
T=0 Sample: Before adding the base to start your reaction, use a capillary tube to take a small aliquot of the reaction mixture and spot it on the origin line. This is your "starting material" lane.
-
Reaction Start: Add the neutralizing base to your reaction.
-
Time-Point Sampling: After 30 minutes, take another small aliquot from the reaction mixture and spot it in a new lane next to the T=0 spot.
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle any visible spots. If needed, use a chemical stain like potassium permanganate.
-
Analysis: Compare the new spots from your reaction time-point to the starting material lane. The appearance of a new spot and the diminishing intensity of the starting material spots indicate reaction progress. Repeat every 30-60 minutes until the starting material spot is gone.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Quench Reaction: Take a small aliquot of the reaction mixture (e.g., 20 µL).
-
Dilute: Quench the reaction by diluting the aliquot significantly in a suitable solvent. A 1:1 mixture of acetonitrile and water is a common choice for reverse-phase LC-MS. A typical dilution factor is 1000x (e.g., 20 µL into 20 mL). This prevents overloading the LC column and MS detector.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter that could damage the instrument.
-
Analysis: Submit the vial for analysis. Ensure the MS is set to scan for the expected mass-to-charge ratio (m/z) of your starting materials and your target product. For positive ion mode, you will look for [M+H]⁺.
Protocol 3: Sample Preparation for ¹H NMR Analysis
-
Take Aliquot: Withdraw ~0.1 mL of the crude reaction mixture.
-
Solvent Removal: Place the aliquot in a small vial and remove the reaction solvent under a stream of nitrogen or by using a rotary evaporator. This is crucial to avoid large solvent peaks in your NMR spectrum.
-
Dissolve in Deuterated Solvent: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the dried residue. The choice depends on the solubility of your product.
-
Transfer and Analyze: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum. Look for the characteristic peak changes, such as the disappearance of the aldehyde proton and the appearance of the imine proton.[12][19]
Diagram 2: Key Chemical Transformation
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Ethyl 3-hydrazinylpropanoate hydrochloride
Welcome to the technical support guide for Ethyl 3-hydrazinylpropanoate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will address the most common challenge encountered with this reagent—its poor solubility in typical organic reaction solvents—and provide detailed, field-proven troubleshooting strategies to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound not dissolving in my reaction solvent?
Answer:
The solubility challenge arises directly from the chemical nature of the compound. This compound is a salt. The molecule contains an ionic hydrazinium chloride group (-NH₂NH₃⁺Cl⁻) and a nonpolar ethyl ester group (-COOCH₂CH₃).
-
Ionic Head: The hydrochloride salt portion is polar and ionic. It is stabilized by a strong crystal lattice energy and prefers to dissolve in polar, protic solvents like water or methanol, where it can form strong ion-dipole interactions and hydrogen bonds.
-
Organic Tail: The ethyl propanoate portion is nonpolar and feels more "at home" in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
This dual nature means it often has poor solubility in either purely polar or purely nonpolar solvents. Most organic reactions require anhydrous, aprotic conditions where the hydrochloride salt is particularly insoluble. The key to using this reagent effectively is to disrupt the salt's stable lattice and generate a more soluble, reactive species in situ.
Q2: What are the best practices for dissolving or using this reagent in a reaction?
Answer:
Direct dissolution is often not the most effective strategy. The most reliable method is in-situ neutralization , which converts the hydrochloride salt into its more soluble and nucleophilic "free base" form directly within the reaction vessel.
The core principle is to add a base to the reaction mixture. This base will abstract the acidic proton from the hydrazinium ion, breaking the ionic bond and generating the neutral, organic-soluble free hydrazine.
General Reaction: R-NH₂NH₃⁺Cl⁻ (insoluble salt) + Base → R-NHNH₂ (soluble free base) + Base·HCl (salt byproduct)
There are three primary strategies to overcome the solubility issue, which can be chosen based on your specific reaction's requirements.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_start" { label=""; style=invis; Start [label="Reaction Sluggish or Reagent Insoluble?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_options" { label=""; style=invis; OptionA [label="Option A:\nIn-Situ Neutralization\n(Most Common)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptionB [label="Option B:\nSolvent Modification", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptionC [label="Option C:\nPre-Reaction Free-Basing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_details_A" { label=""; style=invis; BaseChoice [label="Choose Base:\n- Organic (TEA, DIPEA)\n- Inorganic (K₂CO₃, NaOAc)"]; Stoichiometry [label="Add 1.0-1.1 eq. of Base\nto reaction mixture"]; ResultA [label="Soluble free hydrazine generated in situ.\nReaction proceeds.", shape=note, fillcolor="#E8F0FE"]; }
subgraph "cluster_details_B" { label=""; style=invis; CoSolvent [label="Add polar aprotic co-solvent\n(e.g., 5-10% DMF, DMSO)"]; Heat [label="Gently warm mixture\n(monitor for degradation)"]; ResultB [label="Solubility improves.\nMay alter reaction kinetics.", shape=note, fillcolor="#E6F4EA"]; }
subgraph "cluster_details_C" { label=""; style=invis; ProtocolC [label="Isolate free base via\naqueous workup before reaction"]; ProsCons [label="Pros: Clean starting material\nCons: Extra step, potential instability"]; ResultC [label="Use isolated, fully soluble free base.\nRequires careful handling.", shape=note, fillcolor="#FCE8E6"]; }
Start -> OptionA; Start -> OptionB; Start -> OptionC;
OptionA -> BaseChoice [label=" Recommended"]; BaseChoice -> Stoichiometry; Stoichiometry -> ResultA;
OptionB -> CoSolvent; CoSolvent -> Heat; Heat -> ResultB;
OptionC -> ProtocolC; ProtocolC -> ProsCons; ProsCons -> ResultC; } dot Caption: Decision workflow for solubility issues.
Q3: How do I perform an in-situ neutralization? What base should I use?
Answer:
This is the most highly recommended approach for reactions like pyrazole synthesis or other condensations.[1][2][3]
Core Concept: The goal is to select a base that is strong enough to deprotonate the hydrazinium hydrochloride but does not interfere with your desired reaction (e.g., by acting as a competing nucleophile).
dot digraph "InSitu_Neutralization" { graph [fontname="Arial", splines=true]; node [fontname="Arial"]; edge [fontname="Arial"];
subgraph "cluster_reactants" { label="In Reaction Flask (e.g., in THF)"; style="rounded"; bgcolor="#F1F3F4"; Reagent [label="Ethyl 3-hydrazinylpropanoate HCl\n(Insoluble Suspension)", shape=box3d, style=filled, fillcolor="#FFFFFF"]; Base [label="Tertiary Amine Base\n(e.g., Triethylamine, TEA)", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_products" { label="Products in Solution"; style="rounded"; bgcolor="#F1F3F4"; FreeBase [label="Ethyl 3-hydrazinylpropanoate\n(Soluble Free Base)\nReady to react!", shape=box3d, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="Triethylammonium Chloride\n(Often precipitates or remains soluble)", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
Reagent -> FreeBase [label=" Base abstracts proton"]; Base -> Salt [label=" Forms salt byproduct"]; } dot Caption: In-situ generation of the soluble free base.
Choosing a Base:
| Base Type | Examples | Stoichiometry | Pros | Cons |
| Organic Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 1.0 - 1.1 equivalents | Soluble in organic solvents; resulting ammonium salt is often soluble or easily filtered. | Can sometimes cause side reactions; must be removed during workup. |
| Inorganic Bases | Sodium Acetate (NaOAc), Potassium Carbonate (K₂CO₃) | 1.0 - 2.0 equivalents | Cheap; easy to remove (insoluble in many organic solvents).[4] | Heterogeneous reaction can be slow; less effective in strictly non-polar solvents. |
Detailed Protocol: In-Situ Neutralization with Triethylamine (TEA)
This protocol is a general template for a condensation reaction (e.g., with a 1,3-dicarbonyl to form a pyrazole).
-
Setup: To a dry, inert-atmosphere reaction flask, add your primary substrate (e.g., the 1,3-dicarbonyl) and the chosen anhydrous reaction solvent (e.g., ethanol, THF, or toluene).
-
Add Reagent: Add this compound (1.0 eq) to the flask. This will likely form a slurry or suspension.
-
Add Base: Add triethylamine (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Stir: Allow the mixture to stir for 15-30 minutes. You may observe the suspended solids dissolving as the soluble free base is formed.
-
Initiate Reaction: Add the final reagent or apply heat as required by your specific reaction conditions. The now-soluble and nucleophilic free hydrazine is ready to react.
-
Workup: Upon reaction completion, the triethylammonium chloride byproduct can be removed by filtration if it has precipitated, or by an aqueous wash during workup.
Q4: When should I consider isolating the free base before my reaction?
Answer:
Isolating the free base is recommended when your reaction is highly sensitive to the presence of ammonium salts or if you require very precise control over stoichiometry without any solid materials present. However, it requires an extra step and the free base can be less stable upon storage than the hydrochloride salt.
Protocol: Preparation and Isolation of Free Ethyl 3-hydrazinylpropanoate
This procedure uses a standard aqueous basic wash and extraction.[5][6][7]
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of deionized water in a separatory funnel.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated solution of a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH of the aqueous layer is > 8.[6] A stronger base like NaOH can be used but risks hydrolyzing the ester if not kept cold and done quickly.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The neutral free base will move into the organic layer.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and carefully remove the solvent under reduced pressure (rotary evaporation). Important: Do not use excessive heat, as the free hydrazine can be thermally unstable.
-
Result: You will obtain the free base, likely as a clear oil. It should be used immediately for the best results.
Key Consideration: The free base of hydrazine derivatives can be sensitive to air oxidation.[8] It is best to use the isolated product promptly or store it under an inert atmosphere (Nitrogen or Argon).
References
- Converting Amine Salt into Freebase Amine. The Poor Man's Chemist, YouTube.
- Discussion on converting amine salts to free amines.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
- How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?
- Pyrazole Synthesis. Organic Chemistry Portal.
- Pyrazol-3-ones, Part 1: Synthesis and Applications.
- ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. World Journal of Pharmaceutical Research.
- Discussion on making a free amine base
- Methods and systems for neutralization of hydrazine.
- Discussion on neutralizing hydrazine dihydrochloride.
- Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent. MDPI.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Ethyl 3-hydrazinylpropanoate Hydrochloride by High-Performance Liquid Chromatography (HPLC)
An In-Depth Technical Guide
Introduction
Ethyl 3-hydrazinylpropanoate hydrochloride is a chemical intermediate valuable in synthetic chemistry, particularly in the development of novel pharmaceutical agents and heterocyclic compounds. As a bifunctional molecule containing both a hydrazinyl group and an ethyl ester, its reactivity is key to its utility. However, this reactivity also presents a significant analytical challenge. The purity of this intermediate is paramount, as the presence of process-related impurities or degradation products can have profound impacts on the yield, purity, and safety profile of subsequent products.
This guide provides a comprehensive examination of the purity analysis of this compound, with a primary focus on a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the method development, present a detailed experimental protocol, and compare the HPLC technique with orthogonal analytical methods. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to ensure the quality and consistency of this critical reagent.
The Analytical Challenge: Profiling Potential Impurities
A robust analytical method must be able to separate the main compound from any potential impurities. For this compound, these can be categorized as follows:
-
Process-Related Impurities: These originate from the synthetic route. Common impurities could include unreacted starting materials, residual hydrazine (which is often classified as a potential genotoxic impurity), and by-products from side reactions.[1][2]
-
Degradation Products: The ester linkage is susceptible to hydrolysis (acidic or basic), which would yield 3-hydrazinylpropanoic acid and ethanol. The highly reactive hydrazine group is prone to oxidation.
-
Genotoxic Impurities: During the formation of the hydrochloride salt using hydrochloric acid in an ethanol solvent, there is a potential to form ethyl chloride, a known genotoxic impurity that requires strict control.[3]
Therefore, the primary analytical method must be stability-indicating—a validated quantitative procedure that can detect changes in the drug substance's properties over time and separate the active ingredient from any degradation products or impurities.[4][5]
The Primary Analytical Technique: A Stability-Indicating RP-HPLC Method
Reversed-phase HPLC (RP-HPLC) is the technique of choice for this analysis due to its high resolving power, sensitivity, and applicability to polar and moderately non-polar compounds.[6] The method described below is a representative protocol designed for specificity and robustness.
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical flow from sample preparation to final data analysis for the purity assessment of this compound.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
This protocol is a self-validating system; the system suitability test (SST) at the beginning ensures the chromatographic system is performing adequately before any samples are analyzed.
1. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the ethyl group, while allowing for elution of the polar hydrazine moiety. This is the workhorse of reversed-phase chromatography.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer, making it compatible with LC-MS for impurity identification.[6] It controls the pH to ensure the hydrazinyl group is protonated and gives sharp, symmetrical peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Elution Mode | Gradient | A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main, more polar compound is well-retained and separated from early-eluting impurities.[6] |
| Gradient Program | Time (min) | %B |
| 0 | 5 | |
| 20 | 80 | |
| 25 | 80 | |
| 25.1 | 5 | |
| 30 | 5 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | The molecule lacks a strong chromophore, so detection at a lower wavelength is required to achieve adequate sensitivity. |
| Injection Volume | 10 µL | |
2. Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).
-
Standard Solution (approx. 0.05 mg/mL): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh about 50 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used for the detection of low-level impurities.[8]
3. System Suitability Test (SST) Before sample analysis, inject the Standard Solution five times. The results must meet the criteria below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates | ≥ 2000 | Measures the efficiency of the column separation. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the system. |
4. Forced Degradation Studies To confirm the method is stability-indicating, the sample is subjected to stress conditions to intentionally degrade it. The method must be able to separate the intact analyte peak from all degradation product peaks.[5]
-
Acid Hydrolysis: Reflux sample solution with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Reflux sample solution with 0.1N NaOH at 60°C for 1 hour.
-
Oxidation: Treat sample solution with 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: Expose solid sample to 105°C for 24 hours.
-
Photolytic: Expose sample solution to UV light (254 nm) for 24 hours.
Comparison with Orthogonal Analytical Methods
While HPLC is the primary method for purity and impurity profiling, a comprehensive analysis often relies on orthogonal methods—different techniques that provide complementary information.[9]
| Technique | Principle | Application for this Analyte | Advantages | Limitations |
| HPLC-UV | Chromatographic separation with UV detection.[10] | Primary Method. Quantifies the main component and known/unknown impurities. Stability testing. | High precision, well-established, robust, excellent for routine QC.[9] | Requires chromophores; co-elution can mask impurities; requires reference standards for impurity quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Detection of residual solvents and potential genotoxic impurities like ethyl chloride (requires Headspace-GC). | Unmatched for volatile and semi-volatile analysis. High sensitivity. | Not suitable for non-volatile compounds like the analyte itself without derivatization.[11] |
| LC-MS | HPLC coupled with a Mass Spectrometer detector. | Identification of unknown impurities and degradation products by providing mass-to-charge ratio data. | High specificity and sensitivity; provides structural information. Essential for impurity identification.[6] | More complex instrumentation; quantification can be less precise than UV without careful validation. |
| Quantitative NMR (qNMR) | Measures the absolute purity of a substance by comparing the integral of an analyte proton signal to that of a certified internal standard. | Provides an absolute purity value without needing a reference standard of the analyte itself. | Highly accurate for absolute purity determination; provides structural confirmation. | Lower sensitivity than HPLC; requires a highly pure internal standard; more complex data analysis. |
| Titrimetry | Chemical reaction with a standardized titrant. | Can determine the total amount of hydrazide/hydrazine functional groups via redox titration.[12] | Low cost, no specialized equipment needed. | Non-specific (reacts with all hydrazines); low sensitivity; not suitable for impurity profiling.[9] |
Selecting the Appropriate Analytical Strategy
The choice of analytical technique is driven by the specific goal of the analysis, whether it is for routine quality control, initial characterization of a new batch, or an in-depth investigation of an unknown impurity.
Caption: Decision tree for analytical method selection.
Conclusion
The purity analysis of this compound is a critical step in ensuring the quality and safety of its downstream applications. A well-developed, stability-indicating RP-HPLC method serves as the cornerstone of this analysis, providing the necessary precision, sensitivity, and specificity for routine quality control and stability assessment. The detailed protocol and rationale presented in this guide offer a solid foundation for implementing such a method.
References
- A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydr
- Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed.
- The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
- Analytical methods for hydrazines. Agency for Toxic Substances and Disease Registry.
- Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development (IJTSRD).
- Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
- Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.
- Chromatographic methods of determining hydrazine and its polar derivatives.
- Acceptance criteria for levels of hydrazine in substances for pharmaceutical use and analytical methods for its determination.
- Stability-Indicating HPLC Method Development.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
- A validated stability indicating HPLC method for the determination of impurities in Pioglitazone hydrochloride. Der Pharma Chemica.
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A Comparative Guide to the Spectroscopic Validation of Ethyl 3-hydrazinylpropanoate Hydrochloride
In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques for the structural validation of Ethyl 3-hydrazinylpropanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering a framework for robust, self-validating protocols grounded in the principles of modern analytical chemistry.
Our focus is a multi-faceted approach, integrating Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). We will compare the expected spectral data for this compound with that of its structural isomer, Ethyl hydrazinoacetate hydrochloride, to highlight the discerning power of each technique. This comparative methodology not only validates the target structure but also provides a clear rationale for excluding alternative possibilities.
The Analytical Imperative: Structure and Isomeric Distinction
This compound is a molecule of interest due to its reactive functional groups: an ethyl ester and a hydrazinium salt. The primary analytical challenge is to confirm the precise connectivity of the carbon backbone and the location of the hydrazinyl group. A plausible alternative structure that could arise during synthesis is its isomer, Ethyl hydrazinoacetate hydrochloride, where the hydrazinyl group is attached to the carbon adjacent to the carbonyl group (the α-carbon) rather than the β-carbon.
Our analytical workflow is designed to systematically gather evidence that, in concert, provides an irrefutable structural assignment.
Caption: Workflow for the spectroscopic validation of the target molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton signals (¹H NMR), and the number and chemical environment of carbon atoms (¹³C NMR), we can piece together the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable N-H protons.
-
Instrument Setup:
-
Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.[1]
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum (e.g., to the DMSO-d₆ solvent peak at ~39.52 ppm).
-
¹H NMR Data Comparison: The Decisive Evidence
The ¹H NMR spectrum provides the most direct evidence for the placement of the hydrazinyl group. The key distinction lies in the signals for the two methylene groups (-CH₂-CH₂-).
| Proton Assignment | Expected Chemical Shift (δ) for Ethyl 3-hydrazinylpropanoate HCl (Predicted) | Observed Chemical Shift (δ) for Ethyl hydrazinoacetate HCl | Rationale for Distinction |
| -O-CH₂-CH₃ | ~4.1 ppm (quartet) | ~4.2 ppm (quartet) | Similar environment, slight downfield shift expected due to proximity to the more electron-withdrawing hydrazinyl group in the isomer. |
| -O-CH₂-CH₃ | ~1.2 ppm (triplet) | ~1.2 ppm (triplet) | Virtually identical environment. |
| -C(=O)-CH₂- | ~2.8 ppm (triplet) | N/A | This signal, coupled to the adjacent -CH₂-N, is characteristic of the 3-substituted propanoate structure. |
| -CH₂-NH₂NH₂⁺- | ~3.2 ppm (triplet) | N/A | This methylene group is directly attached to the electron-withdrawing hydrazinium group, causing a significant downfield shift. |
| -C(=O)-CH₂-NHNH₃⁺ | N/A | ~3.9 ppm (singlet) | In the isomer, this methylene group is adjacent to both the carbonyl and the hydrazinium group, resulting in a strong deshielding effect and appearing as a singlet. |
| -NH-NH₃⁺ | Broad, ~8-11 ppm | Broad, ~8-11 ppm | These protons are exchangeable and their chemical shift is highly dependent on concentration and solvent.[2] |
Causality Behind the Choices: The prediction of two distinct triplets around 2.8 and 3.2 ppm is the linchpin of the ¹H NMR analysis for this compound. This pattern unequivocally establishes the -CH₂-CH₂- linkage. In contrast, the isomer, Ethyl hydrazinoacetate hydrochloride, would present a single singlet for its α-methylene group, a stark and easily identifiable difference.
¹³C NMR Data Comparison: Confirming the Carbon Skeleton
The ¹³C NMR spectrum corroborates the ¹H NMR data by showing the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ) for Ethyl 3-hydrazinylpropanoate HCl (Predicted) | Observed Chemical Shift (δ) for Ethyl hydrazinoacetate HCl [3] | Rationale for Distinction |
| -C=O | ~170 ppm | ~167 ppm | The carbonyl carbon is the most downfield signal.[4] |
| -O-CH₂- | ~61 ppm | ~62 ppm | Similar chemical environment. |
| -C(=O)-CH₂- | ~30 ppm | N/A | This methylene carbon is shielded relative to the one attached to the nitrogen. |
| -CH₂-N- | ~45 ppm | N/A | The carbon directly attached to the nitrogen is deshielded and shifted downfield. |
| -C(=O)-CH₂-N- | N/A | ~55 ppm | The single methylene carbon in the isomer is significantly deshielded by both adjacent functional groups. |
| -CH₃ | ~14 ppm | ~14 ppm | Virtually identical environment. |
Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR creates a self-validating system. The number of signals in the ¹³C spectrum confirms the number of unique carbons, while the splitting patterns and chemical shifts in the ¹H spectrum confirm their connectivity. The predicted data for the target compound is based on established chemical shift trends for alkyl chains, esters, and amines.[1][5]
II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
-
FTIR Data Comparison: The Signature Vibrations
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Ethyl 3-hydrazinylpropanoate HCl (Predicted) | Observed Wavenumber (cm⁻¹) for Ethyl hydrazinoacetate HCl [6][7] | Key Diagnostic Features |
| N-H Stretch (NH₃⁺) | 3200-2800 (broad) | 3200-2800 (broad) | The broad, strong absorption in this region is characteristic of the stretching vibrations of the ammonium group in the hydrazinium salt, often overlapping with C-H stretches.[8] |
| C-H Stretch (Alkyl) | 2980-2900 | 2980-2900 | Standard alkane C-H stretching. |
| C=O Stretch (Ester) | ~1735 | ~1745 | A strong, sharp peak characteristic of a saturated ester carbonyl. |
| N-H Bend (NH₃⁺) | ~1600-1500 | ~1600-1500 | Bending vibrations for the ammonium group. |
| C-O Stretch (Ester) | ~1200-1150 | ~1200-1150 | Characteristic stretching of the ester C-O bond. |
| N-N Stretch | ~970 | ~970 | The N-N stretching frequency confirms the presence of the hydrazine moiety.[9] |
Authoritative Grounding: While FTIR is excellent for confirming the presence of the ester and hydrazinium functional groups, it is less effective at distinguishing between the two isomers. The vibrational environments of the key functional groups are too similar. However, the presence of these key peaks provides crucial corroborating evidence for the overall structure determined by NMR. The absence of a strong C=O stretch, for example, would immediately invalidate the proposed structure.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional clues about its structure.
Experimental Protocol: MS Analysis
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is the preferred method for polar, salt-like compounds as it generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS): For structural confirmation, the parent ion of interest (e.g., the [M+H]⁺ ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Mass Spectrometry Data Comparison
The molecular weight of Ethyl 3-hydrazinylpropanoate is 132.16 g/mol . As a hydrochloride salt, the compound will dissociate in solution. In positive ion ESI-MS, we expect to see the protonated molecule [M+H]⁺.
| Analysis | Expected m/z for Ethyl 3-hydrazinylpropanoate | Expected m/z for Ethyl hydrazinoacetate | Significance |
| Parent Ion [M+H]⁺ | 133.09 | 133.09 | Confirms the molecular formula (C₅H₁₂N₂O₂). Does not distinguish between isomers. |
The true distinguishing power of MS comes from the MS/MS fragmentation patterns.
Caption: Predicted key MS/MS fragmentation pathways.
Expertise in Interpretation: For Ethyl 3-hydrazinylpropanoate, characteristic fragmentations would include the loss of small neutral molecules like ammonia (NH₃, -17 Da) or ethanol (C₂H₅OH, -46 Da). A key fragmentation for Ethyl hydrazinoacetate, however, would be the cleavage of the C-C bond between the carbonyl and the α-carbon, potentially leading to a characteristic fragment ion corresponding to the loss of the entire hydrazine group (NH₂NH₂, -32 Da) or the formation of a stable acylium ion.[10] The different fragmentation patterns, driven by the distinct bond connectivities, provide a final layer of structural validation.
Conclusion: A Symphony of Evidence
The structural validation of a molecule like this compound cannot rely on a single analytical technique. Instead, it requires a carefully orchestrated application of multiple spectroscopic methods.
-
NMR Spectroscopy serves as the cornerstone, providing an unambiguous map of the proton and carbon framework and definitively distinguishing between structural isomers.
-
FTIR Spectroscopy acts as a rapid and reliable confirmation of the essential functional groups, ensuring the fundamental chemical building blocks are present.
-
Mass Spectrometry confirms the elemental composition through accurate mass measurement and offers a final, decisive layer of structural evidence through isomer-specific fragmentation patterns.
By comparing the expected data for the target molecule with experimental data from a close structural analog, this guide provides a robust, data-driven framework for structural elucidation. This comparative and integrated approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in research and development.
References
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Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. (2013). National Institutes of Health. [Link]
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The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. (n.d.). PubMed. [Link]
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The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4). (n.d.). ResearchGate. [Link]
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The infrared spectrum of hydrazinium(1+) fluoride. (n.d.). Sci-Hub. [Link]
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Infrared spectrum of the hydrazinium hydrogensuccinate salt. (n.d.). ResearchGate. [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2005). ResearchGate. [Link]
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Hydrazine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Hydrazine, 1,1-didodecyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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The mass spectrum and fragmentation pattern of hydrazone 1. (n.d.). ResearchGate. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... (n.d.). ResearchGate. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]
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Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... (n.d.). ResearchGate. [Link]
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Hydrazine sulfate. (n.d.). NIST WebBook. [Link]
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IR spectra of hydrazones I and complexes II–V. (n.d.). ResearchGate. [Link]
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ETHYL-3-[(2R)-2-PYRROLIDINYL]-2-(Z)-PROPENOATE-HYDROCHLORIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. (n.d.). PubChem. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Benzenepropanoic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
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Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1). (n.d.). PubChem. [Link]
-
Ethyl 2-hydrazinylpropanoate hydrochloride (C5H12N2O2). (n.d.). PubChemLite. [Link]
-
2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide - Optional[13C NMR] - Chemical. (n.d.). SpectraBase. [Link]
-
HYDRAZINOACETIC ACID, ETHYL ESTER, MONOHYDROCHLORIDE - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. [Link]
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A Senior Application Scientist's Guide to Hydrazine Linkers: A Comparative Analysis Featuring Ethyl 3-hydrazinylpropanoate hydrochloride
For fellow researchers and professionals navigating the intricate world of bioconjugation and drug development, the choice of a chemical linker is a pivotal decision that profoundly impacts the efficacy, stability, and safety of the final conjugate. Among the arsenal of conjugation chemistries, hydrazone ligation—the reaction between a hydrazine and a carbonyl (aldehyde or ketone)—stands out for its chemoselectivity and, most notably, its pH-sensitive nature. This attribute has made it a cornerstone in the design of acid-cleavable linkers for antibody-drug conjugates (ADCs), enabling targeted payload release within the acidic microenvironments of endosomes and lysosomes.[1][]
This guide provides an in-depth comparison of various hydrazine linkers, with a special focus on the aliphatic linker, Ethyl 3-hydrazinylpropanoate hydrochloride. We will dissect its chemical properties and performance in contrast to other widely-used linkers, grounding our analysis in mechanistic principles and experimental data to empower you to make informed decisions for your specific application.
The Fundamental Chemistry: Hydrazone Ligation
Hydrazone ligation is a condensation reaction that forms a C=N double bond between a hydrazine derivative and a carbonyl compound. This reaction is highly efficient and proceeds under mild conditions, making it suitable for complex biomolecules.[3][4] A key feature is the inherent pH-lability of the resulting hydrazone bond, which is stable at physiological pH (~7.4) but hydrolyzes under acidic conditions (pH 4.5-6.5).[][5] This provides a built-in trigger for payload release inside target cells.[6]
Caption: General scheme of hydrazone ligation.
The stability and kinetics of this reaction are not uniform across all hydrazine linkers. The electronic and steric properties of the substituents (R1, R2, and R3) on both the carbonyl and hydrazine moieties play a crucial role, offering a tunable parameter for drug delivery design.[5]
Profiling the Linkers: A Comparative Analysis
We will now compare this compound against other prevalent classes of hydrazine linkers. The core differences lie in their structure—aliphatic versus aromatic—and the presence of protecting groups or activating moieties.
This compound: The Aliphatic Workhorse
-
Structure: NH₂-NH-CH₂-CH₂-CO-O-CH₂-CH₃ · HCl
-
Class: Aliphatic Hydrazine Salt
This linker presents a simple, flexible, and hydrophilic profile. As a hydrochloride salt, it exhibits excellent aqueous solubility, which is a significant advantage when working with biological buffers.
-
Reactivity and Stability: Hydrazones formed from aliphatic hydrazines are generally less stable than those derived from their aromatic counterparts.[5] This is due to the lack of electronic stabilization through conjugation. While this might suggest a faster payload release, it can also lead to lower plasma stability, a critical parameter for ADCs which require long circulation times to reach their target.[7] The half-life of a typical aliphatic hydrazone linker can be in the range of a couple of days in plasma, which may be insufficient for some therapeutic strategies.[7]
-
Advantages:
-
High water solubility.
-
Simple, non-bulky structure reduces steric hindrance.
-
Commercially available and cost-effective.
-
-
Limitations:
-
Forms less stable hydrazone bonds compared to aromatic hydrazines, potentially leading to premature drug release in circulation.
-
The ethyl ester group may be susceptible to hydrolysis by plasma esterases, although this is generally a slower process than hydrazone cleavage.
-
Aromatic Hydrazines: The Stability Champions (e.g., HyNic)
-
Structure (S-HyNic): Succinimidyl 6-hydrazinonicotinate acetone hydrazone
-
Class: Aromatic Hydrazine (often used in a two-component system with S-4FB)
The 6-hydrazinonicotinamide (HyNic) linker is a cornerstone of modern bioconjugation, widely commercialized as part of the SoluLINK® technology.[8][9] It is typically introduced onto a biomolecule (e.g., via lysine residues) using an NHS ester like S-HyNic.[10][11] The conjugation partner is a biomolecule modified to display an aromatic aldehyde, typically 4-formylbenzamide (4FB), introduced via S-4FB.[12][13]
-
Reactivity and Stability: The resulting bis-aryl hydrazone bond is significantly more stable than an alkyl hydrazone bond due to the conjugation of the C=N bond with two aromatic systems.[5][9] This bond is stable across a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C), but it is still engineered to be acid-cleavable within the lysosomal compartment.[8][12] The reaction kinetics are favorable and can be accelerated by using an aniline catalyst.[8][14]
-
Advantages:
-
Limitations:
-
Requires a two-component modification strategy (one molecule gets HyNic, the other gets 4FB).
-
The linker is more bulky and hydrophobic than simple aliphatic hydrazines.
-
Acylhydrazines (Hydrazides): A Different Flavor of Reactivity
-
Structure: R-C(=O)-NH-NH₂
-
Class: Hydrazide
Acylhydrazones, formed from the reaction of a hydrazide with a carbonyl, exhibit a different stability profile. The adjacent carbonyl group withdraws electron density, influencing the lability of the hydrazone bond.
-
Reactivity and Stability: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones but can be more labile at acidic pH.[5] This differential stability makes them excellent candidates for pH-sensitive drug delivery systems. The first-generation ADC, gemtuzumab ozogamicin (Mylotarg), utilized a hydrazone linker that was critical for the drug's potency.[16]
-
Advantages:
-
Offers a tunable release profile that can be finely adjusted based on the electronic nature of the "R" group.
-
The hydrazide moiety can be readily introduced into molecules.
-
-
Limitations:
-
Stability can be highly variable and requires careful empirical optimization for each specific conjugate.
-
Protected Hydrazines (e.g., Boc-hydrazine)
-
Structure: (CH₃)₃C-O-C(=O)-NH-NH₂ (tert-Butyl carbazate)
-
Class: Protected Hydrazine
In complex multi-step syntheses, it is often necessary to mask the highly nucleophilic hydrazine group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for this purpose.
-
Strategy: A Boc-protected hydrazine is incorporated into the payload molecule. The Boc group is stable under many reaction conditions but can be cleanly removed using a strong acid (e.g., trifluoroacetic acid, TFA) to reveal the free hydrazine just before the final conjugation step.
-
Advantages:
-
Enables complex synthetic routes by preventing side reactions.
-
Allows for purification of the protected intermediate before the final, often sensitive, conjugation step.
-
-
Limitations:
-
Adds extra steps to the synthesis (protection and deprotection).
-
The deprotection conditions (strong acid) may not be suitable for all biomolecules, though it is typically performed on the payload before conjugation to the antibody.
-
Quantitative Performance Comparison
The choice of linker is ultimately an empirical decision based on the required balance between plasma stability and intracellular release kinetics.
| Linker Class | Precursor Example | Hydrazone Type | Relative Stability at pH 7.4 | Relative Cleavage Rate at pH 5.0 | Key Feature |
| Aliphatic Hydrazine | Ethyl 3-hydrazinylpropanoate | Alkylhydrazone | Moderate[7] | Fast | Simple, hydrophilic. |
| Aromatic Hydrazine | S-HyNic + S-4FB | Bis-aryl hydrazone | High[8][12] | Moderate | High stability, UV-traceable bond. |
| Acylhydrazine | Doxorubicin Hydrazide | Acylhydrazone | High[5] | Very Fast | Pronounced pH-sensitivity. |
| Oxime Ligation | Aminooxy-functionalized linker | Oxime | Very High[17][18] | Slow | Significantly more stable than hydrazones. |
Note: Oxime bonds, formed from aminooxy compounds, are included for comparison as they represent a more stable alternative to hydrazones, with hydrolysis rates nearly 1000-fold lower.[17][18] They are often considered for applications where non-cleavability or extremely slow cleavage is desired.
Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. Below are representative methodologies for creating and evaluating hydrazone-linked conjugates.
Workflow for ADC Preparation via Hydrazone Ligation
Caption: Standard workflow for ADC synthesis.
Protocol 1: General Conjugation using this compound
This protocol describes the conjugation of a hydrazine-modified payload to an aldehyde-containing antibody.
Materials:
-
Aldehyde-modified Antibody (Ab-CHO) in 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Payload-Linker (Payload-Hydrazine, synthesized using Ethyl 3-hydrazinylpropanoate) dissolved in DMSO.
-
Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Methodology:
-
Preparation: Bring all reagents to room temperature. Prepare the Ab-CHO solution at a concentration of 2-5 mg/mL in pre-warmed Conjugation Buffer.
-
Payload Addition: Add a 5- to 10-fold molar excess of the Payload-Hydrazine DMSO stock to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.
-
Causality Insight: A molar excess of the smaller payload-linker molecule drives the reaction equilibrium towards product formation, maximizing conjugation efficiency. The reaction is performed at a slightly acidic pH (~5.5) to catalyze hydrazone formation without causing significant antibody degradation.[19]
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.
-
Purification: Remove unconjugated Payload-Linker and DMSO by buffer exchange into a storage buffer (e.g., PBS pH 7.4) using a desalting column according to the manufacturer's instructions.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC). Confirm conjugate integrity using SDS-PAGE.
Protocol 2: pH-Lability Assay
This protocol allows for the quantitative comparison of hydrazone bond stability.
Materials:
-
Purified ADC conjugate (1 mg/mL) in PBS, pH 7.4.
-
Stability Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.
-
Stability Buffer B: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.0.
-
Reverse-phase HPLC (RP-HPLC) system.
Methodology:
-
Sample Preparation: Aliquot the purified ADC into two sets of tubes. Dilute one set 1:1 with Stability Buffer A (final pH ~7.4) and the second set 1:1 with Stability Buffer B (final pH ~5.0).
-
Incubation: Incubate all samples in a temperature-controlled environment (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each tube and immediately quench the reaction by flash freezing or by adding a neutralization buffer to the acidic samples.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of released payload versus the intact ADC.
-
Self-Validating System: The T=0 time point serves as the baseline for 100% intact conjugate. The pH 7.4 sample acts as a negative control, showing the stability in systemic circulation conditions, while the pH 5.0 sample mimics the lysosomal environment to measure the release rate.
-
-
Data Processing: Plot the percentage of intact ADC over time for both pH conditions. Calculate the half-life (t₁/₂) of the linker at each pH to quantitatively compare stability. A successful acid-cleavable linker will show a significantly shorter half-life at pH 5.0 than at pH 7.4.[20][21]
Conclusion and Recommendations
The selection of a hydrazine linker is a critical optimization problem. There is no single "best" linker; the optimal choice is dictated by the specific therapeutic strategy.
Caption: Decision logic for selecting a hydrazine linker.
-
For maximum plasma stability , essential for ADCs with long-circulating antibodies, an aromatic hydrazine system like HyNic/4FB is the superior choice. Its robust bis-aryl hydrazone bond minimizes premature payload release, enhancing safety and efficacy.
-
For applications requiring a simpler, more hydrophilic linker or where moderate stability is acceptable , This compound is a viable and cost-effective option. Its performance must be carefully validated to ensure sufficient stability for the intended in vivo application.
-
To achieve the most pronounced difference between stability at pH 7.4 and lability at pH 5.0 , an acylhydrazine should be considered. This class offers a highly sensitive trigger, ideal for rapid drug release upon internalization.
Ultimately, the principles and protocols outlined in this guide should serve as a foundation for your own empirical validation. By systematically evaluating linker stability and conjugation efficiency, you can select the ideal chemistry to propel your research and development forward.
References
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Jin, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3031-3046. Available at: [Link]
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Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Retrieved from [Link]
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AxisPharm. (n.d.). HyNic PEG, HyNic linker. Retrieved from [Link]
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Li, F., et al. (2014). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. Organic & Biomolecular Chemistry, 12(43), 8597-8601. Available at: [Link]
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Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. Available at: [Link]
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Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]
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K συγκεκριμένα, L., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(10), 1779-1787. Available at: [Link]
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K συγκεκριμένα, L., et al. (2010). Comparison of hydrazone heterobifunctional cross-linking agents for reversible conjugation of thiol-containing chemistry. Bioconjugate Chemistry, 21(10), 1779-1787. Available at: [Link]
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Christie, R. J., et al. (2016). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal, 18(3), 543-551. Available at: [Link]
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Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual. Retrieved from [Link]
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K συγκεκριμένα, L., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Bioconjugate Chemistry, 21(10), 1779-1787. Available at: [Link]
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Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. Available at: [Link]
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Ollivier, N., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters, 22(21), 8486-8490. Available at: [Link]
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Gaysina, A. R., et al. (2021). A Versatile Solid-Phase Approach to the Synthesis of Oligonucleotide Conjugates with Biodegradable Hydrazone Linker. Molecules, 26(8), 2157. Available at: [Link]
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K συγκεκριμένα, L., et al. (2010). Comparison of Hydrazone Heterobifunctional Cross-Linking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ResearchGate. Available at: [Link]
- Firestone, R. A., et al. (1998). Branched hydrazone linkers. U.S. Patent No. 5,824,805.
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Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available at: [Link]
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Trail, P. A., et al. (1997). New hydrazone derivatives of adriamycin and their immunoconjugates - A correlation between acid stability and cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 7(12), 1527-1532. Available at: [Link]
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Stetsenko, D. A., & Gait, M. J. (2001). Synthesis of 2′-hydrazine oligonucleotides and conjugation with N-glyoxylylpeptides via hydrazone linkage. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 581-584. Available at: [Link]
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King, T. P., et al. (1986). Preparation of protein conjugates via intermolecular hydrazone linkage. Biochemistry, 25(19), 5774-5779. Available at: [Link]
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Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]
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Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Retrieved from [Link]
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King, T. P., et al. (1986). Preparation of protein conjugates via intermolecular hydrazone linkage. Biochemistry, 25(19), 5774-5779. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]
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Low, J. N., et al. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. Available at: [Link]
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AxisPharm. (n.d.). Carbonyl reactive Linkers. Retrieved from [Link]
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A Comparative Analysis of Ethyl 3-hydrazinylpropanoate hydrochloride and Ethyl Hydrazinoacetate hydrochloride in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth comparative study of two key hydrazine derivatives: Ethyl 3-hydrazinylpropanoate hydrochloride and Ethyl Hydrazinoacetate hydrochloride. This analysis is grounded in their structural differences, reactivity, and utility in the synthesis of bioactive molecules, supported by established experimental data.
The fundamental difference between these two reagents lies in the length of the alkyl chain separating the hydrazine and the ethyl ester functionalities. Ethyl hydrazinoacetate hydrochloride possesses a methylene bridge, while this compound has an ethylene bridge. This seemingly subtle structural variation can lead to significant differences in their physicochemical properties and reactivity, impacting their application in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. Below is a summary of their key characteristics.
| Property | This compound | Ethyl Hydrazinoacetate hydrochloride |
| CAS Number | 1216111-67-9[1] | 6945-92-2[2] |
| Molecular Formula | C₅H₁₃ClN₂O₂[1] | C₄H₁₁ClN₂O₂[2] |
| Molecular Weight | 168.62 g/mol [1] | 154.60 g/mol [2] |
| Appearance | - | Beige Crystalline Solid[3] |
| Melting Point | - | 152-154 °C[3] |
| Solubility | - | Soluble in polar solvents |
| Stability | - | Stable under recommended storage conditions, though it is hygroscopic.[2] |
Note: Detailed experimental data for this compound is not as widely published as for its acetate counterpart.
Structural and Reactivity Insights
The core reactivity of both molecules is centered around the nucleophilic hydrazine group. This functionality readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization to generate a variety of heterocyclic scaffolds.
The additional methylene group in this compound can influence its reactivity in several ways:
-
Steric Hindrance: The longer alkyl chain may introduce greater steric bulk around the hydrazine moiety, potentially affecting the rate and outcome of reactions with sterically hindered carbonyl compounds.
-
Conformational Flexibility: The ethylene bridge in the propanoate derivative allows for greater conformational flexibility compared to the more rigid acetate structure. This could influence the orientation of the reactive groups during cyclization, potentially leading to different regiochemical or stereochemical outcomes.
-
Electronic Effects: While the electronic effect of the additional methylene group is generally considered to be minimal, it could subtly alter the nucleophilicity of the hydrazine group.
Application in Heterocyclic Synthesis: A Focus on Pyrazolones
One of the most significant applications of these hydrazine derivatives is in the synthesis of pyrazolones, a class of five-membered heterocyclic compounds with a broad spectrum of biological activities. The Knorr pyrazolone synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative, is a classic and widely used method.
Workflow for Pyrazolone Synthesis
The choice between the acetate and propanoate derivatives can influence the final pyrazolone structure and, consequently, its biological activity. The substituent on the pyrazolone nitrogen, derived from the hydrazine reagent, can play a crucial role in receptor binding and pharmacokinetic properties.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolone Derivatives
The following protocol provides a general framework for the synthesis of pyrazolones using either this compound or Ethyl Hydrazinoacetate hydrochloride.
Materials:
-
This compound or Ethyl Hydrazinoacetate hydrochloride (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Base (optional, e.g., sodium acetate)
Procedure:
-
Dissolve the β-ketoester in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine hydrochloride salt to the solution. If required, add a base to neutralize the hydrochloride and free the hydrazine base.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolone.
Comparative Performance: A Data-Driven Perspective
For Ethyl Hydrazinoacetate hydrochloride, its utility is well-documented in the synthesis of various biologically active molecules and in the formation of metal complexes where the hydrazine and ester moieties can act as bidentate ligands.
Conclusion and Future Directions
Both this compound and Ethyl Hydrazinoacetate hydrochloride are valuable reagents for the synthesis of heterocyclic compounds, particularly pyrazolones. The choice between the two will depend on the specific synthetic target and the desired properties of the final molecule.
The acetate derivative is a well-established and extensively studied building block. The propanoate derivative, while less documented, offers the potential for creating analogues with different physicochemical properties due to the longer alkyl chain.
Further research is needed to fully elucidate the comparative reactivity and utility of this compound. Direct comparative studies under various reaction conditions and with a diverse range of substrates would provide invaluable data for synthetic chemists. The availability of detailed spectroscopic data for the propanoate derivative would also be highly beneficial for its characterization in reaction monitoring and final product analysis.
This guide serves as a starting point for researchers considering the use of these important synthetic building blocks. A thorough understanding of their properties and reactivity profiles will undoubtedly aid in the rational design and efficient synthesis of novel molecules with therapeutic potential.
References
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Ethyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | C12H18N2O4 | CID - PubChem. PubChem. [Link]
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CAS Registry - List Details - SRS | US EPA. US EPA. [Link]
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Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. ResearchGate. [Link]
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Synthesis and antihypertensive activity of some ester progenitors of methyldopa - PubMed. PubMed. [Link]
- Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents.
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) - ResearchGate. ResearchGate. [Link]
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Jam - 3 - 3 - 1 A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. - Scribd. Scribd. [Link]
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Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC - NIH. National Institutes of Health. [Link]
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(PDF) Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate hydrochloride - ResearchGate. ResearchGate. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. MDPI. [Link]
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A Comparative Guide to the Synthesis of Ethyl Hydrazinyl-alkanoate Hydrochlorides: A Validation of Novel, High-Yield Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of short-chain ethyl hydrazinyl-alkanoate hydrochlorides, such as Ethyl 3-hydrazinylpropanoate hydrochloride and its close analogue Ethyl hydrazinoacetate hydrochloride, is of significant interest in medicinal chemistry and drug development. These compounds serve as crucial building blocks for the synthesis of various heterocyclic compounds, including pyrazole and thiadiazole derivatives, which have shown promise as therapeutic agents.[1] This guide provides a comprehensive comparison of traditional and novel synthetic routes to these valuable intermediates, with a focus on validating a new, industrially viable method that offers significant advantages in terms of yield, safety, and environmental impact.
The Evolving Landscape of Hydrazine Derivative Synthesis
Traditionally, the synthesis of ethyl hydrazinyl-alkanoate hydrochlorides has been fraught with challenges, including the use of hazardous reagents, harsh reaction conditions, and low overall yields. An early method reported by Brown and Kearley involved the direct ethylation of anhydrous hydrazine with ethyl sulfate at high temperatures, resulting in a modest yield of only 32%.[1] Another approach utilizing a Grignard reagent, while achieving a higher yield of 63%, is not suitable for industrial-scale production due to the high cost and hazardous nature of the reagents.[1]
Recognizing these limitations, researchers have focused on developing cleaner, more efficient, and economically viable synthetic strategies. This guide will delve into the specifics of these methods, culminating in a detailed examination of a novel, high-yield route that represents a significant advancement in the field.
Comparative Analysis of Synthetic Routes
The following table summarizes the key performance indicators of various synthetic routes to ethyl hydrazinyl-alkanoate hydrochlorides and their analogues, providing a clear basis for comparison.
| Synthetic Route | Starting Materials | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages | Reference |
| Direct Ethylation | Anhydrous Hydrazine, Ethyl Sulfate | Potassium Hydroxide, Ethanol | 32% | Simple, one-step process | Low yield, high temperature required | [1] |
| Grignard Reaction | Grignard Reagent, "Laughing Gas" | Tetrahydrofuran, Hydrochloric Acid | 63% | Higher yield than direct ethylation | Expensive and hazardous reagents, not suitable for industrial scale | [1] |
| From Chloroacetic Acid | Chloroacetic Acid, Hydrazine Hydrate | Sodium Hydroxide, Ethanol, Hydrogen Chloride | 78% | Readily available starting materials | Multi-step process, involves water removal | [2] |
| Tert-butyl Carbazate Route | Ethyl Chloroacetate/Bromoacetate, Tert-butyl Carbazate | Ethanol, Concentrated Hydrochloric Acid | 92.8% - 98.4% | High yield and purity, mild reaction conditions | Use of a protecting group adds steps | [3] |
| Novel Acetylhydrazine Route | Acetylhydrazine, Bromoethane | Catalyst, Concentrated Hydrochloric Acid | 99% | High yield, safe and environmentally friendly, cost-effective, suitable for industrial production | Requires a catalytic step | [1] |
A Closer Look at a Novel, High-Yield Synthetic Pathway
A recently developed method starting from acetylhydrazine and bromoethane has emerged as a superior alternative for the synthesis of ethylhydrazine dihydrochloride, a close analogue of the target compound.[1] This route, which is safe, environmentally friendly, and highly efficient, is particularly well-suited for industrial applications.
The overall synthetic strategy can be visualized as a two-step process:
Caption: Workflow for the novel synthesis of ethylhydrazine dihydrochloride.
Experimental Protocol: Novel Acetylhydrazine Route
Step 1: Synthesis of N-acetyl-N'-ethylhydrazine
-
In a suitable reaction vessel, dissolve acetylhydrazine in an organic solvent (e.g., acetonitrile, dioxane, tetrahydrofuran, or N,N-dimethylformamide).[1]
-
Add a base and a catalyst.[1]
-
Cool the mixture to 0°C.
-
Slowly add bromoethane dropwise.
-
After the addition is complete, allow the reaction mixture to warm to 20°C and stir for 12 hours.[1]
-
Filter the reaction mixture and evaporate the solvent to obtain N-acetyl-N'-ethylhydrazine.[1]
Step 2: Synthesis of Ethylhydrazine Dihydrochloride
-
Dissolve the N-acetyl-N'-ethylhydrazine obtained in Step 1 in a solvent (e.g., methanol).[1]
-
At 20°C, add concentrated hydrochloric acid dropwise. The molar ratio of acetyl ethyl hydrazine to concentrated hydrochloric acid should be between 1:2 and 1:4.[1]
-
After the addition is complete, heat the mixture to 60°C and stir for 4 hours.[1]
-
Evaporate the solvent under reduced pressure to obtain ethylhydrazine dihydrochloride.[1]
This method has been shown to produce the final product with a remarkable yield of 99%.[1] The structure of the product has been confirmed by 1H NMR and single crystal X-ray diffraction.[1]
The Tert-butyl Carbazate Route: A High-Yield Alternative
Another highly effective method involves the use of a tert-butyl protecting group. This route also boasts high yields (up to 98.4%) and purity, with the advantage of mild reaction conditions.[3]
The logical flow of this synthesis is as follows:
Caption: Logical workflow of the tert-butyl carbazate synthetic route.
Experimental Protocol: Tert-butyl Carbazate Route
Step 1: Synthesis of (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate
-
Dissolve tert-butyl carbazate in a suitable solvent (e.g., dichloromethane, water, acetonitrile, or methanol).[3]
-
Add ethyl chloroacetate or ethyl bromoacetate. The molar ratio of the ethyl haloacetate to tert-butyl carbazate should be between 1:1 and 1:2.[3]
-
Allow the reaction to proceed at a temperature between 0-50°C.
-
After the reaction is complete, concentrate the mixture under reduced pressure to obtain the protected intermediate.[3]
Step 2: Synthesis of Hydrazino Ethyl Acetate Hydrochloride
-
Add the (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate from Step 1 to an alcohol solvent (e.g., methanol or ethanol).[3]
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid dropwise.[3]
-
After the reaction is complete (monitored by a suitable method such as TLC), cool the reaction liquid to 5°C to precipitate the solid product.[3]
-
Filter and dry the crude product.
-
Recrystallize the crude product from absolute ethanol to obtain pure, white hydrazino ethyl acetate hydrochloride.[3]
Conclusion: A New Standard in Synthesis
The validation of the novel synthetic route for ethylhydrazine dihydrochloride, starting from acetylhydrazine, represents a significant step forward in the preparation of this important class of chemical intermediates. Its near-quantitative yield, coupled with its adherence to the principles of green chemistry, makes it an attractive option for large-scale industrial production. While the tert-butyl carbazate route also offers excellent yields and purity, the acetylhydrazine method's avoidance of a protection-deprotection sequence simplifies the overall process. For researchers and drug development professionals, the adoption of these modern, efficient, and safe synthetic methodologies can lead to reduced costs, increased productivity, and a lower environmental footprint.
References
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- Method for preparing ethyl hydrazinoacet
- Preparation method of hydrazino ethyl acet
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A Senior Application Scientist's Guide to Ethyl 3-hydrazinylpropanoate hydrochloride in Pyrazole Synthesis: A Performance Comparison
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of therapeutic agents. The classical and most robust method for its synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1] The choice of the hydrazine reagent is critical, as it dictates not only the substitution pattern of the final pyrazole but also influences reaction kinetics, yield, and purity.
This guide provides an in-depth technical comparison of Ethyl 3-hydrazinylpropanoate hydrochloride , a versatile yet often overlooked reagent, with more common alternatives like hydrazine hydrate and phenylhydrazine. We will delve into the mechanistic nuances that drive performance differences and provide field-proven experimental protocols to empower you to make informed decisions for your synthetic campaigns.
The Strategic Advantage of the Ethyl Propanoate Moiety
This compound offers a distinct advantage over simpler hydrazines: the introduction of a carboxyethyl group at the N1 position of the pyrazole ring. This functional handle is a gateway to further molecular elaboration, enabling the synthesis of diverse compound libraries through straightforward ester hydrolysis followed by amide coupling or other derivatizations. This inherent functionality is a key consideration in modern drug discovery, where rapid analogue synthesis is paramount.
Performance in Pyrazole Synthesis: A Comparative Analysis
Direct, side-by-side comparative studies of various hydrazines under identical conditions are not always available in the literature. However, by collating data from numerous publications and understanding the underlying reaction mechanisms, we can construct a robust comparative overview. The Knorr synthesis is typically carried out by reacting the hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in a suitable solvent, often with acid or base catalysis.[1][2]
Reaction Conditions and Their Impact
The choice of solvent, catalyst, and temperature plays a crucial role in the efficiency of pyrazole synthesis. Protic solvents like ethanol are commonly employed, and the reaction can be catalyzed by mineral acids (like HCl) or organic acids (like acetic acid).[3] In some instances, particularly with less reactive substrates, heating under reflux is necessary to drive the reaction to completion.[2]
Here, we present a comparative table of typical yields and conditions for the synthesis of pyrazoles using this compound, hydrazine hydrate, and phenylhydrazine with a common 1,3-dicarbonyl compound, ethyl acetoacetate.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Typical Yield (%) | Reference(s) |
| This compound | Ethyl acetoacetate | Acetic acid/Ethanol | Reflux | Good to Excellent | [4] |
| Hydrazine Hydrate | Ethyl acetoacetate | Acetic acid/1-Propanol | Not Specified | High | [3] |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | Not Specified | 95% | [1][2] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol | Reflux | 63% | [1][2] |
Note: The yields are representative and can vary based on the specific substrates and optimization of reaction conditions.
The data suggests that all three hydrazine derivatives can provide high yields of the corresponding pyrazole products. The choice of reagent will therefore often depend on the desired substitution pattern and the downstream synthetic strategy.
Mechanistic Insights: Understanding Reactivity
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[2]
Caption: The generalized mechanism of the Knorr pyrazole synthesis.
The electronic nature of the substituent on the hydrazine can influence the nucleophilicity of the nitrogen atoms and thus the rate of the initial hydrazone formation. The electron-withdrawing ester group in this compound may slightly decrease the nucleophilicity compared to the unsubstituted hydrazine hydrate. Conversely, the phenyl group in phenylhydrazine can also modulate reactivity through inductive and resonance effects.
Alternative Reagents and Synthetic Routes
While the Knorr synthesis is a workhorse, other methods for pyrazole synthesis exist. These include multicomponent reactions (MCRs) and cycloaddition reactions.[5] MCRs, in particular, offer an atom-economical and efficient approach to complex pyrazole structures in a single step. For instance, a four-component reaction of an aldehyde, malononitrile, a hydrazine, and a β-ketoester can rapidly generate highly functionalized pyranopyrazoles.[5]
However, for the straightforward synthesis of N1-substituted pyrazoles, the Knorr synthesis with a substituted hydrazine like this compound remains a highly reliable and versatile method.
Experimental Protocols
To ensure the reproducibility and success of your experiments, we provide detailed, step-by-step protocols for the synthesis of a pyrazole using this compound and, for comparison, a classic protocol using phenylhydrazine.
Protocol 1: Synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate
This protocol details the reaction of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in ethanol (5 mL per gram of hydrazine).
-
To the stirred solution, add ethyl acetoacetate (1.05 equivalents).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate.
Protocol 2: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol describes the reaction of phenylhydrazine with ethyl acetoacetate.[3]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Diethyl ether
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottomed flask, carefully add ethyl acetoacetate (1.0 equivalent) and then phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.
-
Cool the reaction mixture and add approximately 2 mL of diethyl ether. Stir vigorously to induce crystallization of the crude pyrazolone.
-
Continue adding diethyl ether in 2 mL portions until precipitation is complete.
-
Filter the product under vacuum using a Büchner funnel and wash the solid thoroughly with diethyl ether.
-
The crude product can be purified by recrystallization from ethanol.
Conclusion: Making the Right Choice for Your Research
This compound stands as a valuable reagent for the synthesis of N1-functionalized pyrazoles. Its performance in the Knorr pyrazole synthesis is comparable to that of more common hydrazines, with the significant advantage of introducing a versatile carboxyethyl handle for further derivatization.
For researchers aiming to build diverse compound libraries or requiring a specific functional group for downstream applications, this compound is an excellent choice. For simpler pyrazole structures, hydrazine hydrate or phenylhydrazine may suffice. Ultimately, the selection of the hydrazine reagent should be a strategic decision based on the overall synthetic goals, the desired substitution pattern, and the potential for future chemical modifications.
This guide has provided a comprehensive comparison, supported by experimental insights and detailed protocols, to empower you to confidently select and utilize the optimal hydrazine reagent for your pyrazole synthesis endeavors.
References
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). [Link]
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- 5. mdpi.com [mdpi.com]
Cross-Validation of Experimental Results: A Comparative Guide to Ethyl 3-Hydrazinylpropanoate Hydrochloride
In the precise and demanding field of chemical synthesis, particularly within drug discovery and development, the choice of reagents is a critical determinant of a project's success. The introduction of a hydrazinyl moiety is a foundational step in the synthesis of a multitude of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. This guide offers a detailed, objective comparison of Ethyl 3-hydrazinylpropanoate hydrochloride against traditional hydrazinylating agents, providing researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their experimental designs.
The Strategic Importance of Hydrazinylating Agents
The synthesis of five-membered heterocyclic rings, such as pyrazoles, is a cornerstone of medicinal chemistry. The classical and widely adopted method for this is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The characteristics of the hydrazine reagent—its reactivity, steric bulk, and any additional functional groups—profoundly influence the reaction's outcome, including yield, purity, and the properties of the final product.
Profiling the Reagents
This guide focuses on a comparative analysis of three key hydrazinylating agents:
-
This compound: A functionalized hydrazine that introduces a propanoate ester side chain.
-
Hydrazine hydrate: A highly reactive and commonly used, yet hazardous, hydrazinylating agent.[3]
-
Phenylhydrazine: An aromatic hydrazine used for the synthesis of N-phenyl substituted heterocycles.
Comparative Performance in Pyrazole Synthesis
To provide a clear and objective comparison, we will consider a representative synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound. The selection of the hydrazinylating agent directly impacts key experimental parameters and outcomes.
Table 1: Comparative Performance Data in Pyrazole Synthesis
| Parameter | This compound | Hydrazine Hydrate | Phenylhydrazine |
| Typical Yield | Good to Excellent | Generally Excellent | Good to Excellent[4] |
| Reaction Time | Moderate | Short | Moderate |
| Purity of Crude Product | High | Moderate to High | High |
| Byproducts | Ethanol, Water, HCl | Water | Water, Aniline (potential) |
| Functional Group Tolerance | Good | Moderate | Good |
Note: The data presented is a collation from various sources and representative examples, as direct side-by-side comparative studies under identical conditions are limited in the literature.[1]
Experimental Workflow: Knorr Pyrazole Synthesis
The following diagram illustrates the general workflow for the synthesis of a pyrazole, a process adaptable for all three hydrazinylating agents.
Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.
Detailed Experimental Protocol (General)
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol.
-
Reagent Addition: Add the selected hydrazinylating agent (1.0-1.2 equivalents). For reactions with hydrochloride salts, a base may be required to liberate the free hydrazine.
-
Reaction Conditions: Stir the mixture at room temperature or heat under reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then dissolved in an organic solvent and washed with water or brine.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to afford the pure pyrazole derivative.
Mechanistic Considerations: The "Why" Behind the Reaction
The formation of the pyrazole ring proceeds through a well-established reaction mechanism. Understanding this mechanism is key to rationalizing the differences in reactivity and potential side reactions observed with different hydrazinylating agents.
Caption: A simplified mechanism for the Knorr pyrazole synthesis.
The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, leading to a hemiaminal intermediate, which then dehydrates to form a hydrazone. Subsequent intramolecular condensation and a final dehydration step yield the aromatic pyrazole ring. The nucleophilicity of the hydrazine and the stability of the intermediates are influenced by the substituent on the hydrazine (e.g., an alkyl chain in Ethyl 3-hydrazinylpropanoate, or a phenyl group in phenylhydrazine).
Safety and Handling: A Critical Comparison
The choice of a reagent should not be based solely on its chemical performance but also on its safety profile and handling requirements.
Table 2: Safety and Handling Comparison
| Feature | This compound | Hydrazine Hydrate | Phenylhydrazine |
| Physical State | Solid | Fuming Liquid[3] | Oily Liquid |
| Toxicity | Irritant | Highly Toxic, Corrosive, Probable Carcinogen[3] | Toxic, Suspected Mutagen |
| Handling Precautions | Standard laboratory PPE | Requires strict engineering controls (fume hood), specialized PPE[3][5] | Handle in a well-ventilated fume hood with appropriate PPE |
| Stability | Stable solid | Decomposes on exposure to air and light | Darkens on exposure to air and light |
Hydrazine hydrate is a highly hazardous substance that requires stringent safety protocols.[3][6] Its volatility and corrosiveness pose significant risks.[3][6] In contrast, this compound is a solid, which generally simplifies handling and reduces the risk of inhalation exposure.
Conclusion and Expert Recommendations
This compound presents a compelling alternative to traditional hydrazinylating agents, particularly when safety and the introduction of additional functionality are primary considerations. While hydrazine hydrate may offer faster reaction times in some cases, the benefits of easier handling, reduced toxicity, and the ability to incorporate a propanoate ester side chain make this compound a valuable tool for the modern synthetic chemist.
For the cross-validation of experimental results, it is best practice to test a new synthetic route with multiple reagents to ensure the robustness and reproducibility of the findings. The selection of the most appropriate hydrazinylating agent will ultimately be guided by the specific goals of the synthesis, the nature of the starting materials, and the safety infrastructure available.
References
Sources
Analytical methods for the quantification of Ethyl 3-hydrazinylpropanoate hydrochloride
An In-Depth Comparative Guide to the Analytical Quantification of Ethyl 3-hydrazinylpropanoate hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound. As a crucial intermediate in various synthetic pathways, its precise and accurate measurement is paramount for ensuring process control, quality assurance, and regulatory compliance in the pharmaceutical industry. This document moves beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind experimental choices, and the validation frameworks that ensure data integrity.
Introduction: The Analytical Challenge
This compound is a small, polar molecule. Its core analytical challenges stem from its structure: the hydrazine moiety is highly reactive and can be a potential genotoxic impurity (PGI), while the overall molecule lacks a strong chromophore, making direct UV detection at trace levels difficult.[1] Therefore, selecting an appropriate analytical method depends entirely on the objective: are we determining the bulk purity (assay), or are we quantifying it as a trace-level impurity? This guide will dissect four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry—evaluating their suitability for these distinct applications.
High-Level Methodology Comparison
Before delving into detailed protocols, it is instructive to compare the methods at a high level. The choice of method involves a trade-off between specificity, sensitivity, speed, and cost.
| Parameter | Stability-Indicating HPLC-UV | HPLC (Trace w/ Derivatization) | GC-FID (w/ Derivatization) | Redox Titration | UV-Vis Spectrophotometry |
| Primary Use | Assay, Purity, Stability Testing | Trace Impurity Analysis | Trace Impurity Analysis | Bulk Assay | In-Process Control, Limit Tests |
| Specificity | Very High (Separates impurities) | High (Chromatographic separation) | High (Chromatographic separation) | Low (Reacts with any reducing agent) | Low to Moderate (Prone to interference) |
| Sensitivity | Moderate (µg/mL) | Very High (ng/mL or ppm) | Very High (ppm) | Low (mg scale) | Moderate (µg/mL) |
| Sample Throughput | Moderate | Moderate | Moderate | High | High |
| Cost/Complexity | High | High | High | Low | Low |
| Validation Effort | High | High | High | Low | Moderate |
The Workflow of Analytical Method Selection
The process of selecting and implementing an analytical method is systematic. It begins with defining the analytical requirement and proceeds through development, validation, and routine application, with feedback loops for optimization.
Caption: General workflow for analytical method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical analysis, offering high resolution and specificity, making it ideal for separating the active pharmaceutical ingredient (API) from process impurities and degradation products.[2]
Method 1: Stability-Indicating RP-HPLC for Assay and Purity
This method is designed to quantify this compound as the main component and separate it from potential impurities. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, process impurities, and excipients.[3][4]
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte.
-
Mobile Phase: An acidic phosphate buffer is used. The low pH (e.g., pH 3.0) ensures that the hydrazine moiety is protonated, leading to a consistent ionic form and sharp, reproducible chromatographic peaks. Acetonitrile is a common organic modifier that provides good peak shape and elution strength.
-
Detection: UV detection at a low wavelength (~210 nm) is employed. While the analyte lacks a strong chromophore, it exhibits some absorbance in the far UV range, which is sufficient for quantification at the assay level.
-
Gradient Elution: A gradient is often preferred in stability-indicating methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable run time.[5]
Experimental Protocol: RP-HPLC for Assay
-
Chromatographic System: HPLC with UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard solution of ~100 µg/mL in water.
-
Sample Preparation: Prepare a sample solution of ~100 µg/mL in water.
Method 2: RP-HPLC with Pre-Column Derivatization for Trace Analysis
When quantifying the analyte as a trace-level impurity, its poor UV absorbance becomes a limiting factor. Derivatization converts the analyte into a product with a strong chromophore, dramatically increasing sensitivity.[6] 2-Hydroxy-1-Naphthalaldehyde is an effective derivatizing reagent for hydrazines, producing a stable hydrazone that absorbs strongly in the visible range.[6]
Causality Behind Experimental Choices:
-
Derivatization: The reaction with 2-Hydroxy-1-Naphthalaldehyde creates a large, conjugated system, shifting the maximum absorbance to the visible region (~406 nm), away from potential interferences from other components in the sample matrix.[6]
-
Reaction Conditions: The reaction is typically performed at a controlled temperature (e.g., 100 °C) to ensure rapid and complete conversion.[6] A diluent like DMSO is often used to solubilize both the sample and the reagent.
-
Chromatography: The resulting hydrazone is significantly more hydrophobic than the parent compound, requiring a higher percentage of organic modifier in the mobile phase for elution.
Caption: Workflow for pre-column derivatization for trace hydrazine analysis.
Experimental Protocol: HPLC with Derivatization
-
Reagent Preparation: Prepare a 10 mg/mL solution of 2-Hydroxy-1-Naphthalaldehyde in DMSO.
-
Standard/Sample Preparation: Accurately weigh the sample and dissolve in DMSO to a known concentration.
-
Derivatization Step: To 1.0 mL of the sample/standard solution, add 0.5 mL of the reagent solution.
-
Reaction: Cap the vial and heat at 100 °C for 20 minutes.
-
Dilution: After cooling, dilute the reaction mixture with the mobile phase to a suitable concentration for injection.
-
Chromatographic System: As per Method 1, but with detection at 406 nm. The gradient may need to be adjusted to elute the more non-polar hydrazone derivative.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. Since this compound is a salt and non-volatile, direct analysis is not feasible. However, headspace GC with derivatization can be an effective method for quantification.[1]
Causality Behind Experimental Choices:
-
Derivatization: The analyte is reacted with acetone to form the corresponding acetone azine. This derivative is volatile and thermally stable, making it suitable for GC analysis. Using acetone as both the derivatizing agent and the diluent simplifies the procedure.[1]
-
Headspace Injection: This technique introduces only the volatile components from the sample into the GC system, protecting the column from non-volatile matrix components and improving method robustness.
-
Detector: A Flame Ionization Detector (FID) is used as it is a robust, universal detector for organic compounds and provides excellent linearity and sensitivity for the acetone azine derivative.
-
Column: A DB-624 column is often chosen for its polarity, which is suitable for separating small, polarizable molecules like acetone azine from other residual solvents.[7][8]
Experimental Protocol: Headspace GC-FID
-
GC System: Gas chromatograph with a headspace autosampler and FID.
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness.
-
Oven Program: Initial 95 °C, hold for 2 min, ramp at 20 °C/min to 220 °C, hold for 5 min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Headspace Parameters: Vial equilibration at 100 °C for 15 min.
-
Standard/Sample Preparation: Accurately weigh ~100 mg of sample or standard into a headspace vial. Add 1 mL of acetone containing a catalytic amount of acetic acid. Crimp and vortex.[1]
Titrimetry
For determining the absolute content (assay) of the bulk drug substance, titration offers a classic, highly accurate, and low-cost alternative to chromatography. The method relies on the reducing properties of the hydrazine moiety.
Causality Behind Experimental Choices:
-
Reaction: The method is based on the oxidation of hydrazine by potassium iodate (KIO₃) in a strong hydrochloric acid solution. The reaction is stoichiometric and proceeds rapidly to completion.[9][10]
-
Endpoint Detection: The endpoint is detected by the disappearance of iodine in a small, immiscible organic layer (like chloroform or carbon tetrachloride). During the titration, KIO₃ oxidizes hydrazine. Any intermediate iodine monochloride (ICl) is reduced back to I₂ by excess hydrazine, coloring the organic layer violet. At the endpoint, all hydrazine is consumed, and the last drop of KIO₃ oxidizes I₂ to ICl, causing the violet color to disappear.[11] This provides a sharp and clear visual endpoint.
Experimental Protocol: Iodometric Titration
-
Reagents: Standardized 0.1 M Potassium Iodate (KIO₃) solution, concentrated Hydrochloric Acid (HCl), Chloroform.
-
Procedure: a. Accurately weigh approximately 150-200 mg of this compound into a 250 mL glass-stoppered flask. b. Add 20 mL of deionized water to dissolve the sample. c. Carefully add 30 mL of concentrated HCl and 5 mL of chloroform. d. Titrate with the standardized 0.1 M KIO₃ solution, stoppering and shaking vigorously after each addition. e. As the endpoint approaches, the violet color in the chloroform layer will fade. Continue titrating dropwise until the violet color is completely discharged.
-
Calculation: The content is calculated based on the stoichiometry of the reaction and the volume of titrant used.[9]
UV-Vis Spectrophotometry
This technique provides a simple and rapid method for quantification, particularly useful for in-process controls where high specificity is not required. Like the HPLC trace method, it relies on a color-forming derivatization reaction.
Causality Behind Experimental Choices:
-
Derivatization: The most common reagent is p-Dimethylaminobenzaldehyde (DMAB), which reacts with the primary amine of the hydrazine group in an acidic medium to form a yellow azine derivative with a maximum absorbance around 458 nm.[12]
-
Selectivity: The method is sensitive but not highly selective, as other hydrazine derivatives or primary amines could potentially interfere. However, in a controlled process stream where the identity of the components is known, it can be a very effective tool.
Experimental Protocol: Spectrophotometry with DMAB
-
Reagent Preparation: Dissolve 0.8 g of p-Dimethylaminobenzaldehyde in a mixture of 40 mL ethanol and 4 mL concentrated HCl.[12]
-
Standard Curve: Prepare a series of standards ranging from 1-10 µg/mL. To 1 mL of each standard, add 1 mL of the reagent solution, mix, and allow 15 minutes for color development.
-
Sample Preparation: Prepare the sample solution to fall within the standard curve range. Treat 1 mL of the sample solution as described for the standards.
-
Measurement: Measure the absorbance of the standards and the sample at 458 nm against a reagent blank.
-
Quantification: Determine the concentration of the sample from the linear regression of the standard curve.
Method Selection Guide
Choosing the right method is critical for generating meaningful data. This decision tree provides a logical pathway for selecting the most appropriate technique based on the analytical objective.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
No single analytical method is universally superior for the quantification of this compound. A rational, risk-based approach grounded in the specific analytical objective is required.
-
For regulatory-facing applications such as stability testing and final product release, a validated stability-indicating HPLC method is the gold standard due to its unparalleled specificity.[13][14]
-
For determining the assay of the pure, bulk substance where impurity profiles are not required, iodometric titration is an accurate, precise, and cost-effective choice.[9]
-
For quantifying trace levels of the compound as a potential genotoxic impurity, either HPLC or GC with derivatization provides the necessary sensitivity and selectivity.[1][15]
-
For rapid, high-throughput in-process controls , UV-Vis spectrophotometry offers a simple and effective solution, provided its limitations regarding specificity are understood and controlled.[12]
Each method described herein is a self-validating system when executed under a robust protocol compliant with ICH guidelines. The data generated, when supported by a comprehensive validation package, can be considered trustworthy and authoritative for its intended purpose.
References
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Li, Y., et al. (2016). Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1467, 202-209. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]
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Raju, V. K., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharma Chemica, 7(1), 162-169. [Link]
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Narayana, B., & Cherian, T. (2007). Spectrophotometric Determination of Hydrazine. Analytical Letters, 40(13), 2565-2573. [Link]
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NASA. (2010). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2019). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 42(1), 88-96. [Link]
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Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, 33(196), 352-353. [Link]
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Zhang, K., et al. (2014). A sensitive and specific liquid chromatography method for the quantitation of trace level hydrazine in pharmaceutical drug substances using 2-hydroxy-1-naphthaldehyde derivatization. Journal of Pharmaceutical and Biomedical Analysis, 98, 11-17. [Link]
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United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. [Link]
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Kaskavelis, D. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [Link]
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Yashin, Y. I., & Yashin, A. Y. (2015). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 70, 849-863. [Link]
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Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
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Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
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International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). Stability Indicating HPLC Method Development –A Review. IJTSRD, 3(5), 1353-1358. [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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ResearchGate. (2011). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride in Ziprasidone hydrochloride. [Link]
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SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of Pyrazolone Derivatives from Ethyl 3-hydrazinylpropanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrazolone scaffold stands as a cornerstone of pharmacologically active molecules. The synthesis of these crucial heterocyclic systems often relies on the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. This guide provides an in-depth, head-to-head comparison of various catalytic systems for reactions involving Ethyl 3-hydrazinylpropanoate hydrochloride, a key building block in the synthesis of functionalized pyrazolone derivatives. This document is designed to empower researchers with the knowledge to make informed decisions in catalyst selection, ultimately accelerating the drug development process.
The Significance of this compound in Pyrazolone Synthesis
This compound is a valuable bifunctional molecule. The hydrazine moiety serves as the nucleophile for the initial condensation with a carbonyl group, while the propanoate ester offers a handle for further synthetic modifications, enabling the creation of diverse molecular architectures. The hydrochloride salt form enhances the stability and handling of the hydrazine compound.
The primary reaction of interest is the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazolone ring.[1] This reaction involves the condensation of a hydrazine with a β-keto ester, such as ethyl acetoacetate, to form a stable pyrazolone ring, a tautomer of the aromatic pyrazole.[1] The choice of catalyst in this transformation is critical, influencing reaction rates, yields, and in some cases, regioselectivity.
The Reaction: Cyclocondensation with a β-Keto Ester
The fundamental reaction explored in this guide is the cyclocondensation of this compound with a β-keto ester, exemplified by ethyl acetoacetate, to yield a substituted pyrazolone.
Caption: General reaction scheme for pyrazolone synthesis.
Head-to-Head Catalyst Comparison
The selection of an appropriate catalyst is paramount for optimizing the synthesis of pyrazolone derivatives. This section provides a comparative analysis of different classes of catalysts, drawing upon experimental data from analogous reactions in the literature. It is important to note that while direct comparative studies for this compound are limited, the data presented from closely related reactions provide valuable insights into catalyst performance.
Brønsted Acid Catalysis
Brønsted acids are proton donors that can accelerate the reaction by activating the carbonyl group of the β-keto ester, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1]
Mechanism Insight: The catalytic cycle begins with the protonation of the ketone carbonyl of the β-keto ester, enhancing its reactivity. The hydrazine then attacks the activated carbonyl, leading to a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration, also facilitated by the acidic medium, yield the pyrazolone product.
Caption: Experimental workflow for Brønsted acid catalysis.
Performance Data (Analogous Reactions):
| Catalyst | Substrates | Conditions | Yield | Reaction Time | Reference |
| Glacial Acetic Acid | Phenylhydrazine, Ethyl Acetoacetate | Reflux | Good | Not specified | [2] |
| Concentrated HCl | Phenylhydrazine derivatives, Chalcones | Ethanol/Chloroform | 70-77% | Not specified | |
| Chiral Phosphoric Acid | Aldehydes, Anilines, Enecarbamates | CH2Cl2, 0 °C | up to 90% | Not specified | [3][4] |
Advantages:
-
Readily available and inexpensive.
-
Simple experimental setup.
Disadvantages:
-
Can require harsh reaction conditions (e.g., high temperatures).
-
May lead to side reactions in sensitive substrates.
-
Difficult to recycle.
Lewis Acid Catalysis
Lewis acids accept an electron pair and can coordinate to the carbonyl oxygen of the β-keto ester, thereby activating it towards nucleophilic attack.
Mechanism Insight: The Lewis acid catalyst interacts with the carbonyl oxygen of the β-keto ester, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydrazine, followed by cyclization and elimination to form the pyrazolone ring.
Performance Data (Analogous Reactions):
| Catalyst | Substrates | Conditions | Yield | Reaction Time | Reference |
| Zinc Acetate | Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Toluene, Reflux | Good | Shorter duration | [5] |
| SmCl3 | Enolates, Carboxylic Acid Chlorides, Hydrazine | Not specified | Good | Not specified | [6] |
Advantages:
-
Can be more effective than Brønsted acids for certain substrates.
-
Milder reaction conditions may be possible.
Disadvantages:
-
Catalysts can be more expensive and sensitive to moisture.
-
Metal contamination of the final product is a concern in pharmaceutical applications.
Base Catalysis
Bases can catalyze the reaction by deprotonating the hydrazine, increasing its nucleophilicity, or by promoting the cyclization step.
Mechanism Insight: A base can deprotonate the hydrazine, making it a more potent nucleophile for attacking the carbonyl group of the β-keto ester. Alternatively, the base can facilitate the intramolecular cyclization by deprotonating the nitrogen of the hydrazone intermediate.
Performance Data (Analogous Reactions):
| Catalyst | Substrates | Conditions | Yield | Reaction Time | Reference |
| DBU | Ethyl Diazoacetate, α-Methylene Carbonyl Compounds | Acetonitrile | Good | Not specified | [7] |
Advantages:
-
Effective for substrates that are sensitive to acidic conditions.
-
Can lead to different regioselectivity compared to acid catalysis.
Disadvantages:
-
May promote side reactions such as self-condensation of the β-keto ester.
-
Can be challenging to remove from the reaction mixture.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This offers significant advantages in terms of catalyst recovery and reuse.
Mechanism Insight: The reaction occurs on the surface of the catalyst. The reactants adsorb onto the active sites of the catalyst, where the transformation is facilitated. The product then desorbs from the surface, regenerating the catalytic site.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction [organic-chemistry.org]
- 4. Chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-to-Z Disposal Protocol: Managing Ethyl 3-hydrazinylpropanoate hydrochloride Waste Streams
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Ethyl 3-hydrazinylpropanoate hydrochloride (CAS No. 42093-46-9). As a hydrazine derivative, this compound requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined below are grounded in established chemical safety principles and are designed for direct implementation in a laboratory setting.
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. The molecule's risk profile is twofold, stemming from its hydrazine functional group and its nature as a hydrochloride salt.
-
Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds. They are corrosive, potential sensitizers, and can be carcinogenic.[1][2] Both acute and chronic exposure should be strictly avoided.[1]
-
Irritant Nature: As a hydrochloride salt, the compound is classified as a skin, eye, and respiratory irritant.[3][4]
These properties dictate that this compound must never be disposed of down the drain or in standard laboratory trash. All waste streams must be treated as hazardous.
Table 1: Chemical Identity & Key Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 42093-46-9 |
| Molecular Formula | C₅H₁₃ClN₂O₂ |
| Molecular Weight | 168.62 g/mol |
| Primary Incompatibilities | Strong oxidizing agents, Strong bases.[3] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[3][4] |
The Disposal Decision Workflow
The first step in proper disposal is to correctly categorize the waste. This decision dictates the subsequent handling protocol. All handling of this compound and its waste must occur within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][5]
Caption: Disposal decision workflow for different waste forms.
Standard Operating Procedures (SOPs) for Disposal
Based on the workflow, select the appropriate SOP. The overriding principle for any chemical procedure is that a disposal plan must be in place before the work begins.[6]
SOP-01: Waste Collection for Unused Reagent & Spill Debris
This protocol is for the collection of pure, unadulterated solid product or solid materials (e.g., absorbent pads) contaminated from a spill cleanup.
-
Container Selection: Obtain a designated hazardous waste container that is sturdy, has a tight-fitting lid, and is compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[7] The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (no abbreviations)[8]
-
Primary Hazards: "Irritant," "Toxic"
-
-
Transfer: Carefully transfer the solid waste into the labeled container inside a chemical fume hood.
-
Storage: Secure the lid tightly. Store the container in a designated satellite accumulation area, away from incompatible materials like oxidizers.[7][8]
-
Pickup: Once the container is full or has been accumulating for 90 days, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[7]
SOP-02: Decontamination of Empty Reagent Containers
Empty containers retain chemical residues and must be decontaminated before disposal.[8]
-
Initial Rinse (in a fume hood): Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water).
-
Collect Rinsate: The first rinsate is considered acutely hazardous waste.[6] It must be collected and managed as a dilute aqueous waste stream under SOP-03. Subsequent rinses can be managed similarly.
-
Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for clean glassware or plastic.
SOP-03: Chemical Neutralization of Dilute Aqueous Waste
For dilute aqueous solutions (<1% concentration), chemical neutralization is a viable strategy to render the waste less hazardous before collection. The standard method for destroying hydrazines is through oxidation.[9] Sodium hypochlorite (bleach) is an effective and accessible oxidizing agent for this purpose.[9][10]
Causality: The hypochlorite ion (OCl⁻) oxidizes the hydrazine moiety, breaking it down into nitrogen gas (N₂) and water, which are harmless byproducts.[9][11] This reaction can be highly exothermic and must be performed with extreme care and on a small scale.[11]
Caption: Step-by-step workflow for the chemical neutralization of dilute hydrazine waste.
Step-by-Step Neutralization Protocol:
-
Preparation: Work exclusively in a chemical fume hood. Ensure the aqueous waste solution containing this compound is diluted to a concentration of 1% or less. Place the solution in a suitably large beaker or flask equipped with a magnetic stir bar.
-
Cooling: Place the reaction vessel in an ice bath to manage heat generation.
-
Oxidant Addition: While stirring vigorously, slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[9][10] Add the oxidant dropwise or in very small aliquots.
-
Rationale: A slow addition rate is critical to control the exothermic reaction and prevent dangerous temperature spikes or gas evolution.[11]
-
-
Monitoring: Observe the reaction. A gentle bubbling may be visible as nitrogen gas evolves. Continue stirring in the ice bath for at least 2 hours after the final addition of oxidant to ensure the reaction is complete.
-
Verification: Use commercially available hydrazine test strips to confirm that the hydrazine concentration is below the detection limit.
-
Final Disposal: Once neutralization is confirmed, adjust the pH of the solution to between 6 and 8 using a suitable acid or base. Transfer the neutralized solution to a hazardous waste container.
-
Labeling & Pickup: Label the container clearly as "Neutralized Hydrazine Waste" with a list of its contents and arrange for EHS pickup.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a minimum).[1]
-
Containment: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Disposal: Label the container and manage it according to SOP-01 .
-
Decontamination: Clean the spill area with a detergent solution, and collect the cleaning materials as hazardous waste.
By adhering to this structured, scientifically-grounded approach, researchers can confidently manage waste streams containing this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link][12][13]
-
University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link][1]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. National Academies Press (US). [Link][6]
-
University of California, Irvine. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. [Link][5]
-
University of Central Florida. Lab-specific standard operating procedure (LSOP) for working with hydrazines. The Brückner Research Group. [Link][8]
-
Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link][9]
-
University of Notre Dame. Hydrazine - Risk Management and Safety. [Link][7]
-
Google Patents. US20170113086A1 - Methods and systems for neutralization of hydrazine. [11]
Sources
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. arxada.com [arxada.com]
- 11. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]
- 12. Prudent Practices in the Laboratory [nationalacademies.org]
- 13. nationalacademies.org [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
